Futalosine
Beschreibung
This compound is a natural product found in Streptomyces with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWXCWBMDQNCV-SCFUHWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438759 | |
| Record name | futalosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-32-9 | |
| Record name | futalosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Futalosine Pathway in Streptomyces: A Technical Guide to its Discovery and Core Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (vitamin K2) is an essential component of the electron transport chain in many bacteria. While the classical biosynthesis pathway has been well-elucidated, a significant portion of bacteria, including the prolific antibiotic producers of the genus Streptomyces, utilize an alternative route known as the futalosine pathway. First discovered in a nonpathogenic strain of Streptomyces, this pathway presents a compelling target for the development of narrow-spectrum antibiotics. This is because many pathogenic bacteria, such as Helicobacter pylori and Chlamydia trachomatis, rely on the this compound pathway, whereas it is absent in humans and most commensal gut bacteria. This guide provides an in-depth technical overview of the this compound pathway in Streptomyces, detailing its discovery, the enzymes and intermediates involved, and the experimental methodologies used for its characterization.
The this compound Pathway: An Alternative Route to Menaquinone
The this compound pathway diverges from the classical menaquinone biosynthesis pathway at chorismate, a key intermediate in the shikimate pathway. In Streptomyces, four core enzymes, encoded by the mqnABCD gene cluster, catalyze the conversion of chorismate to 1,4-dihydroxy-6-naphthoate. This contrasts with the classical pathway which produces 1,4-dihydroxy-2-naphthoate. Subsequent enzymatic steps, which are not yet fully characterized in Streptomyces, are presumed to involve prenylation and methylation to yield the final menaquinone molecule.
The core enzymatic steps of the this compound pathway in Streptomyces are as follows:
-
MqnA (Chorismate-pyruvate lyase-like enzyme): Initiates the pathway by converting chorismate into an enigmatic intermediate.
-
MqnB (this compound hydrolase): Catalyzes the hydrolysis of this compound to dehypoxanthinyl this compound (DHFL) and hypoxanthine (B114508).
-
MqnC (Radical SAM enzyme): A member of the radical S-adenosylmethionine (SAM) superfamily, MqnC is predicted to catalyze a complex rearrangement of DHFL.
-
MqnD (Dehydratase): Likely responsible for a dehydration step in the pathway.
The discovery of this pathway has opened new avenues for antimicrobial drug discovery, targeting enzymes that are essential for certain pathogens but absent in the host.
Quantitative Data
Currently, detailed kinetic data for the this compound pathway enzymes from Streptomyces is limited in the publicly available literature. However, studies on the homologous this compound hydrolase (MqnB) from Thermus thermophilus provide valuable insights into the enzyme's function.
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Reference |
| This compound Hydrolase (TTHA0556) | Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | [1] |
Signaling Pathways and Logical Relationships
The this compound pathway is a linear metabolic route with several key enzymatic transformations. The following diagram illustrates the core steps of the pathway.
Caption: The core this compound pathway in Streptomyces.
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Genetic Manipulation: mqn Gene Knockout in Streptomyces
This protocol describes a general method for creating a gene knockout mutant in Streptomyces using homologous recombination, a technique that was instrumental in confirming the involvement of the mqn genes in menaquinone biosynthesis.
a. Construction of the Gene Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target mqn gene from Streptomyces genomic DNA using high-fidelity PCR.
-
Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that contains a selectable marker (e.g., an apramycin (B1230331) resistance cassette) between the two flanking regions.
-
The vector should also carry a counter-selectable marker if a two-step recombination strategy is to be used.
-
Verify the final construct by restriction digestion and sequencing.
b. Intergeneric Conjugation from E. coli to Streptomyces:
-
Grow the E. coli donor strain carrying the knockout plasmid and a helper strain (e.g., ET12567/pUZ8002) to mid-log phase.
-
Prepare spores of the recipient Streptomyces strain.
-
Mix the E. coli donor and helper strains with the Streptomyces spores on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow conjugation to occur.
-
Overlay the plates with a selective antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic corresponding to the resistance marker on the knockout plasmid.
-
Incubate until exconjugants appear.
c. Screening for Double Crossover Mutants:
-
Patch the exconjugants onto media with and without the antibiotic for which the plasmid backbone confers resistance (if applicable).
-
Isolates that are sensitive to the plasmid-conferred antibiotic but resistant to the marker within the knockout cassette are potential double crossover mutants.
-
Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.
Heterologous Expression and Purification of Mqn Enzymes
This protocol outlines a general workflow for the expression and purification of Mqn enzymes from Streptomyces for subsequent biochemical characterization. Streptomyces itself can be used as a host for heterologous expression, which can be advantageous for proper protein folding.[2][3]
a. Cloning into an Expression Vector:
-
Amplify the coding sequence of the target mqn gene from Streptomyces genomic DNA.
-
Clone the PCR product into a suitable Streptomyces expression vector, often containing an inducible promoter (e.g., the tipA promoter) and a tag for purification (e.g., a His-tag).
-
Transform the expression construct into a suitable E. coli strain for plasmid propagation and then into the desired Streptomyces expression host via protoplast transformation or conjugation.
b. Protein Expression and Cell Lysis:
-
Grow the recombinant Streptomyces strain in a suitable liquid medium to the desired cell density.
-
Induce protein expression by adding the appropriate inducer (e.g., thiostrepton (B1681307) for the tipA promoter).
-
Continue incubation to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
c. Protein Purification:
-
Apply the clarified lysate to a chromatography resin that specifically binds the purification tag (e.g., a Ni-NTA resin for His-tagged proteins).
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the target protein using a suitable elution buffer (e.g., an imidazole (B134444) gradient for His-tagged proteins).
-
Further purify the protein if necessary using other chromatography techniques such as size-exclusion or ion-exchange chromatography.
-
Assess the purity of the final protein sample by SDS-PAGE.
Enzymatic Assays
a. MqnA (Chorismate-pyruvate lyase-like):
The activity of MqnA can be monitored by measuring the disappearance of the substrate, chorismate.
-
Set up a reaction mixture containing a suitable buffer, purified MqnA, and chorismate.
-
Monitor the decrease in absorbance at 274 nm, which corresponds to the consumption of chorismate.
-
Kinetic parameters can be determined by varying the concentration of chorismate.
b. MqnB (this compound Hydrolase):
The activity of MqnB can be assayed by monitoring the formation of the product, dehypoxanthinyl this compound (DHFL), or the release of hypoxanthine.
-
Incubate purified MqnB with its substrate, this compound, in an appropriate buffer.
-
Stop the reaction at various time points.
-
Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the substrate and products.
-
Alternatively, the release of hypoxanthine can be coupled to a secondary enzymatic reaction that produces a detectable signal.
c. MqnC (Radical SAM Enzyme):
Assaying radical SAM enzymes is complex and requires anaerobic conditions to protect the iron-sulfur cluster.
-
All steps, including protein purification and the assay itself, must be performed in an anaerobic chamber.
-
The reaction mixture should contain the purified MqnC, its substrate (DHFL), S-adenosylmethionine (SAM), and a reducing system (e.g., dithionite).
-
The reaction can be monitored by LC-MS to detect the product.
-
The cleavage of SAM can also be followed by HPLC.
d. MqnD (Dehydratase):
The activity of a dehydratase can be monitored by following the formation of a double bond in the product, which often results in a change in the UV-Vis absorbance spectrum.
-
Incubate purified MqnD with its substrate (the product of the MqnC reaction).
-
Monitor the reaction by spectrophotometry or by LC-MS to identify and quantify the product.
Metabolite Extraction and Analysis by LC-MS/MS
This protocol describes a general method for the extraction and analysis of this compound pathway intermediates from Streptomyces cultures.
a. Quenching and Metabolite Extraction:
-
Rapidly quench the metabolism of a Streptomyces liquid culture by adding a cold solvent mixture (e.g., 60% methanol (B129727) at -45°C).
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Separate the polar and non-polar phases by centrifugation. The this compound pathway intermediates are expected to be in the polar phase.
b. LC-MS/MS Analysis:
-
Dry the polar extract and resuspend it in a suitable solvent for LC-MS/MS analysis.
-
Separate the metabolites using a reverse-phase or HILIC chromatography column coupled to a mass spectrometer.
-
Identify the this compound pathway intermediates based on their accurate mass and fragmentation patterns, using authentic standards if available.
-
Quantify the metabolites by comparing their peak areas to those of known standards.
Regulation of the this compound Pathway in Streptomyces
The biosynthesis of secondary metabolites in Streptomyces is tightly regulated, often linked to the developmental stage of the bacterium. Recent studies have shown that the expression of the this compound pathway genes in Streptomyces sp. MNU77 is phase-dependent. The expression of mqnA, mqnB, and mqnD is significantly downregulated in spores compared to the vegetative hyphal stage, suggesting a decrease in menaquinone production during dormancy.[4] This indicates that the this compound pathway is part of the complex regulatory network that governs the transition between growth and secondary metabolism in Streptomyces.
The following diagram illustrates a simplified workflow for investigating the regulation of the this compound pathway.
Caption: Workflow for studying the developmental regulation of the this compound pathway.
Conclusion
The discovery of the this compound pathway in Streptomyces has not only expanded our understanding of menaquinone biosynthesis but has also provided a promising new avenue for the development of targeted antimicrobial therapies. While much has been learned about the core components of this pathway, further research is needed to fully characterize the enzymatic mechanisms and regulatory networks that govern its function in Streptomyces. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly uncover new insights into this fascinating metabolic pathway and its potential for therapeutic intervention.
References
- 1. Regulatory orchestration of FK506 biosynthesis in Streptomyces tsukubaensis NRRL 18488 revealed through systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Functional Screening of Streptomyces coelicolor Regulators by Use of a pH Indicator and Application to the MarR-Like Regulator AbsC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Respiratory Quinone Switches from Menaquinone to Polyketide Quinone during the Development Cycle in Streptomyces sp. Strain MNU77 - PMC [pmc.ncbi.nlm.nih.gov]
The Futalosine Pathway: A Divergent Route to Menaquinone Biosynthesis from Chorismate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (MK), or vitamin K2, is an essential component of the electron transport chain in many prokaryotes. While the classical menaquinone biosynthetic pathway is well-established, a distinct and evolutionarily ancient route, the futalosine pathway, has been discovered in a broad range of bacteria, including several pathogenic species. This pathway presents a novel set of enzymatic targets for the development of targeted antimicrobial agents. This technical guide provides a comprehensive overview of the this compound pathway, detailing the enzymatic cascade from the central metabolic intermediate, chorismate, to the menaquinone precursor, 1,4-dihydroxy-6-naphthoate, and beyond. We present a synthesis of the current understanding of the mechanisms of the core enzymes—MqnA, MqnB, MqnC, and MqnD—supported by available quantitative kinetic data. Detailed experimental protocols for key enzymatic assays are provided to facilitate further research in this area. Furthermore, this guide includes visualizations of the biochemical transformations and experimental workflows to aid in the conceptual understanding of this important metabolic pathway.
Introduction
Menaquinone, a vital lipid-soluble electron carrier, is synthesized by prokaryotes through two distinct pathways: the classical pathway and the more recently elucidated this compound pathway.[1][2][3] The this compound pathway is of particular interest as it is utilized by a number of pathogenic bacteria, such as Helicobacter pylori and Campylobacter jejuni, but is absent in humans and many commensal gut bacteria, making its constituent enzymes attractive targets for novel antibiotic development.[4][5]
This pathway commences with the conversion of chorismate, a key branch-point intermediate in aromatic amino acid biosynthesis, into the eponymous intermediate, this compound. A cascade of four core enzymes, MqnA, MqnB, MqnC, and MqnD, catalyzes the transformation of chorismate into 1,4-dihydroxy-6-naphthoate.[2][3] Subsequent tailoring reactions, including prenylation, methylation, and decarboxylation, are required to complete the biosynthesis of the final menaquinone molecule, though these later steps are less well-characterized.[2][6]
This guide aims to provide a detailed technical resource for researchers investigating the this compound pathway. It consolidates the current knowledge on the enzymatic mechanisms, presents available kinetic data for comparative analysis, and offers detailed protocols for the characterization of the pathway's key enzymes.
The Core this compound Pathway: Chorismate to 1,4-Dihydroxy-6-naphthoate
The initial phase of the this compound pathway involves a four-step enzymatic conversion of chorismate to 1,4-dihydroxy-6-naphthoate. The enzymes responsible for this transformation are MqnA, MqnB, MqnC, and MqnD.
MqnA: A Novel Chorismate Dehydratase
The first committed step in the this compound pathway is catalyzed by MqnA, a unique chorismate dehydratase.[7] MqnA converts chorismate to 3-enolpyruvyl-benzoate (3-EPB) through a dehydration reaction.[7] Structural and mechanistic studies suggest that the reaction proceeds via a substrate-assisted catalysis mechanism, where the enolpyruvyl group of chorismate itself acts as the catalytic base.[7]
MqnB: A Specific this compound Hydrolase
The intermediate following the action of enzymes that convert 3-EPB to this compound is this compound itself. This compound is then hydrolyzed by MqnB, a this compound hydrolase, to yield dehypoxanthinyl this compound (DHFL) and hypoxanthine.[5] In some organisms, such as Helicobacter pylori, an alternative route exists where aminodeoxythis compound (AFL) is directly converted to DHFL by the enzyme 5'-methylthioadenosine nucleosidase (MTAN).[4]
MqnC: A Radical SAM Enzyme for Cyclization
MqnC is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. It catalyzes the conversion of dehypoxanthinyl this compound (DHFL) to cyclic dehypoxanthinyl this compound (cDHFL).[6] The proposed mechanism involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates a series of radical-mediated reactions leading to the cyclization of the substrate.[6]
MqnD: The Final Step to the Naphthoate Core
The final enzyme in the core pathway, MqnD, is 1,4-dihydroxy-6-naphthoate synthase. It catalyzes the conversion of cyclic dehypoxanthinyl this compound to 1,4-dihydroxy-6-naphthoate, the aromatic core of the menaquinone molecule produced by this pathway.[2][3]
Below is a DOT language script for visualizing the core this compound pathway.
Quantitative Enzyme Kinetic Data
A critical aspect of understanding any metabolic pathway is the characterization of the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available in the literature, some key parameters have been determined.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| MqnA | Streptomyces coelicolor | Chorismate | N/A | N/A | N/A | Kinetic assays have been performed, but specific wild-type values are not reported.[8] |
| MqnB (this compound Hydrolase) | Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | 6.6 x 10³ | [9] |
| AFL Deaminase (HpAFLDA) | Helicobacter pylori | AFL | N/A | N/A | 6.8 x 10⁴ | [4][10] |
| MqnC | Bacillus halodurans | DHFL | N/A | N/A | N/A | In vitro reconstitution has been achieved, but kinetic parameters are not reported.[6] |
| MqnD | Various | cDHFL | N/A | N/A | N/A | The function is known, but kinetic data is not yet available. |
Note: N/A indicates that the data is not available in the cited literature. The kinetic parameters for MqnA, MqnC, and MqnD remain a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the enzymatic assays of the core this compound pathway enzymes.
MqnA (Chorismate Dehydratase) Kinetics Assay using LC-MS/MS
This protocol is adapted from the methodology described for Streptomyces coelicolor MqnA.[7]
Objective: To determine the kinetic parameters of MqnA by measuring the formation of 3-enolpyruvyl-benzoate (3-EPB) from chorismate.
Materials:
-
Purified MqnA enzyme
-
Chorismate solution (substrate)
-
Reaction buffer: 100 mM Tris-HCl, pH 7.5
-
Quenching solution: 6 M Guanidinium (B1211019) chloride
-
Methanol (B129727) (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Prepare a series of chorismate substrate concentrations ranging from 0 to 1500 µM in the reaction buffer.
-
Set up the reactions in a total volume of 50 µL. Each reaction should contain the reaction buffer and a specific concentration of chorismate.
-
Pre-incubate the reaction mixtures at room temperature (22 °C) for 5 minutes.
-
Initiate the reaction by adding MqnA to a final concentration of 0.05 µM.
-
Incubate the reaction for a fixed time (e.g., 5 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 6 M guanidinium chloride.
-
Add 900 µL of 100% methanol to the quenched reaction mixture.
-
Centrifuge the mixture at 21,100 x g for 30 minutes to precipitate the protein.
-
Analyze the supernatant for the presence and quantity of 3-EPB using a validated LC-MS/MS method.
-
Determine the initial reaction velocities at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine K_m and V_max.
Below is a DOT language script for the MqnA experimental workflow.
MqnB (this compound Hydrolase) Activity Assay
This protocol is a general guide based on the characterization of MqnB from Thermus thermophilus.[9]
Objective: To measure the activity of MqnB by monitoring the conversion of this compound to DHFL.
Materials:
-
Purified MqnB enzyme
-
This compound solution (substrate)
-
Reaction buffer (e.g., optimal buffer for the specific MqnB, for T. thermophilus MqnB, the optimal pH is 4.5)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 80 °C for T. thermophilus MqnB).
-
Initiate the reaction by adding a known amount of purified MqnB enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or by rapid cooling).
-
Analyze the quenched samples by HPLC to separate and quantify the remaining this compound and the product, DHFL.
-
Calculate the rate of product formation or substrate consumption. For kinetic analysis, perform the assay at varying substrate concentrations and determine the initial velocities.
MqnC (Radical SAM Enzyme) Activity Assay
This protocol is based on the in vitro reconstitution of MqnC from Bacillus halodurans.[6] Assays involving radical SAM enzymes require strict anaerobic conditions.
Objective: To detect the conversion of DHFL to cDHFL by MqnC.
Materials:
-
Purified and reconstituted MqnC enzyme (containing the [4Fe-4S] cluster)
-
DHFL solution (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite (B78146) (reducing agent)
-
Anaerobic reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
Anaerobic chamber or glove box
-
LC-MS system
Procedure:
-
All solutions and materials must be made anaerobic by purging with an inert gas (e.g., argon or nitrogen).
-
Inside an anaerobic chamber, prepare the reaction mixture containing the anaerobic buffer, DHFL, and SAM.
-
Add sodium dithionite to reduce the [4Fe-4S] cluster of MqnC to its active state.
-
Initiate the reaction by adding the reconstituted MqnC enzyme.
-
Incubate the reaction at an appropriate temperature for a set period.
-
Quench the reaction (e.g., by exposure to air or addition of a quenching agent).
-
Analyze the reaction mixture by LC-MS to detect the formation of cDHFL. The expected mass-to-charge ratio (m/z) for cDHFL in negative ion mode is 293.1.[6]
MqnD (1,4-dihydroxy-6-naphthoate synthase) Assay
A specific experimental protocol for a kinetic assay of MqnD is not yet well-documented in the literature. However, a potential assay could be designed based on the detection of its product, 1,4-dihydroxy-6-naphthoate.
Objective: To measure the formation of 1,4-dihydroxy-6-naphthoate from cDHFL.
Materials:
-
Purified MqnD enzyme
-
cDHFL solution (substrate, which may need to be synthesized or purified from MqnC reactions)
-
Reaction buffer
-
HPLC or LC-MS system
Procedure:
-
Set up a reaction mixture containing the reaction buffer and cDHFL.
-
Initiate the reaction by adding purified MqnD.
-
Incubate the reaction under optimal conditions (temperature, pH).
-
At different time points, stop the reaction and analyze the mixture for the formation of 1,4-dihydroxy-6-naphthoate using HPLC (monitoring at a specific UV wavelength) or LC-MS for more sensitive and specific detection.
The Later Steps of the this compound Pathway
The conversion of 1,4-dihydroxy-6-naphthoate to the final menaquinone product involves a series of tailoring reactions, including prenylation, methylation, and potentially decarboxylation.[2] The exact order of these events and the enzymes involved are still under active investigation. In Streptomyces coelicolor, gene clusters suggest the involvement of a prenyltransferase (SCO4491) and a methyltransferase (SCO4556).[6] Further research is needed to fully characterize the enzymes MqnL, MqnM, MqnP, and MqnG and their roles in the final stages of menaquinone biosynthesis via the this compound pathway.
Conclusion
The this compound pathway represents a significant and widespread alternative to the classical menaquinone biosynthetic route. Its unique enzymatic machinery offers promising targets for the development of novel antibacterial agents. This guide has provided a comprehensive overview of the core pathway, from chorismate to 1,4-dihydroxy-6-naphthoate, summarizing the current understanding of the enzyme mechanisms and presenting available quantitative data. The detailed experimental protocols are intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway. Significant gaps in our knowledge remain, particularly concerning the kinetic parameters of several key enzymes and the precise nature of the later tailoring reactions. Future research in these areas will be crucial for a complete understanding of this compound-dependent menaquinone biosynthesis and for the successful exploitation of this pathway for therapeutic purposes.
References
- 1. Structural enzymology of Helicobacter pylori methylthioadenosine nucleosidase in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of this compound-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 10. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MqnA Enzyme in the Futalosine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many bacteria. While the classical menaquinone biosynthesis pathway is well-understood, a distinct pathway, the futalosine pathway, has been discovered in a range of bacteria, including several pathogenic species. This alternative pathway presents a promising target for the development of novel narrow-spectrum antibiotics. This technical guide provides an in-depth exploration of the MqnA enzyme, which catalyzes the first committed step in the this compound pathway. We will delve into its biochemical function, structure, kinetic properties, and the experimental methodologies used for its characterization. Furthermore, we will contextualize the role of MqnA within the broader this compound pathway and discuss its potential as a target for therapeutic intervention.
Introduction to the this compound Pathway
The this compound pathway is an alternative route for the biosynthesis of menaquinone, diverging from the classical pathway at the branch point of chorismate.[1] This pathway is present in various bacteria, including pathogens like Helicobacter pylori and Campylobacter jejuni, but is absent in most commensal gut bacteria and humans, making its components attractive targets for antimicrobial drug development.[2] The pathway is initiated by the MqnA enzyme and proceeds through a series of enzymatic reactions catalyzed by MqnB, MqnC, and MqnD to produce 1,4-dihydroxy-6-naphthoate, a key precursor to menaquinone.[3]
MqnA: The Gateway Enzyme
The MqnA enzyme, a chorismate dehydratase, is the first and committing enzyme in the this compound pathway.[4] It catalyzes the conversion of chorismate to 3-enolpyruvyl-benzoate (3-EPB).[4] This dehydration reaction is unique and not observed in any other known metabolic pathway.[4]
Structure and Mechanism
Crystal structures of MqnA from Streptomyces coelicolor (ScMqnA) reveal a "Venus flytrap" fold, comprising two distinct lobes connected by a hinge region.[4] The active site is located in the cleft between these two lobes.[4] Upon substrate binding, the enzyme undergoes a conformational change, enclosing the substrate within the active site.[4]
The catalytic mechanism of MqnA proceeds via a substrate-assisted catalysis.[4] The enolpyruvyl group of the chorismate substrate itself acts as the catalytic base, abstracting a proton from the C3 position of the cyclohexadiene ring, which facilitates the elimination of a water molecule.[4]
Quantitative Data for MqnA from Streptomyces coelicolor
The following tables summarize the kinetic parameters for the wild-type MqnA from Streptomyces coelicolor (ScMqnA) and its mutants.
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-type ScMqnA | 380 ± 50 | 0.18 ± 0.01 | 474 |
| Asn17Ala | 790 ± 110 | 0.17 ± 0.01 | 215 |
| Asn17Ser | 1100 ± 200 | 0.020 ± 0.002 | 18 |
| Ser86Ala | 150 ± 30 | 0.0030 ± 0.0002 | 20 |
Table 1: Michaelis-Menten Kinetic Parameters of ScMqnA and its Mutants for Chorismate. Data were obtained from substrate-velocity curves and represent the mean ± standard deviation from three independent experiments.
| Condition | Relative Activity (%) |
| pH | |
| 6.0 | ~40 |
| 7.0 | ~80 |
| 7.5 | 100 |
| 8.0 | ~90 |
| 9.0 | ~60 |
| Temperature | |
| 20°C | ~75 |
| 25°C | 100 |
| 30°C | ~90 |
| 37°C | ~60 |
Table 2: Influence of pH and Temperature on ScMqnA Activity. The optimal activity was observed at pH 7.5 and 25°C.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the MqnA enzyme.
MqnA Enzyme Kinetics Assay (LC-MS/MS-based)
This protocol describes the determination of MqnA kinetic parameters by quantifying the formation of 3-enolpyruvyl-benzoate (3-EPB) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Purified MqnA enzyme
-
Chorismate (substrate)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Quenching Solution: 6 M Guanidium Chloride
-
Methanol (B129727) (100%)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl, pH 7.5, and varying concentrations of chorismate (e.g., 0-1500 µM).
-
Pre-incubate the reaction mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of 0.05 µM MqnA enzyme.
-
Incubate the reaction at 25°C for a defined period (e.g., 5 minutes), ensuring initial velocity conditions.
-
Stop the reaction by adding an equal volume of 6 M guanidium chloride.
-
Add 900 µl of 100% methanol to the quenched reaction mixture.
-
Centrifuge at 21,100 x g for 30 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and inject a 10 µl aliquot into the LC-MS/MS system.
-
Separate the product (3-EPB) from the substrate (chorismate) using a suitable C18 reverse-phase HPLC column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the product using mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring the specific parent-to-daughter ion transition for 3-EPB.
-
Generate a standard curve for 3-EPB to quantify the amount of product formed.
-
Calculate the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Crystallization of Streptomyces coelicolor MqnA (ScMqnA)
This protocol outlines the hanging-drop vapor-diffusion method for obtaining ScMqnA crystals suitable for X-ray diffraction studies.
Materials:
-
Purified and concentrated ScMqnA protein (e.g., 10-15 mg/ml in a low salt buffer)
-
Crystallization screens (e.g., Hampton Research Crystal Screen)
-
Crystallization plates (e.g., 24-well VDX plates)
-
Siliconized cover slips
-
Reservoir solutions from crystallization screens
Procedure:
-
Set up hanging drops by mixing 1 µl of the concentrated ScMqnA protein solution with 1 µl of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal the well of the crystallization plate containing 500 µl of the corresponding reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Initial crystals of ScMqnA have been observed in conditions containing polyethylene (B3416737) glycol (PEG) as the precipitant. For example, needle-like crystals may appear in conditions such as 0.2 M ammonium (B1175870) sulfate, 0.1 M Tris pH 8.5, and 25% w/v PEG 3350.
-
Optimize initial crystal hits by systematically varying the concentrations of the precipitant, buffer pH, and salt, as well as protein concentration.
-
For cryo-protection before X-ray data collection, soak the crystals in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.
Site-Directed Mutagenesis of MqnA
This protocol describes a standard method for introducing point mutations into the mqnA gene using PCR.
Materials:
-
Plasmid DNA containing the wild-type mqnA gene
-
Complementary forward and reverse mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with a suitable number of cycles (typically 12-18) to amplify the entire plasmid containing the desired mutation. The extension time should be sufficient to amplify the full length of the plasmid (e.g., 1 minute/kb).
-
Following PCR, digest the parental, methylated template DNA by adding DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.
-
Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.
-
Plate the transformation on a selective agar (B569324) plate (e.g., LB with the appropriate antibiotic).
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Visualizations
The this compound Pathway
Caption: The this compound Pathway for Menaquinone Biosynthesis.
MqnA Catalytic Mechanism Workflow
Caption: Workflow of the MqnA-catalyzed dehydration of chorismate.
Experimental Workflow for MqnA Kinetic Analysis
References
- 1. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Crystallization and preliminary X-ray crystallographic analysis of carboxyl-terminal region 4 of SigR from Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Directed Mutagenesis [protocols.io]
An In-depth Technical Guide on the Function of Futalosine Hydrolase (MqnB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futalosine hydrolase (MqnB), a key enzyme in the alternative menaquinone (Vitamin K₂) biosynthetic pathway, presents a compelling target for the development of novel narrow-spectrum antibiotics. This technical guide provides a comprehensive overview of the core function of MqnB, including its enzymatic activity, kinetic parameters, and structural features. Detailed experimental protocols for protein purification and enzyme activity assays are provided, alongside a summary of known inhibitors. Variations in the this compound pathway across different bacterial species are also discussed, offering insights for targeted drug design.
Introduction
Menaquinone (MK), or Vitamin K₂, is an essential component of the electron transport chain in many bacteria. While the classical menaquinone biosynthetic pathway is well-characterized, a distinct alternative route, known as the this compound pathway, has been discovered in a range of bacteria, including several important human pathogens like Helicobacter pylori and Chlamydia trachomatis.[1][2] This pathway is absent in humans and many commensal gut bacteria, making its enzymes attractive targets for the development of selective antimicrobial agents.[3]
This compound hydrolase (EC 3.2.2.26), encoded by the mqnB gene, catalyzes a crucial step in this pathway: the hydrolysis of this compound.[4] This guide delves into the technical details of MqnB's function, providing researchers and drug development professionals with the foundational knowledge required to investigate this promising enzymatic target.
Core Function and Enzymatic Reaction
MqnB is a nucleosidase that catalyzes the hydrolysis of the N-glycosidic bond in this compound, a unique nucleoside derivative. This reaction yields dehypoxanthine this compound (DHFL) and hypoxanthine.[4][5] In some bacteria, the substrate for MqnB can be 6-amino-6-deoxythis compound (AFL), which is directly converted to DHFL and adenine.[6]
The core reaction is as follows:
This compound + H₂O → Dehypoxanthine this compound + Hypoxanthine
This step is critical for the progression of the this compound pathway, leading to the eventual synthesis of the menaquinone ring structure.[7]
Signaling and Metabolic Pathway
MqnB functions within the this compound pathway, which is an alternative to the canonical menaquinone biosynthesis pathway. The pathway starts from chorismate and proceeds through a series of enzymatic steps to produce menaquinone. The specific steps can vary between different bacterial species.
Below are diagrams illustrating the general this compound pathway and a known variation.
Figure 1: General this compound Pathway.
Figure 2: Variation in the this compound Pathway.
Quantitative Data
The enzymatic activity of MqnB has been characterized in a few organisms. The following table summarizes the available kinetic parameters.
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | 4.5 | 80 | [5] |
| Helicobacter pylori (MTAN) | 6-Amino-6-deoxythis compound (AFL) | 1.6 ± 0.3 | 0.022 ± 0.02 | N/A | N/A | [1] |
Note: In Helicobacter pylori, the function of MqnB is thought to be carried out by a promiscuous 5'-methylthioadenosine nucleosidase (MTAN). The kinetic parameters shown are for the hydrolysis of AFL by HpMTAN.
Inhibitors
Several compounds have been identified as inhibitors of the this compound pathway, with some potentially targeting MqnB.
| Inhibitor | Organism/Enzyme | Ki | IC₅₀ | Reference |
| Hypoxanthine | Thermus thermophilus MqnB | 1.1 mM | N/A | [2] |
| Aplasmomycin (B1261144) | This compound Pathway (H. pylori) | N/A | N/A | [6][8] |
| Boromycin (B606316) | This compound Pathway (H. pylori) | N/A | N/A | [6] |
| Docosahexaenoic acid (DHA) | This compound Pathway (C. trachomatis) | N/A | N/A | [9] |
N/A: Not available from the searched literature. The specific inhibitory constants for aplasmomycin and boromycin against MqnB have not been reported, although they are known to inhibit the overall this compound pathway.
Experimental Protocols
Recombinant MqnB Expression and Purification (Hypothetical Protocol)
This protocol is a composite based on standard methods for expressing and purifying His-tagged proteins in E. coli, adapted for a thermostable protein like MqnB from Thermus thermophilus.
Figure 3: MqnB Purification Workflow.
Materials:
-
E. coli BL21(DE3) cells harboring the MqnB expression vector
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity resin
Procedure:
-
Expression: Inoculate a starter culture of E. coli BL21(DE3) containing the MqnB expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C.
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble His-tagged MqnB.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Incubate the clarified lysate with the equilibrated resin.
-
Wash: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound MqnB protein with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Purity Check: Analyze the purified protein by SDS-PAGE.
This compound Hydrolase Activity Assay (HPLC-based)
This protocol is based on methodologies described for analyzing nucleoside hydrolase activity.[4][10]
Figure 4: HPLC-based MqnB Assay Workflow.
Materials:
-
Purified MqnB enzyme
-
This compound (substrate)
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Quenching solution (e.g., 1 M HCl)
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Reaction Buffer and varying concentrations of this compound.
-
Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature. Initiate the reaction by adding a known amount of purified MqnB.
-
Time Course and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate this compound, DHFL, and hypoxanthine.
-
Quantification: Monitor the elution profile using a UV detector at a wavelength where the substrate and products have significant absorbance (e.g., 254 nm).
-
Data Analysis: Determine the initial reaction velocities from the rate of product formation or substrate consumption. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Structural Insights
The three-dimensional structure of the MqnB homolog from Helicobacter pylori (HpMTAN) has been determined, providing insights into the active site architecture and catalytic mechanism.[11] The enzyme adopts a fold that is characteristic of nucleoside hydrolases. Structural analysis reveals key residues involved in substrate binding and catalysis. This structural information is invaluable for the rational design of specific inhibitors targeting the active site of MqnB.
Conclusion and Future Directions
This compound hydrolase (MqnB) is a validated and promising target for the development of novel antibiotics against a range of pathogenic bacteria. Its central role in the essential menaquinone biosynthetic pathway and its absence in humans make it an ideal candidate for selective drug design. This technical guide has summarized the current understanding of MqnB's function, provided key quantitative data, and outlined detailed experimental protocols to facilitate further research in this area.
Future research should focus on:
-
Characterizing the kinetic properties of MqnB from a wider range of pathogenic bacteria.
-
Elucidating the specific inhibitory mechanisms and determining the Ki values for promising lead compounds.
-
Solving the crystal structures of MqnB from different species in complex with substrates and inhibitors to guide structure-based drug design efforts.
A deeper understanding of this compound hydrolase will undoubtedly accelerate the development of new and effective treatments for bacterial infections.
References
- 1. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step Negative Chromatographic Purification of Helicobacter pylori Neutrophil-activating Protein Overexpressed in Escherichia coli in Batch Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Purification of recombinant Helicobacter pylori urease apoenzyme encoded by ureA and ureB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aplasmomycin and boromycin are specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural enzymology of Helicobacter pylori methylthioadenosine nucleosidase in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Activity of MqnC and MqnD: Core Enzymes of the Futalosine Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many bacteria, making its biosynthetic pathways attractive targets for novel antimicrobial agents. While the canonical menaquinone pathway is well-understood, an alternative "futalosine pathway" has been discovered in a range of microorganisms, including notable pathogens. This guide provides a detailed technical overview of the catalytic activity of two central enzymes in this pathway: MqnC, a radical S-adenosylmethionine (SAM) enzyme, and MqnD, an aromatase. We consolidate the current understanding of their reaction mechanisms, present methodologies for their characterization, and highlight the existing gaps in quantitative kinetic data, offering a roadmap for future research and therapeutic development.
Introduction: The this compound Pathway of Menaquinone Biosynthesis
Menaquinone (MK), a lipid-soluble naphthoquinone, is a vital electron carrier in the respiratory chains of numerous bacteria.[1] Its biosynthesis is crucial for bacterial survival, and because the pathway is absent in humans, its enzymes are promising targets for new antibiotics. The classical MK biosynthesis pathway, starting from chorismate, has been extensively studied. However, a distinct, alternative route known as the this compound pathway has been identified in various bacteria, including pathogens like Helicobacter pylori and Campylobacter jejuni.[2][3] This pathway also begins with chorismate but proceeds through a unique set of intermediates, including the eponymous nucleoside derivative, this compound.[2][4]
Two critical enzymes in the this compound pathway are MqnC and MqnD, which catalyze sequential steps in the formation of the naphthoate core of menaquinone.[3] Understanding the catalytic mechanisms and kinetics of these enzymes is indispensable for developing potent and specific inhibitors.
Figure 1: Core enzymatic steps of the this compound pathway catalyzed by MqnC and MqnD.
MqnC: A Radical SAM-Dependent Cyclase
MqnC is a radical S-adenosylmethionine (SAM) enzyme responsible for the cyclization of dehypoxanthine this compound (DHFL).[4] This reaction is a key step, creating the unique spiro-compound intermediate, cyclic DHFL (cDHFL).[4]
Catalytic Function and Mechanism
As a member of the radical SAM superfamily, MqnC utilizes a [4Fe-4S] cluster to catalyze the reductive cleavage of SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•).[4] The proposed mechanism proceeds as follows:
-
Radical Generation: The [4Fe-4S] cluster, in its reduced state, donates an electron to the sulfonium (B1226848) ion of SAM, cleaving it to produce methionine and the 5'-dA• radical.
-
Hydrogen Abstraction: The 5'-dA• radical abstracts a hydrogen atom from the C4' position of the DHFL substrate, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[4]
-
Cyclization: The resulting substrate radical undergoes intramolecular cyclization to form a new radical intermediate.
-
Re-oxidation and Product Formation: This intermediate is oxidized by transferring an electron back to the [4Fe-4S] cluster, regenerating its active state and yielding the final product, cDHFL.[4]
Figure 2: Proposed catalytic cycle of the radical SAM enzyme MqnC.
Quantitative Catalytic Data
To date, specific kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) for MqnC have not been reported in the peer-reviewed literature. A comprehensive kinetic characterization is required to fully understand its efficiency and substrate affinity.
| Parameter | Value | Reference |
| Substrate | Dehypoxanthine this compound (DHFL) | [4] |
| Product | Cyclic Dehypoxanthine this compound (cDHFL) | [4] |
| Cofactor | S-Adenosylmethionine (SAM) | [4] |
| Prosthetic Group | [4Fe-4S] Cluster | [4] |
| Km (for DHFL) | Not Reported | - |
| kcat | Not Reported | - |
| Optimal pH | Not Reported (Assays at pH 7.5) | [4] |
| Optimal Temp. | Not Reported | - |
Experimental Protocol: In Vitro MqnC Activity Assay
This protocol is based on the successful in vitro reconstitution of MqnC activity.[4] It relies on the analytical detection of the reaction products, cDHFL and 5'-deoxyadenosine, via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Reagents and Buffers:
-
Purified, Fe-S reconstituted MqnC enzyme
-
Dehypoxanthine this compound (DHFL) substrate stock solution
-
S-Adenosylmethionine (SAM) stock solution
-
Sodium dithionite (B78146) (freshly prepared solution in assay buffer)
-
Assay Buffer: 100 mM Phosphate buffer, pH 7.5
-
Quenching Solution: e.g., 10% formic acid or other suitable acid
2. Enzyme Expression and Reconstitution:
-
Express MqnC, typically as a recombinant protein in E. coli.
-
Purify the apo-enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity, size exclusion).
-
Reconstitute the [4Fe-4S] cluster under strict anaerobic conditions using a source of iron (e.g., ferric ammonium (B1175870) citrate), a source of sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or chemical reconstitution), and a reducing agent.
3. Assay Procedure:
-
All steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).
-
Prepare the reaction mixture in the assay buffer containing DHFL (e.g., 50-200 µM) and SAM (e.g., 100-500 µM).
-
Add the purified, reconstituted MqnC enzyme to the mixture.
-
Initiate the reaction by adding the reducing agent, sodium dithionite (e.g., 1-2 mM).
-
Incubate the reaction at a set temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours for endpoint assays, or sampled over time for kinetic analysis).
-
Control reactions should be set up, omitting one component at a time (MqnC, DHFL, SAM, or dithionite) to confirm that product formation is enzyme-dependent.[4]
4. Sample Analysis:
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring at ~250 nm. The formation of cDHFL and 5'-deoxyadenosine should be observed.[4]
-
Confirm the identity of the product peaks by co-elution with authentic standards and by LC-MS analysis to verify the expected mass-to-charge ratio (m/z) for cDHFL ([M-H]⁻ = 293.1).[4]
5. Determination of Kinetic Parameters:
-
To determine Km and Vmax, perform the assay with a fixed concentration of MqnC and SAM while varying the concentration of the DHFL substrate.
-
Measure the initial reaction velocity (v₀) at each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.[5] The turnover number (kcat) can then be calculated by dividing Vmax by the enzyme concentration.[6]
MqnD: A Naphthoate Synthase (Aromatase)
Following the cyclization reaction by MqnC, the MqnD enzyme catalyzes the subsequent aromatization step. It converts the spiro-lactone intermediate, cDHFL, into the bicyclic aromatic compound 1,4-dihydroxy-6-naphthoic acid (DHNA), which is the core scaffold of menaquinone.[1]
Catalytic Function and Mechanism
The crystal structure of MqnD from Thermus thermophilus has been solved, providing significant insights into its catalytic mechanism. The enzyme comprises two α/β domains that form an active site pocket between them.[2] While the precise mechanism is still under investigation, structural data suggests a likely acid-base catalysis mechanism:
-
Substrate Binding: cDHFL binds within the active site pocket. Highly conserved residues, including Thr107, Ala108, and Ser57, are implicated in binding the carboxylate group of the substrate.[4]
-
Catalysis: The residue His145, which is highly conserved and located in the active site, is proposed to function as the catalytic base.[2] It likely initiates the reaction by abstracting a proton, facilitating the rearrangement and subsequent aromatization of the ring system to form DHNA.
Quantitative Catalytic Data
Similar to MqnC, the specific kinetic parameters for the MqnD-catalyzed reaction have not yet been published. Experimental determination of these values is a critical next step in characterizing the this compound pathway.
| Parameter | Value | Reference |
| Substrate | Cyclic Dehypoxanthine this compound (cDHFL) | [1] |
| Product | 1,4-Dihydroxy-6-Naphthoic Acid (DHNA) | [1] |
| Cofactor | None reported | - |
| Km (for cDHFL) | Not Reported | - |
| kcat | Not Reported | - |
| Optimal pH | Not Reported | - |
| Optimal Temp. | Not Reported | - |
Experimental Protocol: In Vitro MqnD Activity Assay
This proposed protocol is based on general enzymatic assay principles and the known properties of MqnD and its substrate/product.
1. Reagents and Buffers:
-
Purified MqnD enzyme
-
Cyclic DHFL (cDHFL) substrate: This must be biosynthesized using an MqnC reaction or purified from appropriate bacterial strains.[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl with a suitable pH (to be determined empirically, starting around pH 7.5-8.0).
-
Quenching Solution: 10% formic acid or methanol.
2. Enzyme Expression and Purification:
-
Express and purify MqnD using standard recombinant protein techniques.
3. Assay Procedure:
-
Prepare the reaction mixture in the assay buffer containing a known concentration of the cDHFL substrate.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a defined amount of purified MqnD enzyme.
-
Incubate for a set time, taking samples at various time points for kinetic analysis.
-
Set up a negative control reaction without the MqnD enzyme.
4. Sample Analysis:
-
Stop the reaction by mixing the sample with the quenching solution.
-
Clarify the sample by centrifugation.
-
Analyze the supernatant by reverse-phase HPLC. Monitor the consumption of the cDHFL peak and the appearance of the DHNA product peak. The aromatic nature of DHNA will likely result in a distinct UV-Vis absorbance spectrum compared to cDHFL, aiding in detection.
-
Confirm the product identity via LC-MS.
5. Determination of Kinetic Parameters:
-
Follow the procedure outlined in section 2.3.5, varying the concentration of the cDHFL substrate to determine Km and Vmax.
Figure 3: A generalized experimental workflow for characterizing MqnC and MqnD activity.
Summary and Future Directions
MqnC and MqnD are essential enzymes in the alternative this compound pathway for menaquinone biosynthesis, representing promising targets for the development of narrow-spectrum antibiotics. MqnC employs a sophisticated radical SAM mechanism for a unique cyclization reaction, while MqnD performs a critical aromatization step likely via acid-base catalysis. While their functions and mechanisms are beginning to be understood, a significant gap remains in the quantitative characterization of their catalytic activity.
For researchers in drug development, the immediate priorities should be:
-
Full Kinetic Characterization: Determining the Km, kcat, and kcat/Km values for both enzymes is crucial for understanding their efficiency and for the quantitative assessment of potential inhibitors.
-
High-Throughput Assay Development: Adapting the described HPLC-based assays to a higher-throughput format (e.g., using absorbance or fluorescence-based readouts) will be necessary for screening compound libraries.
-
Inhibitor Discovery and Mechanism of Action Studies: With robust assays in place, screening for inhibitors and characterizing their mode of action (e.g., competitive, non-competitive) can proceed, paving the way for the development of new therapeutics targeting this essential bacterial pathway.
References
- 1. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 6. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
Futalosine: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futalosine is a naturally occurring nucleoside analog isolated from Streptomyces sp. MK359-NF1. It serves as a key intermediate in the alternative menaquinone (vitamin K2) biosynthetic pathway, known as the this compound pathway. This pathway is present in a range of bacteria, including several pathogenic species, but is absent in humans, making it a promising target for the development of novel antibiotics. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its spectral data, a detailed description of the this compound pathway, and experimental protocols for its isolation and analysis.
Chemical Structure and Identification
This compound is a unique nucleoside composed of a hypoxanthine (B114508) base linked to a modified ribose sugar, which is further attached to a 3-carboxybenzoyl group.
IUPAC Name: 3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C₁₉H₁₈N₄O₇[1] |
| Molecular Weight | 414.37 g/mol |
| CAS Number | 210644-32-9[1] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2--INVALID-LINK--N3C=NC4=C3N=CNC4=O)O">C@HO[1] |
| InChI | InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1[1] |
| InChIKey | VEDWXCWBMDQNCV-SCFUHWHPSA-N[1] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited. The following table summarizes available data, including computed values from reputable sources.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | -0.8 | PubChem (Computed) |
| Hydrogen Bond Donors | 5 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 9 | PubChem (Computed) |
| Rotatable Bond Count | 6 | PubChem (Computed) |
| Exact Mass | 414.117549 g/mol | PubChem (Computed) |
| UV Maximum (in H₂O) | 245 nm | [2] |
| IR (KBr, cm⁻¹) | 3200, 1700, 1605, 1560, 1395 | [2] |
Biological Properties and the this compound Pathway
This compound's primary biological significance lies in its role as an intermediate in the this compound pathway for menaquinone (MK) biosynthesis. This pathway is an alternative to the canonical menaquinone pathway and is utilized by various bacteria.
The this compound Pathway: A Novel Antibiotic Target
The this compound pathway converts chorismate to 1,4-dihydroxy-6-naphthoic acid (DHNA), a precursor to menaquinone. The key enzymes involved are MqnA, MqnB, MqnC, and MqnD. The absence of this pathway in humans and commensal gut bacteria makes it an attractive target for the development of narrow-spectrum antibiotics against pathogens such as Helicobacter pylori and Chlamydia trachomatis.
Biological Activity
This compound itself exhibits weak cytotoxic activity. However, its derivative, 6-O-methylthis compound methylester, has shown inhibitory activity against the growth of HeLa-S3 cells with an IC₅₀ of 19.5 µg/mL. This derivative was found to inhibit the incorporation of ³H-thymidine and ³H-uridine in these cells, suggesting an interference with DNA and RNA synthesis.
Inhibitors of the this compound pathway have demonstrated antibacterial effects. For instance, docosahexaenoic acid (DHA) has been shown to reduce the number and size of inclusions in C. trachomatis-infected HeLa cells, an effect that can be rescued by supplementation with menaquinone-7.
Experimental Protocols
Isolation of this compound from Streptomyces sp. MK359-NF1
The following protocol is a detailed interpretation based on the summary provided by Hosokawa et al. (1999).
1. Fermentation:
-
Prepare a seed culture of Streptomyces sp. MK359-NF1 in a suitable medium.
-
Inoculate a production medium containing 3% starch, 1.5% soybean meal, 0.2% yeast extract, 0.3% NaCl, 0.05% MgSO₄·7H₂O, and 0.03% CaCO₃ (pH adjusted to 7.0 before sterilization).
-
Incubate the culture at 27°C with shaking for 7 days.
2. Broth Filtration and Initial Purification:
-
Filter the fermentation broth to separate the mycelium.
-
Adjust the pH of the supernatant to 3.0.
-
Apply the acidified supernatant to a column of Diaion HP-20 resin.
-
Wash the column with water.
-
Elute the active fraction with methanol (B129727).
3. Solvent Extraction and Further Purification:
-
Concentrate the methanol eluate in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) and extract with 0.05 M phosphate (B84403) buffer (pH 7.0).
-
Adjust the pH of the aqueous layer to 3.0 and extract with n-butanol.
-
Concentrate the n-butanol extract in vacuo.
4. Chromatographic Separation:
-
Dissolve the residue in a small volume of water and apply to a Sephadex G-10 column. Elute with water.
-
Pool the active fractions and apply to a column of QAE-Toyopearl. Elute with a linear gradient of NaCl (0 to 0.5 M).
-
Desalt the active fractions using a Sephadex G-10 column.
5. Final Purification:
-
Subject the desalted active fraction to preparative reverse-phase HPLC on a C18 column.
-
Lyophilize the purified fractions containing this compound to obtain a white powder.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: Reverse-phase C18
-
Mobile Phase: Gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: UV at 245 nm.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for the analysis of this compound.
-
High-resolution mass spectrometry can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are essential for structural elucidation.
-
Spectra are typically recorded in D₂O.
-
The reported ¹³C NMR chemical shifts (in D₂O, 125 MHz) are: 31.0, 42.1, 74.3, 75.9, 84.1, 88.9, 117.8, 128.5, 129.5, 133.0, 134.9, 139.1, 142.3, 146.0, 149.1, 158.9, 168.0, 175.9, 213.0 ppm.
Conclusion
This compound is a molecule of significant interest due to its central role in a bacterial metabolic pathway that is a validated target for antibiotic development. This guide provides a foundational understanding of its chemical and biological properties for researchers in natural product chemistry, microbiology, and drug discovery. Further investigation into the enzymology of the this compound pathway and the development of potent and specific inhibitors holds considerable promise for addressing the challenge of antibiotic resistance.
References
The Crucial Role of Aminodeoxyfutalosine in the Alternative Menaquinone Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (vitamin K2) is an essential component of the electron transport chain in many bacteria. While the canonical shikimate pathway for menaquinone biosynthesis is well-understood, a distinct alternative route, the futalosine pathway, has been identified in a range of pathogenic and non-pathogenic bacteria. This pathway presents a promising avenue for the development of narrow-spectrum antibiotics. A key intermediate in this pathway is 6-aminodeoxythis compound (AFL). This technical guide provides an in-depth exploration of the biosynthesis and enzymatic conversion of aminodeoxythis compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction to the this compound Pathway
The this compound pathway represents a distinct metabolic route for the biosynthesis of menaquinone, diverging from the classical pathway that utilizes chorismate via the MenF, MenD, MenC, MenE, and MenB enzymes.[1] This alternative pathway is present in various bacteria, including species of Streptomyces, Helicobacter, Campylobacter, and Chlamydia.[1][2][3] The discovery of this pathway has opened new avenues for understanding bacterial metabolism and for the identification of novel antibiotic targets.
Aminodeoxythis compound: A Key Intermediate
Central to the this compound pathway is the formation of 6-aminodeoxythis compound (AFL).[4] This nucleoside analog is synthesized from chorismate by the sequential action of MqnA and the radical SAM enzyme MqnE (aminothis compound synthase).[5][6] The subsequent deamination of AFL to this compound is a critical step, catalyzed by a diverse group of enzymes.
Enzymatic Deamination of 6-Aminodeoxythis compound
The deamination of AFL is carried out by enzymes belonging to the cog1816 and cog0402 protein families, which were previously often misannotated as adenosine (B11128) deaminases.[1][7] In Helicobacter pylori, a specific AFL deaminase, HpAFLDA (encoded by the jhp0252 gene), has been identified and characterized.[4] These enzymes exhibit high substrate specificity and catalytic efficiency for AFL.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the deamination of 6-aminodeoxythis compound by various enzymes. This data highlights the high affinity and turnover rates of these enzymes for their specific substrate.
| Enzyme (Organism) | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (M-1s-1) | Reference |
| Sav2595 (Streptomyces avermitilis) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |
| Acel0264 (Acidothermus cellulolyticus) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |
| Nis0429 (Nitratiruptor sp.) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |
| Dr0824 (Deinococcus radiodurans) | 6-aminodeoxythis compound | 0.9 - 6.0 | 1.2 - 8.6 | >105 | [1][7] |
| HpAFLDA (Helicobacter pylori) | 6-aminodeoxythis compound | - | - | 6.8 x 104 | [4] |
| HpAFLDA (Helicobacter pylori) | Adenosine | - | - | 2.6 x 103 | [4] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of aminodeoxythis compound metabolism.
Synthesis of 6-Aminodeoxythis compound
The chemical synthesis of 6-aminodeoxythis compound is a prerequisite for enzymatic assays and structural studies. While detailed synthetic schemes are published in specialized chemical literature, the general approach involves multi-step organic synthesis, often starting from commercially available carbohydrate and nucleobase precursors.[4]
Cloning, Expression, and Purification of AFL Deaminases
A standardized protocol for obtaining purified AFL deaminase is outlined below.
-
Gene Amplification and Cloning: The gene encoding the putative AFL deaminase is amplified from the genomic DNA of the source organism using PCR. The amplified product is then cloned into an expression vector, often containing a polyhistidine tag for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).[8] Cultures are grown to a mid-log phase (OD600 of ~0.6) at 37°C.[2]
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 50 μM. To enhance protein solubility, the culture temperature is lowered to 20°C for overnight expression (approximately 18 hours).[2] The growth medium is often supplemented with a metal cofactor, such as 1.0 mM ZnCl2, which is essential for the activity of some deaminases.[2]
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM HEPES, pH 6.5, 120 mM ammonium (B1175870) sulfate, 20 mM imidazole).[2] Lysis is achieved by sonication in the presence of protease inhibitors (e.g., 0.1 mg/mL PMSF) and DNase I.[2] The cell lysate is then clarified by high-speed centrifugation to remove cell debris.
-
Affinity Chromatography: The soluble protein fraction is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 500 mM).
-
Further Purification (Optional): For higher purity, additional chromatography steps, such as anion exchange or size-exclusion chromatography, can be employed.[9]
Enzyme Kinetics Assay
The activity of AFL deaminase is typically measured by monitoring the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate or the formation of the product.
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (6-aminodeoxythis compound), and a suitable buffer (e.g., 1 M NH4Cl/NH3·H2O, pH 8.5).[8]
-
Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The change in absorbance is monitored over time using a spectrophotometer. For substrates like AFL, which are adenosine analogs, the deamination can be followed by the decrease in absorbance at 265 nm.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are then calculated by fitting the initial rate data to the Michaelis-Menten equation.[8]
Visualizing the this compound Pathway and its Drug Development Potential
The following diagrams, generated using the DOT language, illustrate the this compound pathway and a conceptual workflow for targeting this pathway for drug development.
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Caption: Conceptual Drug Development Workflow Targeting the this compound Pathway.
Conclusion and Future Directions
The deamination of 6-aminodeoxythis compound is a pivotal step in the alternative menaquinone biosynthetic pathway. The enzymes responsible for this reaction are highly specific and efficient, making them attractive targets for the development of novel antibacterial agents. The absence of the this compound pathway in humans further enhances its appeal as a target for selective antimicrobial therapy.[10] Future research in this area should focus on the discovery and development of potent and specific inhibitors of AFL deaminases and other enzymes in the this compound pathway. Such efforts could lead to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deamination of 6-Aminodeoxythis compound in Menaquinone Biosynthesis by Distantly Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menaquinone biosynthesis: formation of aminothis compound requires a unique radical SAM enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deamination of 6-aminodeoxythis compound in menaquinone biosynthesis by distantly related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Conversion of Futalosine to Dehypoxanthinyl Futalosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of menaquinone (vitamin K2), an essential component of the electron transport chain in many prokaryotes, proceeds through two primary pathways: the canonical menaquinone pathway and the alternative futalosine pathway.[1] The this compound pathway, discovered more recently, represents a promising target for the development of novel antibiotics, as it is utilized by several pathogenic bacteria, including Helicobacter pylori and Campylobacter jejuni, but is absent in humans.[1][2] A key step in this pathway is the conversion of this compound to dehypoxanthinyl this compound (DHFL), a reaction catalyzed by the enzyme this compound hydrolase (MqnB).[1][2] This guide provides a comprehensive technical overview of this pivotal biochemical transformation, including detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts.
The Biochemical Transformation: this compound to Dehypoxanthinyl this compound
The conversion of this compound to dehypoxanthinyl this compound is a hydrolytic reaction that cleaves the N-glycosidic bond, releasing hypoxanthine (B114508).[1] This reaction is catalyzed by this compound hydrolase (EC 3.2.2.26), a nucleosidase encoded by the mqnB gene.[2] this compound itself is an unusual nucleoside derivative, comprising an inosine (B1671953) moiety linked to an o-substituted benzoate.[1]
In some bacteria, such as Thermus thermophilus, the pathway proceeds directly from this compound to DHFL.[2] However, in other organisms like Helicobacter pylori and Streptomyces coelicolor, the pathway can involve an aminodeoxythis compound (AFL) intermediate, which is first converted to this compound before being acted upon by this compound hydrolase.[2] In some cases, AFL can be directly converted to DHFL.[2]
Quantitative Data: Enzymatic Properties of this compound Hydrolase (MqnB)
The most well-characterized this compound hydrolase is the recombinant enzyme (TTHA0556) from Thermus thermophilus. The kinetic parameters and key properties of this enzyme are summarized in the table below.
| Parameter | Value | Source Organism |
| Enzyme Structure | Homotetramer | Thermus thermophilus |
| Optimal pH | 4.5 | Thermus thermophilus |
| Optimal Temperature | 80 °C | Thermus thermophilus |
| K_m_ (this compound) | 154.0 ± 5.3 µM | Thermus thermophilus |
| k_cat_ | 1.02 s⁻¹ | Thermus thermophilus |
| K_i_ (Hypoxanthine) | 1.1 mM | Thermus thermophilus |
| Cofactor Requirement | None | Thermus thermophilus |
Data sourced from Hiratsuka et al., 2009.[1]
Experimental Protocols
Recombinant this compound Hydrolase (MqnB) Purification
This protocol describes a general method for the expression and purification of His-tagged MqnB, adaptable for various bacterial expression systems like E. coli.
a. Gene Cloning and Expression:
-
Amplify the mqnB gene from the target organism's genomic DNA using PCR with primers that incorporate restriction sites for a suitable expression vector (e.g., pET series) and a hexahistidine (6xHis) tag at the N- or C-terminus.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the mqnB gene into the vector.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
b. Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):
-
Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
Equilibrate an IMAC column (e.g., Ni-NTA agarose) with lysis buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged MqnB from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the eluted fractions and analyze them by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Store the purified enzyme at -80°C.
This compound Hydrolase Enzyme Assay
This assay is designed to measure the activity of this compound hydrolase by quantifying the formation of dehypoxanthinyl this compound (DHFL) and hypoxanthine from this compound using High-Performance Liquid Chromatography (HPLC).
a. Reagents and Materials:
-
Purified this compound hydrolase (MqnB)
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.5 for the T. thermophilus enzyme; the optimal pH may vary for other organisms)
-
Reaction quench solution (e.g., 10% trichloroacetic acid or an equal volume of cold methanol)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate, pH 5.4
-
Mobile Phase B: HPLC-grade methanol
-
Standards for this compound, dehypoxanthinyl this compound, and hypoxanthine
b. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and this compound at various concentrations (e.g., 0-500 µM for determining K_m_).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for T. thermophilus MqnB).
-
Initiate the reaction by adding a known amount of purified this compound hydrolase. The final reaction volume can be 50-100 µL.
-
Incubate the reaction for a defined period (e.g., 5-30 minutes), ensuring that the reaction remains in the linear range of product formation.
-
Terminate the reaction by adding the quench solution.
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
c. HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the sample supernatant.
-
Separate the substrate and products using a gradient elution. A suitable gradient could be:
-
0-16 min: 0% to 25% Mobile Phase B
-
16-17 min: 25% to 0% Mobile Phase B
-
17-30 min: Hold at 0% Mobile Phase B
-
-
Set the flow rate to 0.5-1.0 mL/min.
-
Monitor the elution of compounds by UV absorbance at 260 nm.
-
Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of DHFL and hypoxanthine.
-
Calculate the initial reaction velocity and use this data to determine the kinetic parameters (K_m_ and V_max_) by fitting to the Michaelis-Menten equation.
Visualizations
Biochemical Pathway
Caption: The this compound pathway for menaquinone biosynthesis.
Experimental Workflow
Caption: Experimental workflow for MqnB characterization.
Conclusion
The conversion of this compound to dehypoxanthinyl this compound by this compound hydrolase is a critical step in an alternative menaquinone biosynthetic pathway that holds significant potential as a target for novel antibacterial agents. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to further investigate this enzyme and its role in bacterial metabolism. The provided workflows and pathway diagrams offer a clear visual representation to aid in experimental design and data interpretation. Further research into the kinetic properties of MqnB from a wider range of pathogenic bacteria will be crucial for the development of effective and specific inhibitors.
References
The Evolutionary Ascendancy of the Futalosine Pathway: An Ancient Route for Menaquinone Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The futalosine pathway represents a fascinating and evolutionarily ancient route for the biosynthesis of menaquinone (MK), an essential electron carrier in the respiratory chains of many prokaryotes.[1][2][3][4] Its discovery has reshaped our understanding of microbial metabolism and evolution, revealing a distinct alternative to the well-characterized canonical menaquinone pathway. This technical guide provides a comprehensive overview of the evolutionary significance of the this compound pathway, its enzymatic machinery, and its distribution across the domains of life. We present a synthesis of current quantitative data, detailed experimental protocols for its investigation, and visual representations of the pathway and associated research workflows. The unique distribution of the futalapine pathway, notably its prevalence in anaerobic organisms and its absence in humans and many commensal gut bacteria, highlights its potential as a promising target for the development of narrow-spectrum antimicrobial agents against pathogens like Helicobacter pylori and Chlamydia trachomatis.[5][6][7][8]
Introduction: A Paradigm Shift in Menaquinone Biosynthesis
Menaquinone, or vitamin K2, is a vital component of the electron transport chain in a wide array of prokaryotes.[1][2][3][4] For decades, the classical menaquinone (MK) pathway, first elucidated in Escherichia coli, was considered the sole route for its de novo synthesis. However, the discovery of the this compound pathway in Streptomyces species revealed an alternative biosynthetic strategy.[9] This alternative pathway utilizes a distinct set of enzymes, encoded by the mqn genes, to convert chorismate into 1,4-dihydroxy-6-naphthoate, a precursor to the menaquinone headgroup.[1][10] Subsequent genomic and experimental studies have demonstrated that the this compound pathway is not an isolated curiosity but a widespread and evolutionarily significant metabolic route.
Evolutionary Significance and Phylogenetic Distribution
The this compound pathway is believed to predate the classical MK pathway, suggesting its origin in an ancient, likely anaerobic, world.[1][10][11] This hypothesis is supported by several lines of evidence:
-
Broader Taxonomic Distribution: Although the classical MK pathway is found in a larger percentage of studied prokaryotic proteomes (approximately 32.1%), the this compound pathway is distributed across a wider range of prokaryotic phyla (18 out of 31 studied phyla).[1][10][11]
-
Prevalence in Anaerobes: The this compound pathway is significantly more common in anaerobic and microaerophilic prokaryotes compared to the classical MK pathway, which is predominantly found in aerobic or facultatively anaerobic organisms.[1][10][11] Approximately 27.3% of prokaryotes with the this compound pathway are anaerobic, whereas the majority of organisms with the classical pathway are aerobic or facultative.[1][10][11]
-
Phylogenetic Analysis: Phylogenetic trees of the this compound pathway enzymes (MqnA, MqnC, MqnD) show that archaeal sequences often form the most ancient branches, consistent with an early evolutionary origin.[10] In contrast, the genes for the classical MK pathway in archaea appear to have been acquired through horizontal gene transfer from bacteria.[1][10][11]
These findings strongly suggest that the last common ancestor of prokaryotes likely utilized the this compound pathway for menaquinone biosynthesis.
Data Presentation: Phylogenetic Distribution of Menaquinone Biosynthesis Pathways
The following table summarizes the distribution of the classical and this compound menaquinone biosynthesis pathways across a large dataset of prokaryotic genomes.
| Pathway | Percentage of Proteomes | Number of Phyla | Predominant Oxygen Requirement |
| Classical MK Pathway | ~32.1%[1][10][11] | 11[1][10] | Aerobic/Facultatively Anaerobic[1][10][11] |
| This compound Pathway | ~13.2%[1][10] | 18[1][10] | Diverse (Aerobic, Anaerobic, Microaerophilic)[1][10][11] |
The this compound Pathway: Enzymology and Intermediates
The this compound pathway consists of a series of enzymatic reactions that convert chorismate into the menaquinone precursor, 1,4-dihydroxy-6-naphthoate. The core pathway involves the enzymes MqnA, MqnB, MqnC, and MqnD. However, variations in the early steps of the pathway exist across different organisms.
Core Enzymatic Steps:
-
MqnA (this compound Synthase): This enzyme catalyzes the initial conversion of chorismate. In some organisms, it is believed to directly form this compound, while in others, it produces aminodeoxythis compound (AFL).[12] MqnA is a novel chorismate-utilizing enzyme.[13]
-
MqnB (this compound Hydrolase) and Related Enzymes: The subsequent step shows diversity. In Thermus thermophilus, MqnB hydrolyzes this compound to dehypoxanthinyl this compound (DHFL).[12] In Helicobacter pylori, an MqnB ortholog directly converts AFL to DHFL and adenine.[5][12] In other organisms like Acidothermus cellulolyticus and Streptomyces coelicolor, AFL is first converted to this compound by a deaminase before being hydrolyzed by MqnB.[5][12]
-
MqnC (Dehypoxanthinyl this compound Cyclase): This radical SAM enzyme catalyzes the cyclization of DHFL to form cyclic DHFL.[4][14]
-
MqnD (1,4-dihydroxy-6-naphthoate synthase): The final enzyme in the core pathway, MqnD, converts cyclic DHFL into 1,4-dihydroxy-6-naphthoate.[4][9][15][16]
Following the formation of 1,4-dihydroxy-6-naphthoate, subsequent prenylation and methylation steps, analogous to the later stages of the classical MK pathway, are required to produce the final menaquinone molecule.[10]
Data Presentation: Enzyme Kinetic Parameters
Detailed kinetic characterization of all this compound pathway enzymes is an ongoing area of research. The following table summarizes the currently available kinetic data. The lack of comprehensive kinetic data for all Mqn enzymes represents a significant knowledge gap and an opportunity for future research.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Hydrolase (MqnB) | Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | 6.6 x 103 | [17] |
| Aminothis compound Deaminase (HpAFLDA) | Helicobacter pylori | Aminothis compound (AFL) | - | - | 6.8 x 104 | [18] |
Note: The kcat/Km for HpAFLDA was reported directly.
Experimental Protocols for Studying the this compound Pathway
The elucidation of the this compound pathway has been made possible through a combination of genomic, biochemical, and analytical techniques. The following section outlines generalized protocols for key experiments used to investigate this and other novel metabolic pathways.
Phylogenetic Analysis of Pathway Distribution
This protocol describes a general workflow for the bioinformatic analysis of the distribution of the this compound pathway genes across a large number of prokaryotic genomes.
-
Sequence Retrieval:
-
Download complete predicted proteome sequences from a public database such as the NCBI FTP server.[19]
-
Identify protein families corresponding to the enzymes of the this compound (MqnA, MqnB, MqnC, MqnD) and classical MK (e.g., MenF, MenC, MenB) pathways using Pfam hidden Markov model (HMM) profiles.[10]
-
-
Sequence Filtering and Alignment:
-
Use the retrieved sequences as queries for a BLASTp search against a comprehensive protein database (e.g., UniRef100) to obtain functional annotations and filter out non-target sequences.[11]
-
Align the filtered sequences for each enzyme using a multiple sequence alignment program such as MAFFT or ClustalW.[10][20]
-
Remove ambiguously aligned sites using a program like Gblocks.[10]
-
-
Phylogenetic Tree Construction:
-
Interpretation:
-
Analyze the resulting phylogenetic trees to infer the evolutionary relationships of the pathway enzymes and identify potential instances of horizontal gene transfer.
-
Gene Knockout and Complementation for Functional Analysis
This protocol provides a generalized approach for creating gene knockouts in bacteria to study the function of the mqn genes, based on homologous recombination.
-
Construct Design:
-
Generation of the Knockout Cassette:
-
Transformation and Recombination:
-
Verification of Knockout Mutants:
-
Confirm the correct integration of the knockout cassette and deletion of the target gene by PCR using primers flanking the gene and within the resistance cassette.[6]
-
Further verify the knockout by sequencing the PCR products.
-
-
Complementation:
-
Introduce the complementation plasmid into the verified knockout mutant.
-
Assess the restoration of the wild-type phenotype (e.g., menaquinone production, growth under specific conditions).
-
Recombinant Expression and Purification of Mqn Enzymes
This protocol outlines a standard workflow for the expression and purification of Mqn enzymes in E. coli for subsequent biochemical characterization.
-
Cloning and Transformation:
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.[22]
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.[22]
-
Continue incubation at a lower temperature (e.g., 18-30°C) for several hours to overnight to improve protein solubility.
-
-
Cell Lysis and Clarification:
-
Protein Purification:
-
Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).[22]
-
Wash the column to remove non-specifically bound proteins.
-
Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further purify the protein if necessary using other chromatography techniques such as ion exchange or size exclusion chromatography.
-
-
Verification:
-
Assess the purity of the recombinant protein by SDS-PAGE.
-
Enzyme Assays and Kinetic Analysis
This protocol provides a general framework for assaying the activity of purified Mqn enzymes and determining their kinetic parameters.
-
Assay Development:
-
Develop an assay to monitor the consumption of the substrate or the formation of the product. This can be achieved using various techniques, including:
-
-
Enzyme Reaction:
-
Set up reaction mixtures containing a suitable buffer, the purified Mqn enzyme, and its substrate(s).
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Stop the reactions at various time points by heat inactivation or the addition of a quenching agent.
-
-
Kinetic Parameter Determination:
-
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the enzyme assay with varying substrate concentrations.
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
LC-MS/MS for Detection of this compound Pathway Metabolites
This protocol is adapted from the methodology used to detect menaquinone-7 (B21479) in Chlamydia trachomatis.[22]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a suitable column for the separation of quinones (e.g., a C8 column).[22]
-
Develop an isocratic or gradient elution method using a mobile phase such as 5 mM ammonium (B1175870) formate (B1220265) in methanol.[22]
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the target menaquinone species and its characteristic fragment ions.[22]
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the detected compound in the bacterial extract to that of an authentic standard.[22]
-
Mandatory Visualizations
The this compound Pathway
Caption: The enzymatic steps of the this compound pathway for menaquinone biosynthesis.
Experimental Workflow for this compound Pathway Characterization
Caption: A typical experimental workflow for the characterization of the this compound pathway.
Evolutionary Relationship of Menaquinone Biosynthesis Pathways
Caption: Proposed evolutionary relationship of the this compound and classical MK pathways.
The this compound Pathway as a Drug Target
The unique characteristics of the this compound pathway make it an attractive target for the development of novel antimicrobial agents:
-
Absence in Humans: The this compound pathway is not present in humans, minimizing the potential for off-target effects of inhibitors.[6]
-
Limited Distribution in Commensal Microbiota: Many beneficial gut bacteria utilize the classical MK pathway, suggesting that inhibitors of the this compound pathway may have a narrow spectrum of activity, preserving the host microbiome.[5]
-
Essentiality in Pathogens: The pathway is essential for the survival of several pathogenic bacteria, including Helicobacter pylori and Chlamydia trachomatis.[5][6][7][8]
Inhibitors of the this compound pathway have already shown promise in preclinical studies. For example, docosahexaenoic acid (DHA) has been shown to inhibit the growth of C. trachomatis by targeting this pathway.[7][8] Further research into the structure and mechanism of the Mqn enzymes will be crucial for the rational design of potent and specific inhibitors.
Conclusion and Future Directions
The discovery and characterization of the this compound pathway have significantly advanced our understanding of microbial metabolism and evolution. Its ancient origins and prevalence in anaerobic environments provide a window into the metabolic capabilities of early life. The pathway's unique enzymology and distribution make it a compelling target for the development of next-generation antibiotics.
Future research should focus on:
-
Comprehensive Kinetic and Structural Characterization: Detailed kinetic and structural studies of all Mqn enzymes are needed to fully understand their catalytic mechanisms and to facilitate structure-based drug design.
-
Elucidation of Regulatory Mechanisms: The regulatory networks that control the expression and activity of the this compound pathway remain largely unknown.
-
Discovery of Novel Inhibitors: High-throughput screening and rational drug design efforts are needed to identify and optimize potent and specific inhibitors of the this compound pathway enzymes.
-
Exploring Pathway Diversity: Further investigation into the variations of the this compound pathway across different organisms will likely reveal novel enzymatic reactions and metabolic strategies.
By continuing to explore the intricacies of this ancient metabolic route, the scientific community can unlock new avenues for understanding microbial evolution and for developing novel therapeutic interventions against pathogenic bacteria.
References
- 1. scispace.com [scispace.com]
- 2. E. coli protein expression and purification [protocols.io]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 9. uniprot.org [uniprot.org]
- 10. Expression of proteins in E coli [qiagen.com]
- 11. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel enzymology in this compound-dependent menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EC 1.21.98.1 [iubmb.qmul.ac.uk]
- 15. uniprot.org [uniprot.org]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
- 18. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reconstructing Phylogeny by Aligning Multiple Metabolic Pathways Using Functional Module Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. megasoftware.net [megasoftware.net]
- 21. med.upenn.edu [med.upenn.edu]
- 22. researchgate.net [researchgate.net]
- 23. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
The Futalosine Pathway: A Novel Target in Helicobacter pylori Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Helicobacter pylori, a Gram-negative bacterium strongly associated with gastric ulcers and stomach cancer, utilizes a unique metabolic pathway for the biosynthesis of menaquinone (vitamin K2), an essential component of its electron transport chain. This alternative route, known as the futalosine pathway, is absent in humans and most commensal gut bacteria, making it an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound pathway in H. pylori, detailing its core components, enzymatic reactions, and unique bifurcation. It includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the pathway and experimental workflows to support further research and drug discovery efforts.
Introduction to the this compound Pathway in Helicobacter pylori
Menaquinone (MK), or vitamin K2, is a vital lipid-soluble molecule that functions as an electron carrier in the respiratory chains of most bacteria. While many bacteria synthesize MK via the canonical menaquinone pathway involving men genes, H. pylori is among a select group of pathogens that exclusively rely on the alternative this compound pathway.[1][2] This dependency makes the this compound pathway essential for the survival and pathogenesis of H. pylori.[3]
The this compound pathway initiates from chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of unique enzymatic steps to produce 1,4-dihydroxy-6-naphthoate, a precursor to menaquinone.[4] A distinctive feature of this pathway in H. pylori is a bifurcation at the intermediate 6-amino-6-deoxythis compound (AFL), which can be processed by two different enzymes, leading to a more complex metabolic arrangement than in other bacteria utilizing this pathway.[5][6] The exclusivity of the this compound pathway to certain pathogens like H. pylori presents a promising opportunity for the development of narrow-spectrum antibiotics with minimal impact on the host's microbiome.[5]
The Bifurcated this compound Pathway in Helicobacter pylori
The this compound pathway in H. pylori is characterized by a unique divergence at the intermediate aminodeoxythis compound (AFL). This bifurcation involves two key enzymes: 5'-methylthioadenosine nucleosidase (HpMTAN) and aminothis compound deaminase (HpAFLDA).
Core Pathway Enzymes and Intermediates
The this compound pathway in H. pylori involves the following key enzymes and intermediates:
-
MqnA (Aminodeoxythis compound synthase): Catalyzes the conversion of chorismate to aminodeoxythis compound (AFL).[7][8]
-
Aminodeoxythis compound (AFL): The branch point intermediate of the pathway in H. pylori.[5][6]
-
HpMTAN (5'-methylthioadenosine nucleosidase): Directly hydrolyzes AFL to dehypoxanthinyl this compound (DHFL) and adenine.[1][6] This enzyme is also known as MqnB in the context of the this compound pathway in other organisms.[9]
-
HpAFLDA (Aminothis compound deaminase): Deaminates AFL to produce this compound (FL).[5]
-
This compound (FL): An intermediate produced by the action of HpAFLDA.[5] The subsequent steps for its conversion to DHFL in H. pylori are not fully elucidated.[3]
-
Dehypoxanthinyl this compound (DHFL): A key intermediate downstream of the bifurcation.
-
MqnC (Dehypoxanthinyl this compound cyclase): Catalyzes the conversion of DHFL to cyclic DHFL.
-
MqnD (1,4-dihydroxy-6-naphthoate synthase): Catalyzes the final step in the formation of the naphthoate ring structure, producing 1,4-dihydroxy-6-naphthoate.[10]
This pathway ultimately leads to the synthesis of menaquinone-6 (MK-6), the primary form of menaquinone in H. pylori.[5]
Pathway Visualization
The following diagrams illustrate the this compound pathway and its unique bifurcation in H. pylori.
References
- 1. Crystal structures of the Helicobacter pylori MTAN enzyme reveal specific interactions between S-adenosylhomocysteine and the 5’-alkylthio binding subsite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAT Gain of Activity Mutation in Helicobacter pylori Is Associated with Resistance to MTAN Transition State Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. nisr.or.jp [nisr.or.jp]
- 10. uniprot.org [uniprot.org]
Menaquinone-7 Biosynthesis in Chlamydia trachomatis: A Technical Guide to the Futalosine Pathway as a Novel Drug Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlamydia trachomatis, an obligate intracellular bacterium, is the leading cause of bacterial sexually transmitted infections globally.[1] Its unique metabolic capabilities are essential for its survival and pathogenesis, presenting potential targets for novel antimicrobial therapies. This technical guide provides an in-depth exploration of the menaquinone-7 (B21479) (MK-7) biosynthesis pathway in C. trachomatis, which proceeds via the alternative futalosine pathway. Unlike the canonical menaquinone synthesis pathway found in many bacteria and the ubiquinone pathway in humans, the this compound pathway is present in a limited number of pathogens, making it an attractive target for the development of narrow-spectrum antibiotics.[1][2][3][4] This document details the enzymatic steps of the pathway, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the pathway and associated workflows.
Introduction to the this compound Pathway in Chlamydia trachomatis
Menaquinones, also known as vitamin K2, are essential lipid-soluble electron carriers in the bacterial respiratory chain.[5] C. trachomatis has been shown to possess a functional respiratory chain, and the biosynthesis of menaquinones is critical for its viability.[1] Genomic and biochemical evidence has confirmed that C. trachomatis utilizes the this compound pathway for menaquinone synthesis, rather than the classical pathway.[5][6][7] The end product of this pathway in C. trachomatis has been identified as menaquinone-7 (MK-7).[1][2][8][9] The enzymes of the this compound pathway are promising targets for antimicrobial drug development due to their absence in human cells and most commensal bacteria.[3][4]
The this compound Pathway: Enzymatic Steps and Intermediates
The this compound pathway in C. trachomatis begins with the precursor chorismate and proceeds through a series of enzymatic reactions to produce 1,4-dihydroxy-6-naphthoic acid, a key intermediate in MK-7 synthesis. While the initial steps leading to 1,4-dihydroxy-6-naphthoic acid have been characterized in other bacteria like Streptomyces coelicolor, the specific chlamydial enzymes for each step are still under investigation.[1][3] However, a predicted pathway has been proposed based on genomic and experimental data.[1][3]
The hypothetical protein CT263 has been structurally and biochemically characterized as a 5'-methylthioadenosine nucleosidase (MTAN) that plays a role in this pathway by hydrolyzing the intermediate 6-amino-6-deoxythis compound.[5][6][7]
The proposed steps are as follows:
-
Chorismate is converted to aminodeoxythis compound .
-
Aminodeoxythis compound is then processed to dehypoxanthinyl this compound (DHFL) . In some bacteria, this occurs in two steps via a this compound intermediate, while in others, it is a direct conversion.[4][10][11] In C. trachomatis, the enzyme CT263 is involved in this stage.[5][6]
-
DHFL is cyclized to form cyclic DHFL .
-
Cyclic DHFL is converted to 1,4-dihydroxy-6-naphthoic acid .
-
The final steps involve the prenylation of 1,4-dihydroxy-6-naphthoic acid, followed by methylation to yield Menaquinone-7 (MK-7) . The exact order of these last steps has not been experimentally confirmed in C. trachomatis.[1][3]
Quantitative Data
The following tables summarize the available quantitative data for the this compound pathway in C. trachomatis.
Table 1: Kinetic Data for CT263
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| 6-amino-6-deoxythis compound | CT263 | 1.8 x 10³ | [5][6] |
Table 2: Mass Spectrometry Data for Menaquinone-7 Identification
| Ion | Observed m/z | Calculated m/z | Reference |
| [M + H]⁺ | 649.4 | 649.5 | [1][3] |
| [M + NH₄]⁺ | 666.3 | 666.5 | [1][3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound pathway in C. trachomatis.
Menaquinone-7 Extraction and Detection by LC-MS/MS
This protocol is used to identify and quantify MK-7 produced by C. trachomatis.
-
Sample Preparation: C. trachomatis infected HeLa cells and uninfected HeLa cells (as a negative control) are harvested. Isoprenoid quinones are extracted from the cell pellets using a hexane-based method.[1]
-
LC-MS/MS Analysis: The extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A precursor ion scan is employed to detect the 2-methyl-1,4-naphthoquinone product ion (m/z 187.0).[1]
-
Identification: The presence of MK-7 is confirmed by comparing the mass-to-charge ratio (m/z) of the parent and product ions with a commercially available MK-7 standard.[1][3] The retention time is also compared to the standard.[1][3]
Immunofluorescence-Based Assay for Inhibitor Screening
This high-content screening assay is used to evaluate the effect of potential inhibitors on C. trachomatis infection.
-
Infection and Treatment: HeLa cells are infected with C. trachomatis L2. Following infection, the cells are treated with the inhibitor of interest (e.g., docosahexaenoic acid - DHA) or a vehicle control.[1][2][8][9]
-
Immunostaining: At a set time point post-infection, the cells are fixed and stained with an antibody against a chlamydial antigen (e.g., chlamydial lipopolysaccharide) and a DNA stain (e.g., DAPI) to visualize the chlamydial inclusions and host cell nuclei.[1]
-
High-Content Imaging and Analysis: The stained cells are imaged using a high-content screening platform, such as the CellInsight CX5.[1][3] Automated image analysis is used to quantify the number and size of chlamydial inclusions.[1]
-
Infectious Progeny Quantification: To assess the effect on the production of infectious elementary bodies (EBs), the infected and treated cells are lysed, and the lysate is used to infect a new monolayer of HeLa cells. The number of inclusion-forming units (IFUs) is then determined.[1]
Enzymatic Characterization of CT263
This protocol is used to determine the enzymatic activity and substrate specificity of the CT263 protein.
-
Protein Expression and Purification: The gene encoding CT263 is cloned into an expression vector and the recombinant protein is overexpressed in E. coli. The protein is then purified using affinity chromatography.
-
Enzyme Kinetics Assay: The enzymatic activity of purified CT263 is measured by monitoring the hydrolysis of the substrate, 6-amino-6-deoxythis compound. The reaction progress can be followed by detecting the formation of the product, adenine.
-
Data Analysis: The kinetic parameters, such as kcat and Km, are determined by fitting the initial reaction rates at various substrate concentrations to the Michaelis-Menten equation.[5][6]
Visualizations
The this compound Pathway in Chlamydia trachomatis
Caption: Predicted this compound pathway for Menaquinone-7 biosynthesis in C. trachomatis.
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for high-content screening of this compound pathway inhibitors.
Conclusion and Future Directions
The this compound pathway for menaquinone-7 biosynthesis is a validated and essential metabolic pathway in Chlamydia trachomatis. Its absence in humans and prevalence in only a subset of bacteria makes it a prime target for the development of novel, narrow-spectrum antimicrobial agents. The characterization of enzymes like CT263 and the identification of inhibitors such as DHA provide a strong foundation for future drug discovery efforts.
Further research is needed to:
-
Fully elucidate and characterize all the enzymes involved in the chlamydial this compound pathway.
-
Solve the crystal structures of these enzymes to facilitate structure-based drug design.
-
Screen for and develop more potent and specific inhibitors of this pathway.
-
Investigate the potential for synergistic effects with existing antibiotics.
This technical guide provides a comprehensive overview of the current understanding of MK-7 biosynthesis in C. trachomatis and serves as a valuable resource for researchers and drug developers working to combat this significant human pathogen.
References
- 1. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Biochemical Characterization of Chlamydia trachomatis Hypothetical Protein CT263 Supports That Menaquinone Synthesis Occurs through the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and biochemical characterization of Chlamydia trachomatis hypothetical protein CT263 supports that menaquinone synthesis occurs through the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 9. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
The Genetic Architecture of Menaquinone Biosynthesis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Menaquinone (MK), or vitamin K2, is a critical lipid-soluble molecule essential for the respiratory electron transport chains in most bacteria, including many pathogenic species. Its biosynthesis is governed by a series of enzymes encoded by the men gene family (menA-H). The absence of this pathway in humans makes it an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the genetic organization of men genes across bacterial genomes, details the biochemical functions of their protein products, and outlines key experimental protocols for their study. We delve into the operon structures in model organisms, regulatory mechanisms, and the current landscape of inhibitors targeting this vital pathway.
The Menaquinone (MK) Biosynthesis Pathway
The classical MK biosynthesis pathway begins with chorismate, a key branch-point intermediate in the shikimate pathway.[1][2] Through a series of enzymatic reactions catalyzed by the Men proteins, chorismate is converted to 1,4-dihydroxy-2-naphthoic acid (DHNA). DHNA is then prenylated by MenA and subsequently methylated by MenG (or UbiE) to form the final menaquinone molecule.[1][3] Menaquinones are essential for transporting electrons in both aerobic and anaerobic respiratory systems in many bacteria.[4][5][6]
Caption: The classical menaquinone biosynthesis pathway in bacteria.
Table 1: Functions of Menaquinone Biosynthesis Enzymes
This table summarizes the enzymatic function of the core proteins in the MK pathway.
| Gene | Protein | Enzymatic Function |
| menF | Isochorismate Synthase | Converts chorismate to isochorismate.[7] |
| menD | SHCHC Synthase | Catalyzes the formation of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[7] |
| menH | SEPHCHC Synthase | Involved in the conversion of SEPHCHC to SHCHC.[8] |
| menC | O-Succinylbenzoate Synthase | Converts SHCHC to o-succinylbenzoate (OSB).[1] |
| menE | O-Succinylbenzoate-CoA Ligase | Activates OSB to OSB-CoA.[5] |
| menB | DHNA-CoA Synthase | Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[5][9] |
| menA | DHNA Prenyltransferase | A membrane-bound enzyme that attaches the isoprenoid side chain to DHNA, forming demethylmenaquinone (DMK).[1][3] |
| menG | DMK Methyltransferase | Catalyzes the final methylation step, converting DMK to MK. The ubiE gene product can also perform this function in E. coli.[3][10] |
Genetic Organization of men Genes
The arrangement of men genes varies significantly across bacterial species. In many bacteria, a subset of the men genes is organized into operons, which are transcriptional units containing multiple genes expressed from a common promoter.[11] This co-localization allows for coordinated regulation of the pathway.
Case Study: Escherichia coli
In E. coli, the men genes are found in two distinct chromosomal locations. A major cluster containing menF, menD, menC, menE, and menB is located at approximately 51 minutes on the chromosome.[3] The menA gene, which encodes the membrane-bound prenyltransferase, is located separately at 88 minutes.[3][12] The gene for the final methylation step, menG, is also located elsewhere, and this function can be complemented by ubiE, which is involved in ubiquinone biosynthesis.[3]
Caption: Genetic organization of men genes in Escherichia coli.
Case Study: Bacillus subtilis
In the Gram-positive bacterium Bacillus subtilis, the genes for the biosynthesis of the naphthoquinone ring are also clustered. A sequenced 3.9-kb region at 273 degrees on the chromosome was found to contain menF and menD, along with a third open reading frame (ORF3).[7] This suggests an operon structure of menF-menD-ORF3.[7]
Caption: Genetic organization of the menFD cluster in Bacillus subtilis.
Table 2: Comparison of men Gene Organization
| Organism | menF | menD | menC | menE | menB | menA | Reference |
| E. coli | Clustered | Clustered | Clustered | Clustered | Clustered | Dispersed | [3] |
| B. subtilis | Clustered | Clustered | Not in cluster | Clustered | Clustered | Dispersed | [7][13] |
| M. tuberculosis | Clustered | Clustered | Clustered | Clustered | Clustered | Dispersed | N/A |
Regulation of Menaquinone Biosynthesis
The synthesis of menaquinone is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the transcriptional and post-translational levels.
-
Environmental Regulation : In facultative anaerobes like E. coli, the quinone composition is influenced by oxygen availability. Under anaerobic conditions, where menaquinone is the primary electron carrier, its concentration increases 2- to 3-fold.[1][3] Conversely, under aerobic conditions, the concentration of ubiquinone rises.[1]
-
Feedback Inhibition : Evidence from Mycobacterium tuberculosis shows that the menaquinone pathway is subject to feedback inhibition. The final cytosolic metabolite, DHNA, can bind to an allosteric site on the MenD enzyme, inhibiting its activity.[14] This provides a mechanism to prevent the over-accumulation of pathway intermediates.[14]
Caption: Allosteric feedback inhibition of MenD by DHNA.
The men Pathway as an Antimicrobial Drug Target
The menaquinone biosynthesis pathway is an excellent target for novel antibiotics for several key reasons:
-
Essentiality : The pathway is essential for energy generation in many Gram-positive and anaerobically respiring Gram-negative bacteria.[4][5][6]
-
Bacterial Specificity : The pathway is absent in humans, who acquire vitamin K from their diet, minimizing the potential for host toxicity.[6]
-
Broad Spectrum Potential : Targeting this pathway could yield inhibitors effective against a range of pathogens, including drug-resistant strains like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Several enzymes in the pathway, including MenA, MenB, and MenE, have been successfully targeted with small molecule inhibitors.[5][6]
Table 3: Selected Inhibitors of Menaquinone Biosynthesis
| Inhibitor Class | Target Enzyme | Example Organism(s) | Reference |
| 7-methoxy-2-naphthols | MenA | M. tuberculosis, MRSA | [4][5][15] |
| Benzophenones | MenA | M. tuberculosis, Gram-positives | [5] |
| Aurachin RE analogs | MenA | M. tuberculosis | [16] |
| Quinoxalines | MenB | Gram-positives | [6] |
| o-succinylbenzoate-AMP analogs | MenE | M. tuberculosis | [5] |
Experimental Protocols
Studying the genetic organization and function of men genes requires a combination of genetic, molecular, and analytical techniques. Here, we provide detailed methodologies for key experiments.
Protocol 1: Targeted men Gene Knockout via Homologous Recombination
This protocol describes a general method for creating a targeted gene deletion in bacteria like E. coli using a lambda red recombinase system and a selectable antibiotic resistance cassette.
Caption: Workflow for creating a targeted bacterial gene knockout.
Methodology:
-
Primer Design : Design ~70-nucleotide primers. The 3' end (~20 nt) should be homologous to the template plasmid carrying the antibiotic resistance cassette (e.g., pKD4), while the 5' end (~50 nt) should be homologous to the regions immediately upstream or downstream of the target men gene in the bacterial chromosome.[17]
-
Cassette Amplification : Perform PCR using the designed primers and a template plasmid (e.g., pKD4 for kanamycin (B1662678) resistance) to generate a linear DNA fragment containing the resistance gene flanked by homology arms. Purify the PCR product and digest the template plasmid with DpnI.[17]
-
Prepare Host Strain : Transform the target bacterial strain with a helper plasmid expressing the lambda red recombinase system (e.g., pKD46, which is temperature-sensitive and carries ampicillin (B1664943) resistance). Grow transformants on LB + ampicillin at 30°C.[17]
-
Induction and Transformation :
-
Inoculate 50 mL of LB broth with the host strain carrying pKD46. Grow at 30°C with shaking to an OD600 of ~0.4-0.6.
-
Add L-arabinose to a final concentration of 100 mM to induce recombinase expression. Continue shaking at 30°C for 1 hour.
-
Prepare electrocompetent cells by washing the culture repeatedly with ice-cold sterile water or 10% glycerol.
-
Electroporate ~100-500 ng of the purified PCR product into the competent cells.[17]
-
-
Selection and Verification :
-
Immediately after electroporation, add 1 mL of SOC medium and recover the cells by incubating at 37°C for 1-2 hours.
-
Plate serial dilutions onto LB agar (B569324) containing the appropriate antibiotic (e.g., kanamycin) to select for successful recombinants. Incubate overnight at 37°C. The higher temperature also facilitates the loss of the pKD46 helper plasmid.
-
Confirm the correct insertion and gene deletion by colony PCR using primers that flank the targeted genomic region and by subsequent DNA sequencing.[18]
-
Protocol 2: Analysis of men Gene Expression by RT-qPCR
Reverse Transcription-Quantitative PCR (RT-qPCR) is a standard method to quantify mRNA levels, providing a measure of gene expression.[19][20][21]
Methodology:
-
RNA Extraction :
-
Grow bacterial cultures under the desired experimental conditions (e.g., aerobic vs. anaerobic).
-
Harvest cells (e.g., 1-5 mL of culture at OD600 ~0.8) by centrifugation.
-
Immediately lyse the cells in a suitable buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and use a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.
-
Include an on-column DNase I digestion step to eliminate contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis :
-
Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamer or gene-specific primers.
-
Include a "no-RT" control (a reaction without reverse transcriptase) for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR step.
-
-
qPCR :
-
Design and validate qPCR primers for your target men genes and at least two stable reference (housekeeping) genes (e.g., rpoD, gyrA). Primers should amplify a product of 75-150 bp.
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers (final concentration 200-500 nM each), and a SYBR Green-based qPCR master mix.[22]
-
Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s).[20]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis :
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative expression of the target men gene using the ΔΔCq method, normalizing to the geometric mean of the reference genes.
-
Protocol 3: Quantification of Menaquinones by HPLC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying menaquinones in bacterial extracts.[23]
Methodology:
-
Sample Preparation (Lipid Extraction) :
-
Harvest a known quantity of bacterial cells (e.g., by dry weight or cell count) from a culture.
-
Add a deuterated internal standard (e.g., MK-4-d7, MK-7-d7) to the cell pellet for accurate quantification.[24]
-
Perform a liquid-liquid extraction. A common method is a modified Bligh-Dyer extraction: add a 1:2:0.8 mixture of chloroform (B151607):methanol (B129727):water to the cell pellet, vortex vigorously, and centrifuge to separate the phases.
-
Alternatively, use a two-step extraction with isopropanol (B130326) followed by hexane.[23]
-
Collect the organic (lower chloroform or upper hexane) layer containing the lipids. Repeat the extraction on the aqueous phase.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis :
-
Chromatography : Inject the reconstituted sample onto a C18 or Phenyl-Hexyl reverse-phase HPLC column.[24] Use an isocratic or gradient mobile phase, typically composed of methanol or acetonitrile (B52724) with a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid, to separate the different menaquinone isoforms.
-
Mass Spectrometry : Use a tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[24]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each menaquinone species and internal standard, monitor a specific precursor-to-product ion transition (e.g., for MK-4: m/z 445.3 -> 187.1).[24]
-
-
Quantification :
-
Generate a standard curve using known concentrations of menaquinone standards (e.g., MK-4, MK-7, MK-8).
-
Quantify the amount of each menaquinone in the bacterial extract by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final quantity to the initial amount of bacterial cells (e.g., ng of MK per mg of dry cell weight).
-
Conclusion and Future Directions
The genetic organization of men genes is a fascinating example of the diverse strategies bacteria employ to manage essential metabolic pathways. While some species maintain compact, co-regulated operons, others have dispersed these genes throughout their genomes. Understanding this organization, the pathway's regulation, and its function is paramount for fundamental microbiology and for applied research in drug development. The vulnerability of the menaquinone biosynthesis pathway presents a prime opportunity to develop new classes of antibiotics to combat the growing threat of antimicrobial resistance. Future research should focus on elucidating the regulatory networks that control men gene expression in a wider range of pathogenic bacteria, exploring the potential for synergistic inhibition by targeting multiple steps in the pathway, and discovering novel inhibitors through high-throughput screening and rational drug design.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural organization of a Bacillus subtilis operon encoding menaquinone biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gene age and genome organization in Escherichia coli and Bacillus subtilis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of selective menaquinone biosynthesis inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. bevital.no [bevital.no]
The Fork in the Road: An In-depth Technical Guide to Alternative Menaquinone Biosynthesis Pathways in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
Menaquinone (MK), or vitamin K2, is an essential component of the electron transport chain in most prokaryotes, playing a critical role in both aerobic and anaerobic respiration. The biosynthesis of this vital isoprenoid quinone is absent in humans, making the enzymes of these pathways attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the two primary menaquinone biosynthesis pathways in prokaryotes: the well-established classical (o-succinylbenzoate) pathway and the more recently discovered alternative futalosine pathway. This document details the enzymatic steps, key intermediates, regulatory mechanisms, and available quantitative data for each pathway. Furthermore, it provides detailed experimental protocols for key assays and visualizations of the biochemical routes to facilitate a deeper understanding of these essential metabolic processes.
The Classical Menaquinone Biosynthesis Pathway
The classical menaquinone biosynthesis pathway, also known as the o-succinylbenzoate (OSB) pathway, is the most well-characterized route to MK synthesis and is found in a wide range of bacteria, including Escherichia coli and Bacillus subtilis. This pathway utilizes chorismate, a key intermediate from the shikimate pathway, and α-ketoglutarate as its primary precursors. The pathway consists of a series of enzymatic reactions catalyzed by the "Men" proteins (MenA-H).
Enzymatic Steps of the Classical Pathway
The classical pathway can be broadly divided into the synthesis of the naphthoquinone ring and its subsequent prenylation and methylation.
-
MenF (Isochorismate Synthase): The pathway initiates with the conversion of chorismate to isochorismate.
-
MenD (SEPHCHC Synthase): Isochorismate is then condensed with α-ketoglutarate in a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[1]
-
MenH (SHCHC Synthase): SEPHCHC is subsequently converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[2]
-
MenC (o-Succinylbenzoate Synthase): The aromatization of the ring is achieved through the dehydration of SHCHC to o-succinylbenzoate (OSB).[3]
-
MenE (o-Succinylbenzoate-CoA Ligase): OSB is then activated by the attachment of Coenzyme A to form o-succinylbenzoyl-CoA.
-
MenB (1,4-Dihydroxy-2-Naphthoyl-CoA Synthase): This enzyme catalyzes the cyclization and aromatization of o-succinylbenzoyl-CoA to form the naphthoquinone ring structure, 1,4-dihydroxy-2-naphthoyl-CoA.
-
MenA (1,4-Dihydroxy-2-Naphthoate Octaprenyltransferase): The soluble naphthoquinone precursor is then attached to a membrane-bound polyprenyl pyrophosphate, typically octaprenyl pyrophosphate in E. coli, to form demethylmenaquinone (B1232588) (DMK).[1]
-
MenG (Demethylmenaquinone Methyltransferase): The final step is the methylation of DMK by S-adenosyl-L-methionine (SAM) to yield menaquinone.
Quantitative Data for the Classical Pathway
Quantitative kinetic data for the enzymes of the classical menaquinone biosynthesis pathway are crucial for understanding pathway flux and for the design of specific inhibitors. The following table summarizes available kinetic parameters for some of the key enzymes.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MenE | Mycobacterium phlei | o-Succinylbenzoate | 150 | - | - | [4] |
| ATP | 200 | - | - | [4] | ||
| CoA | 130 | - | - | [4] | ||
| MenC | Amycolatopsis | SHCHC | - | - | 2.0 x 105 | [5] |
| MenF | Escherichia coli | Chorismate | - | - | - | [6][7] |
Note: Comprehensive kinetic data for all enzymes across different prokaryotic species is still an active area of research. The provided data is based on available literature and may not be exhaustive.
Experimental Protocols for the Classical Pathway
1.3.1. Menaquinone Extraction and Quantification by HPLC
This protocol describes a general method for the extraction and quantification of menaquinones from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Isopropanol
-
C18 reverse-phase HPLC column
-
HPLC system with UV or fluorescence detector
-
Menaquinone standards (e.g., MK-7, MK-8)
Procedure:
-
Cell Lysis and Extraction: Resuspend the bacterial cell pellet in a known volume of methanol. Add twice the volume of chloroform and vortex vigorously for 10 minutes. Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Phase Separation: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the organic phase under a stream of nitrogen gas or using a rotary evaporator.
-
Resuspension: Resuspend the dried lipid extract in a known volume of isopropanol.
-
HPLC Analysis: Inject the resuspended extract onto a C18 reverse-phase column. Elute with an isocratic mobile phase of methanol:isopropanol (e.g., 3:1 v/v) at a flow rate of 1 mL/min.
-
Detection and Quantification: Detect menaquinones by UV absorbance at 248 nm or by fluorescence detection after post-column reduction. Quantify by comparing the peak areas to a standard curve generated with known concentrations of menaquinone standards.
1.3.2. In Vitro Assay for MenD (SEPHCHC Synthase) Activity
This spectrophotometric assay measures the activity of MenD by monitoring the consumption of its substrate, isochorismate.
Materials:
-
Purified MenD enzyme
-
Isochorismate
-
α-Ketoglutarate
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, MgCl2, TPP, and α-ketoglutarate.
-
Enzyme Addition: Add a known amount of purified MenD enzyme to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding isochorismate.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 278 nm, which corresponds to the consumption of isochorismate.
-
Data Analysis: Calculate the initial rate of the reaction from the linear phase of the absorbance change. The activity of the enzyme can be determined using the molar extinction coefficient of isochorismate.
The Alternative this compound Pathway
The this compound pathway represents a distinct and more recently elucidated route for menaquinone biosynthesis.[8][9] It is found in a diverse range of prokaryotes, including many pathogenic bacteria such as Helicobacter pylori and Campylobacter jejuni, as well as in archaea.[10][11] This pathway is considered to be evolutionarily more ancient than the classical pathway and is particularly prevalent in anaerobic and microaerophilic organisms.[8][9] The this compound pathway also starts from chorismate but proceeds through a unique set of intermediates and enzymes, encoded by the mqn genes (MqnA-D).
Enzymatic Steps of the this compound Pathway
The this compound pathway is characterized by the formation of a novel nucleoside intermediate called this compound.
-
MqnA (this compound Synthase): The pathway begins with the conversion of chorismate and adenosine (B11128) to aminodeoxythis compound.
-
MqnB (this compound Hydrolase): Aminodeoxythis compound is then converted to dehypoxanthinyl this compound (DHFL).[1]
-
MqnC (Dehypoxanthinyl this compound Cyclase): DHFL is cyclized to form cyclic DHFL.
-
MqnD (1,4-Dihydroxy-6-naphthoate Synthase): The final step in the formation of the naphthoate ring is the conversion of cyclic DHFL to 1,4-dihydroxy-6-naphthoate.[12]
-
Subsequent Steps: The 1,4-dihydroxy-6-naphthoate is then prenylated and methylated in steps analogous to the classical pathway to yield menaquinone, although the specific enzymes for these latter steps in the this compound pathway are not as well characterized as MenA and MenG.
Quantitative Data for the this compound Pathway
Quantitative kinetic data for the enzymes of the this compound pathway is still limited in the scientific literature. However, some studies have begun to characterize these novel enzymes.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| HpAFLDA | Helicobacter pylori | Aminothis compound (AFL) | - | - | 6.8 x 104 | [13] |
Note: HpAFLDA (Aminothis compound Deaminase) is an enzyme in the this compound pathway of H. pylori that converts aminothis compound to this compound. This table will be updated as more kinetic data becomes available.
Experimental Protocols for the this compound Pathway
2.3.1. General Approach for this compound Pathway Enzyme Assays
Detailed, standardized protocols for the enzymes of the this compound pathway are still under development. However, a general approach for assaying their activity involves the use of recombinant enzymes and analysis of substrate consumption or product formation by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
General Protocol Outline:
-
Recombinant Enzyme Expression and Purification: Clone and express the gene of interest (e.g., mqnA, mqnB, mqnC, or mqnD) in a suitable expression host like E. coli. Purify the recombinant protein using affinity chromatography.
-
In Vitro Reaction: Set up a reaction mixture containing the purified enzyme, its substrate (which may need to be synthesized or isolated from mutant strains), and any necessary cofactors in an appropriate buffer.
-
Reaction Quenching: Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).
-
LC-MS Analysis: Analyze the reaction mixture by LC-MS to separate and identify the substrate and product. Quantify the amount of product formed or substrate consumed.
-
Kinetic Parameter Determination: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and Vmax can be determined.
Regulation of Menaquinone Biosynthesis
The biosynthesis of menaquinone is tightly regulated to meet the metabolic demands of the cell. Regulation occurs at both the transcriptional and post-translational levels.
Regulation of the Classical Pathway
In Bacillus subtilis, the expression of the men gene cluster is temporally regulated, with maximal promoter activity observed at the onset of sporulation.[14] This suggests a developmental control linked to the changing metabolic needs of the cell during this process. In Escherichia coli, the regulation is less well understood but is known to be influenced by the growth phase and oxygen availability.
A key point of allosteric regulation in the classical pathway has been identified in Mycobacterium tuberculosis. The enzyme MenD is subject to feedback inhibition by 1,4-dihydroxy-2-naphthoic acid (DHNA), the final product of the cytosolic part of the pathway. This provides a mechanism to control the flux into the membrane-associated steps of menaquinone synthesis.
Regulation of the this compound Pathway
The regulatory mechanisms governing the this compound pathway are currently not well understood. The mqn genes are often found scattered throughout the genome, suggesting a more complex regulatory network compared to the operon structure of the men genes in some bacteria.[15] In Helicobacter pylori, a bacterium that relies on the this compound pathway, gene expression is known to be influenced by environmental factors such as pH and iron availability, but the specific regulation of the mqn genes has not been fully elucidated.[16][17] Further research is needed to uncover the transcriptional regulators and potential allosteric control mechanisms of this alternative pathway.
Conclusion and Future Directions
The existence of two distinct pathways for menaquinone biosynthesis in prokaryotes highlights the metabolic diversity and adaptability of these organisms. The classical pathway is well-characterized, and its enzymes are established targets for antimicrobial drug development. The this compound pathway, being essential in several important pathogens and absent in humans and many commensal bacteria, represents a promising new avenue for the development of narrow-spectrum antibiotics.
Future research should focus on several key areas:
-
Comprehensive Kinetic Characterization: A complete set of kinetic parameters for all enzymes in both pathways across a range of prokaryotic species is needed for robust metabolic modeling and inhibitor design.
-
Elucidation of this compound Pathway Regulation: Understanding how the mqn genes are regulated is crucial for identifying vulnerabilities in this pathway that can be exploited for therapeutic purposes.
-
Structural Biology: High-resolution structures of the enzymes in the this compound pathway will be invaluable for structure-based drug design.
-
Pathway Flux Analysis: Quantitative measurements of the metabolic flux through both pathways under different physiological conditions will provide a deeper understanding of their relative contributions to menaquinone production.
By continuing to unravel the complexities of these essential biosynthetic pathways, the scientific community can pave the way for the development of novel and effective strategies to combat bacterial infections.
References
- 1. Diversity of the early step of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 6. MAT Gain of Activity Mutation in Helicobacter pylori Is Associated with Resistance to MTAN Transition State Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. Changes in menaquinone concentration during growth and early sporulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Functional Studies of Transcriptional Regulation in Helicobacter pylori [ir.vanderbilt.edu]
- 16. Gene Regulation - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Futalosine Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The futalosine pathway is an alternative route to menaquinone (Vitamin K2) biosynthesis found in a range of bacteria, including several pathogenic species such as Helicobacter pylori and Campylobacter jejuni.[1][2] Unlike the canonical menaquinone pathway, the this compound pathway is absent in humans and most commensal gut bacteria, making its constituent enzymes attractive targets for the development of narrow-spectrum antibiotics.[3] The analysis of this compound pathway intermediates is crucial for understanding its mechanism, screening for enzyme inhibitors, and developing novel therapeutics.
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of key this compound pathway intermediates: aminodeoxythis compound (AFL), this compound (FL), and dehypoxanthinyl this compound (DHFL).
This compound Biosynthesis Pathway
The this compound pathway begins with chorismate and proceeds through several enzymatic steps to produce 1,4-dihydroxy-6-naphthoate, a precursor to menaquinone.[2] In some bacteria, the pathway involves the conversion of aminodeoxythis compound to this compound, while in others, aminodeoxythis compound is directly converted to dehypoxanthinyl this compound.[1][4]
Quantitative Data Summary
The following table summarizes the key analytical parameters for the HPLC-MS/MS analysis of this compound pathway intermediates. Please note that as standards for these compounds are not commercially available, Limit of Detection (LOD) and Limit of Quantification (LOQ) values should be determined by the end-user after in-house standard preparation and method validation.
| Compound | Abbreviation | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragments (m/z) | Approximate Retention Time (min) |
| Aminodeoxythis compound | AFL | 428.42 | 429.4 | To be determined | 15.5[4] |
| This compound | FL | 429.40 | 430.4 | To be determined | 16.0[4] |
| Dehypoxanthinyl this compound | DHFL | 295.29 | 296.3 | To be determined | To be determined |
Experimental Protocols
Protocol 1: Preparation of Analytical Standards
As commercial standards for this compound pathway intermediates are unavailable, they must be prepared in the laboratory.
1.1 Biosynthesis and Purification of this compound (FL)
This compound can be prepared from the culture broth of an mqnB-disrupted mutant of a this compound-producing bacterium (e.g., Streptomyces coelicolor).[4][5]
-
Cultivation: Grow the mqnB-disrupted bacterial strain in a suitable production medium.
-
Harvesting: Separate the supernatant from the cell pellet by centrifugation.
-
Purification:
-
Apply the supernatant to an anion-exchange column.
-
Wash the column with a low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Elute the bound compounds with a salt gradient (e.g., 0-1 M NaCl in the same buffer).
-
Collect fractions and analyze by HPLC for the presence of this compound.
-
Pool the this compound-containing fractions and further purify using reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain solid this compound.
-
Confirm the identity and purity by LC-MS and NMR.
-
1.2 Chemical Synthesis of Aminodeoxythis compound (AFL)
AFL can be chemically synthesized. For a detailed protocol, it is recommended to consult the supplementary materials of relevant publications, such as Arakawa et al. (2011).[4] The general steps involve protected sugar and base chemistry, followed by purification.
Protocol 2: Sample Preparation from Bacterial Cultures
This protocol is adapted from methods for extracting menaquinones and other bacterial metabolites.[5]
-
Cell Harvesting:
-
Grow the bacterial culture to the desired optical density.
-
Rapidly quench the metabolism by adding the cell suspension to a cold solution (e.g., -20°C methanol (B129727) or a dry ice/ethanol bath).
-
Harvest the cells by centrifugation at a low temperature (e.g., 4°C).
-
Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
To the cell pellet, add a pre-chilled extraction solvent. A common solvent is a mixture of chloroform (B151607) and methanol (e.g., 1:2 v/v).[5]
-
Vortex the mixture vigorously for several minutes to ensure cell lysis and metabolite extraction.
-
Add chloroform and a salt solution (e.g., 1.5 M NaCl) to induce phase separation.[5]
-
Centrifuge to separate the phases. The polar intermediates will be in the upper aqueous/methanolic phase.
-
Carefully collect the upper phase.
-
-
Sample Clean-up and Concentration:
-
Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 3: HPLC-MS/MS Analysis
3.1 HPLC Conditions
The following conditions are based on the separation of AFL and FL as reported by Arakawa et al.[4] and can be used as a starting point for method development.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: An aqueous buffer, such as 50 mM ammonium (B1175870) acetate, pH 6.8.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-5 min: 0% B
-
5-20 min: Linear gradient from 0% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 0% B and re-equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at 260 nm (for initial method development) and tandem mass spectrometry.
3.2 Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition Determination:
-
Infuse a solution of the purified standard for each intermediate into the mass spectrometer.
-
Perform a full scan (Q1 scan) to determine the m/z of the precursor ion, which will correspond to [M+H]⁺.
-
Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the major fragment ions.
-
Select the most intense and stable precursor-product ion pairs for MRM analysis.
-
Optimize the collision energy for each transition to maximize the signal of the product ion.
-
-
Proposed MRM Transitions for Method Development:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AFL | 429.4 | To be determined | To be determined |
| FL | 430.4 | To be determined | To be determined |
| DHFL | 296.3 | To be determined | To be determined |
Note: A common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the formation of the free base as a product ion.
Experimental Workflow
The overall workflow for the analysis of this compound pathway intermediates is depicted below.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the HPLC-based analysis of this compound pathway intermediates. Due to the novelty of this research area and the lack of commercial standards, successful implementation will require in-house preparation of standards and optimization of mass spectrometry parameters. These methods will be invaluable for researchers investigating the this compound pathway as a novel antibacterial target.
References
Application Notes and Protocols for Immunofluorescence-Based Screening of Futalosine Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The futalosine pathway represents a critical metabolic route for menaquinone (Vitamin K2) biosynthesis in a range of pathogenic bacteria, including Helicobacter pylori and Chlamydia trachomatis.[1][2][3] Menaquinone is an essential component of the bacterial electron transport chain.[1][4] Notably, this pathway is absent in humans and many beneficial gut microbes, which utilize the canonical menaquinone synthesis pathway, making the this compound pathway an attractive and specific target for the development of novel narrow-spectrum antibiotics.[1][2][3]
Immunofluorescence assays (IFA) offer a powerful, cell-based screening method to identify and characterize potential inhibitors of this pathway. By visualizing the impact of small molecules on bacterial growth, morphology, or key infection-related structures, researchers can effectively screen for compounds that disrupt this essential metabolic route. This document provides detailed protocols for indirect immunofluorescence assays tailored to screen for inhibitors of the this compound pathway in relevant bacterial species.
Principle of the Assay
The described protocols are based on an indirect immunofluorescence approach. This method is particularly suited for screening purposes where the primary goal is to observe a phenotypic effect of an inhibitor on the bacterium. In the context of Chlamydia trachomatis, this involves treating infected host cells with potential inhibitors and using immunofluorescence to quantify the reduction in chlamydial inclusions, which are the reproductive vacuoles in which the bacteria multiply.[5][6] For a free-living bacterium like Helicobacter pylori, the assay would focus on changes in bacterial morphology or viability after treatment with inhibitors.
The general workflow involves:
-
Culturing the target bacteria (or infected host cells).
-
Treating the cultures with a library of potential this compound pathway inhibitors.
-
Fixing and permeabilizing the cells.
-
Incubating with a primary antibody that targets a bacterial protein (e.g., a major outer membrane protein or a whole-cell antibody).
-
Incubating with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Visualizing and quantifying the fluorescence signal using microscopy. A decrease in fluorescence intensity or a change in morphology can indicate an inhibitory effect.
This compound Pathway Overview
The this compound pathway converts chorismate to menaquinone through a series of enzymatic steps that are distinct from the canonical pathway. The core enzymes involved are MqnA, MqnB, MqnC, and MqnD.[7][8]
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Known Inhibitors of the this compound Pathway
Several compounds have been identified as inhibitors of the this compound pathway. These can serve as positive controls in screening assays.
| Inhibitor Class | Specific Examples | Target Organism(s) | Reference(s) |
| Polyunsaturated Fatty Acids | Docosahexaenoic acid (DHA) | Chlamydia trachomatis | [5][6] |
| Boron-containing Macrolides | Aplasmomycin, Boromycin | Bacteria with this compound pathway | [5] |
| Peptaibols | Novel peptaibols from Verruciconidia sp. | Bacteria with this compound pathway | |
| Other Natural Products | Tirandamycin, Pulvomycin | Bacteria with this compound pathway |
Experimental Protocols
Workflow for Inhibitor Screening using Immunofluorescence
Caption: General workflow for immunofluorescence-based inhibitor screening.
Protocol 1: Screening for this compound Pathway Inhibitors in Chlamydia trachomatis
This protocol is adapted from methods used for detecting chlamydial inclusions in infected host cells.[9][10][11]
Materials:
-
McCoy cell monolayers on glass coverslips in a 24-well plate
-
Chlamydia trachomatis elementary bodies (EBs)
-
Infection medium (e.g., MEM with 10% FBS)
-
Inhibitor compound library dissolved in a suitable solvent (e.g., DMSO)
-
Fixing solution: 4% formaldehyde (B43269) in PBS
-
Permeabilization/Blocking buffer (Saponin buffer): 10% Fetal Calf Serum (FCS), 0.1% Saponin, in PBS
-
Primary antibody: Chlamydia genus-specific monoclonal antibody (e.g., anti-MOMP or anti-LPS)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other appropriate conjugate)
-
Mounting medium with DAPI
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Infection:
-
Grow McCoy cells to confluence on coverslips in 24-well plates.
-
Aspirate the growth medium and infect the cells with C. trachomatis EBs at a suitable multiplicity of infection (MOI).
-
Centrifuge the plates (e.g., at 2000 x g for 1 hour) to facilitate infection, then incubate at 37°C for 2 hours.
-
-
Inhibitor Treatment:
-
After the initial infection period, replace the inoculum with fresh medium containing the test compounds at various concentrations. Include positive controls (e.g., DHA) and negative controls (vehicle, e.g., DMSO).
-
Incubate for 24-48 hours at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash the coverslips once with 1 ml of PBS.
-
Add 1 ml of 4% formaldehyde to each well and incubate at room temperature for 15 minutes.
-
Wash the coverslips once with 1 ml of PBS.
-
-
Immunostaining:
-
Permeabilize and block by adding 1 ml of Saponin buffer and incubating for at least 1 hour at 4°C (or 30 minutes at room temperature).
-
Dilute the primary anti-chlamydial antibody in Saponin buffer. Place each coverslip (cell-side up) on a piece of parafilm in a humidified chamber.
-
Add 50-80 µl of the diluted primary antibody to each coverslip and incubate for 1 hour at room temperature.
-
Wash the coverslips three times with Saponin buffer, with a 5-minute incubation for each wash.
-
Dilute the fluorescently-labeled secondary antibody in Saponin buffer. Add 50-80 µl to each coverslip and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the coverslips three times with Saponin buffer as in the previous step. A final wash with PBS can be performed.
-
-
Mounting and Visualization:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips on glass slides using a drop of mounting medium containing DAPI.
-
Seal the edges with nail polish and allow to dry.
-
Visualize using a fluorescence microscope. DAPI will stain the host cell nucleus (blue), and the secondary antibody will label the chlamydial inclusions (e.g., green with Alexa Fluor 488).
-
Data Analysis:
-
Quantify the number and size of chlamydial inclusions per cell for each treatment condition.
-
A significant reduction in inclusion number or size compared to the negative control indicates potential inhibitory activity.
Protocol 2: Screening for this compound Pathway Inhibitors in Helicobacter pylori
This protocol is a general guide for the immunofluorescence staining of H. pylori.
Materials:
-
H. pylori liquid culture
-
Inhibitor compound library
-
Poly-L-lysine coated coverslips or slides
-
Fixing solution: 4% formaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-H. pylori polyclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Mounting medium with DAPI
-
PBS
Procedure:
-
Culture and Treatment:
-
Grow H. pylori in a suitable liquid medium to the mid-logarithmic phase.
-
Aliquot the culture into a multi-well plate and add the test compounds at desired concentrations. Include appropriate controls.
-
Incubate under microaerophilic conditions for a defined period (e.g., 6-24 hours).
-
-
Cell Adhesion and Fixation:
-
Transfer a small volume of the treated bacterial culture to poly-L-lysine coated coverslips and allow the bacteria to adhere for 15-30 minutes.
-
Gently wash off non-adherent bacteria with PBS.
-
Fix the adhered bacteria with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-H. pylori antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Visualize using a fluorescence microscope.
-
Data Analysis:
-
Assess changes in bacterial morphology (e.g., conversion from spiral to coccoid forms, which can indicate stress or cell death).
-
Quantify the total fluorescence intensity per field of view as a proxy for bacterial viability or density.
-
A decrease in fluorescence or an increase in aberrant morphologies would suggest an inhibitory effect.
Limitations and Future Directions
The primary limitation of the current immunofluorescence-based screening methods is the lack of commercially available antibodies that specifically target the enzymes of the this compound pathway (MqnA, MqnB, etc.). The development of such antibodies would enable:
-
Direct Visualization: Allowing for the direct observation of enzyme expression and localization within the bacterial cell.
-
Mechanism of Action Studies: Determining if an inhibitor affects the expression level or subcellular localization of a specific pathway enzyme.
-
Enhanced Specificity: Providing a more direct readout of pathway inhibition than phenotypic changes.
Researchers are encouraged to consider the development of custom antibodies against recombinant this compound pathway enzymes to advance the field. Furthermore, while the subcellular localization of these enzymes is not well-documented, it is presumed they are cytoplasmic or membrane-associated. Future studies employing specific antibodies could elucidate their precise location, providing further insight into the pathway's organization.
References
- 1. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 7. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. chlamydiabiobank.co.uk [chlamydiabiobank.co.uk]
- 10. Diagnosis of Chlamydia trachomatis infections by direct immunofluorescence staining of genital secretions. A multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirect immunofluorescence staining of Chlamydia trachomatis inclusions in microculture plates with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Futalosine Pathway Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The futalosine pathway represents a validated and promising target for the development of novel antibiotics. This alternative route to menaquinone (Vitamin K2) biosynthesis is essential for a range of pathogenic bacteria, including Helicobacter pylori and Chlamydia trachomatis, but is absent in humans and many commensal gut bacteria.[1][2][3] This metabolic distinction provides a therapeutic window for selective targeting of pathogens with minimal impact on the host and its beneficial microbiome.
These application notes provide detailed protocols for establishing a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the this compound pathway. The included methodologies cover recombinant enzyme production, biochemical assays for key pathway enzymes, and a generalized HTS workflow adaptable for various detection formats.
The this compound Pathway: A Novel Antibacterial Target
The this compound pathway converts chorismate to 1,4-dihydroxy-6-naphthoate, a precursor to menaquinone. This pathway involves a series of enzymatic steps catalyzed by the MqnA, MqnB, MqnC, and MqnD enzymes.[4][5] In some organisms, an aminothis compound deaminase is also involved.[6] The initial committed step is the conversion of chorismate, a key branch point in aromatic amino acid biosynthesis.
Figure 1. The this compound Biosynthetic Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for this compound pathway inhibitors follows a multi-stage process, from initial screening of a large compound library to hit validation and characterization.
Figure 2. High-Throughput Screening Workflow for Inhibitor Discovery.
Quantitative Data of Known Inhibitors
Several classes of molecules have been identified as inhibitors of the this compound pathway. The following table summarizes their reported inhibitory concentrations.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 / MIC | Reference(s) |
| Natural Products | ||||
| Docosahexaenoic Acid (DHA) | Chlamydia trachomatis (in cell-based assay) | Reduction in inclusion number, size, and progeny at 125 µM | [7] | |
| Pulvomycin (B1679863) | Streptomyces sp. K18-0194 (whole cell) | Specific inhibitor of the this compound pathway | [3][8][9] | |
| Aplasmomycin | Streptomyces sp. K15-0223 (whole cell) | Specific inhibitor of the this compound pathway | [2] | |
| Boromycin | Analog of Aplasmomycin | Similar activity to Aplasmomycin | [2] | |
| Peptaibols | Verruciconidia sp. FKI-8918 (whole cell) | Specific inhibitors of the this compound pathway | [10] |
Note: Specific IC50 values for many of these compounds against isolated this compound pathway enzymes are not yet publicly available and represent a key area for further research.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Pathway Enzymes (MqnA and MqnB)
This protocol provides a general framework for the expression and purification of His-tagged MqnA and MqnB from E. coli.
1. Gene Cloning and Vector Construction:
-
Synthesize the coding sequences for MqnA and MqnB from the target organism (e.g., Helicobacter pylori or Streptomyces coelicolor).
-
Clone the genes into an E. coli expression vector with an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).
-
Verify the sequence of the constructs by DNA sequencing.
2. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
4. Affinity Chromatography Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
5. Protein Characterization and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the purified protein and store at -80°C.
Protocol 2: High-Throughput Screening Assay for MqnA (Chorismate Dehydratase) Inhibitors - Absorbance-Based
This assay monitors the MqnA-catalyzed conversion of chorismate to 3-enolpyruvyl-benzoate, which can be detected by a change in absorbance.
Materials:
-
Purified recombinant MqnA enzyme
-
Chorismate (substrate)
-
Assay buffer: 100 mM Tris-HCl, pH 7.5[11]
-
384-well, UV-transparent microplates
-
Microplate reader capable of measuring absorbance at ~275 nm
Procedure:
-
Compound Plating: Dispense test compounds from a library into the 384-well plates to a final assay concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Enzyme Addition: Add purified MqnA to each well to a final concentration determined empirically for optimal activity (e.g., 0.05 µM).[11]
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding chorismate to a final concentration near its Km value.
-
Kinetic Reading: Immediately begin monitoring the increase in absorbance at ~275 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Normalize the data to the controls and calculate the percent inhibition for each compound.
Protocol 3: High-Throughput Screening Assay for MqnB (this compound Hydrolase) Inhibitors - Fluorescence-Based
This is a conceptual protocol for a coupled-enzyme fluorescence assay for MqnB. MqnB hydrolyzes this compound to dehypoxanthinyl this compound (DHFL) and hypoxanthine (B114508). The release of hypoxanthine can be coupled to the production of a fluorescent signal.
Materials:
-
Purified recombinant MqnB enzyme
-
This compound (substrate)
-
Xanthine (B1682287) oxidase (coupling enzyme)
-
Amplex Red reagent (fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
384-well, black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plates.
-
Enzyme/Probe Mixture Addition: Prepare a master mix containing MqnB, xanthine oxidase, HRP, and Amplex Red in assay buffer. Add this mixture to all wells.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes.
-
Reaction Initiation: Start the reaction by adding this compound to all wells.
-
Endpoint Reading: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the fluorescence intensity in each well.
-
Data Analysis: Calculate the percent inhibition for each compound based on the reduction in the fluorescent signal compared to the negative control.
Hit Validation and Follow-up Studies
Promising hits from the primary screen should be subjected to a series of validation and characterization assays:
-
IC50 Determination: Test active compounds in a dose-response format to determine their potency (IC50 value).
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay format (e.g., LC-MS-based assay) to rule out assay-specific artifacts.
-
Selectivity Profiling: Test inhibitors against other enzymes to assess their specificity.
-
Mechanism of Inhibition Studies: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies.
-
Whole-Cell Activity: Evaluate the efficacy of inhibitors in cell-based assays using relevant pathogenic bacteria.
By employing these protocols and workflows, researchers can effectively screen for and identify novel inhibitors of the this compound pathway, paving the way for the development of a new generation of targeted antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of pulvomycin as an inhibitor of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification of pulvomycin as an inhibitor of the this compound pathway | Semantic Scholar [semanticscholar.org]
- 10. Identification of peptaibols as specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cloning and Expression of Futalosine Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cloning, expression, purification, and characterization of enzymes involved in the futalosine pathway, a key route for menaquinone (Vitamin K2) biosynthesis in many pathogenic bacteria. This pathway represents a promising target for the development of novel narrow-spectrum antibiotics.
Introduction to the this compound Pathway
The this compound pathway is an alternative route to menaquinone biosynthesis, distinct from the classical pathway found in many other bacteria. It is present in several important human pathogens, including Helicobacter pylori and Chlamydia trachomatis, but is absent in humans and many commensal gut bacteria, making it an attractive target for selective drug development. The pathway initiates from chorismate and proceeds through a series of enzymatic steps to produce 1,4-dihydroxy-6-naphthoic acid, a key precursor to menaquinone.
A generalized representation of the this compound pathway highlights the key enzymatic conversions.
Caption: A generalized schematic of the this compound pathway for menaquinone biosynthesis.
Experimental Workflow for Enzyme Characterization
A systematic workflow is essential for the successful cloning, expression, and functional characterization of this compound pathway enzymes. The following diagram outlines a typical experimental pipeline.
Caption: A typical experimental workflow for the characterization of this compound pathway enzymes.
Data Presentation: Expression and Purification of this compound Pathway Enzymes
The following tables summarize quantitative data for the expression and purification of key enzymes from the this compound pathway. These values can vary depending on the specific expression constructs, host strains, and culture conditions.
Table 1: Recombinant Expression and Purification of this compound Pathway Enzymes
| Enzyme | Gene (Organism) | Expression System | Purification Method | Protein Yield (mg/L of culture) | Purity | Reference |
| MqnA | TTHA0803 (Thermus thermophilus) | E. coli BL21(DE3) with p28nT vector | Ni-NTA Affinity Chromatography | ~15 | >95% (SDS-PAGE) | [1] |
| MqnE | TTHA0804 (Thermus thermophilus) | E. coli BL21(DE3) | Ni-NTA Affinity Chromatography | ~10 | >95% (SDS-PAGE) | [1] |
| AFL Deaminase (HpAFLDA) | jhp0252 (Helicobacter pylori) | E. coli BL21(DE3) | Ni-NTA Affinity and Size-Exclusion Chromatography | Not specified | >95% (SDS-PAGE) | [2] |
| MqnB | Acel_0106 (Acidothermus cellulolyticus) | E. coli | Not specified | Not specified | Soluble fraction | [3] |
| MqnC | Bacillus halodurans C-125 | E. coli BL21(DE3)-T1R | Ni-NTA Affinity Chromatography | Not specified | >90% (SDS-PAGE) |
Table 2: Kinetic Parameters of Selected this compound Pathway Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| HpAFLDA | Aminothis compound (AFL) | 12 ± 1 | 0.82 ± 0.02 | 6.8 x 104 | 7.0 | 25 | [2] |
| HpAFLDA | Adenosine | 48 ± 3 | 0.12 ± 0.01 | 2.6 x 103 | 7.0 | 25 | [2] |
| MqnB (TTHA0556) | This compound (FL) | 154.0 ± 5.3 | 1.02 | 6.6 x 103 | 4.5 | 80 |
Experimental Protocols
Protocol 1: Gene Cloning of this compound Pathway Enzymes
This protocol describes a general method for cloning a this compound pathway gene (e.g., mqnA) into an E. coli expression vector.
1.1. Primer Design:
-
Design forward and reverse primers for the target gene.
-
Incorporate restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector (e.g., pET-28a). Add a 6-8 bp leader sequence upstream of the restriction site to ensure efficient digestion.
-
Optionally, include a sequence for an affinity tag (e.g., 6x-His) in-frame with the gene.
1.2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target gene from the genomic DNA of the source organism.
-
A typical 50 µL reaction mixture includes:
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTPs
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of template genomic DNA (50-100 ng)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Use a standard thermocycling program, optimizing the annealing temperature based on the primer melting temperatures.
-
Verify the size of the PCR product by agarose (B213101) gel electrophoresis.
1.3. Vector and Insert Preparation:
-
Purify the PCR product using a commercial PCR purification kit.
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes. A typical 50 µL digestion reaction includes:
-
5 µL of 10x restriction buffer
-
1-2 µg of DNA (vector or insert)
-
1 µL of each restriction enzyme
-
Nuclease-free water to 50 µL
-
-
Incubate at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.
1.4. Ligation and Transformation:
-
Set up a ligation reaction using T4 DNA ligase, typically with a 3:1 molar ratio of insert to vector.
-
Incubate the ligation mixture at room temperature for 1 hour or at 16°C overnight.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) via heat shock.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
1.5. Verification:
-
Select several colonies and grow them in liquid LB medium with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion analysis and confirm the sequence by Sanger sequencing.
Protocol 2: Recombinant Protein Expression and Purification
This protocol outlines the expression of a His-tagged this compound pathway enzyme in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
2.1. Expression:
-
Transform the sequence-verified expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
2.2. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
2.3. Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer containing 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
-
For higher purity, perform a subsequent size-exclusion chromatography step.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 3: Enzyme Activity Assays
The activity of this compound pathway enzymes can be monitored using various methods, including spectrophotometric and HPLC-based assays.
3.1. Spectrophotometric Assay for AFL Deaminase (HpAFLDA): [2] This assay measures the deamination of aminothis compound (AFL) to this compound (FL) by monitoring the decrease in absorbance at 263 nm.
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
50 mM HEPES buffer, pH 7.0
-
Variable concentrations of AFL
-
-
Equilibrate the mixture at 25°C.
-
Initiate the reaction by adding a known amount of purified HpAFLDA.
-
Monitor the initial rate of decrease in absorbance at 263 nm using a UV-visible spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient difference (Δε = 8012 M-1cm-1).
3.2. HPLC-Based Assay for MqnB (this compound Hydrolase): This assay measures the conversion of this compound (FL) to dehypoxanthine this compound (DHFL).
-
Prepare a reaction mixture containing:
-
50 mM buffer (optimal pH for the specific MqnB)
-
A known concentration of FL
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the purified MqnB enzyme.
-
At various time points, quench the reaction by adding an equal volume of acid (e.g., 1 M HCl) or organic solvent (e.g., methanol).
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the consumption of the FL peak and the appearance of the DHFL peak.
-
Quantify the product formation by comparing the peak area to a standard curve of DHFL.
Protocol 4: Synthesis of this compound (FL)
An efficient synthesis of this compound has been reported and can be adapted for laboratory-scale production.[2] This protocol is a conceptual outline and should be performed with appropriate chemical safety precautions.
-
Starting Materials: Commercially available starting materials are used in a multi-step synthesis.
-
Key Steps: The synthesis typically involves the formation of a glycosidic bond between a protected ribose derivative and a modified benzoic acid moiety, followed by deprotection steps.
-
Purification: The final product is purified by chromatographic methods, such as silica (B1680970) gel chromatography and/or preparative HPLC.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by NMR spectroscopy and mass spectrometry.
Note: The detailed, step-by-step synthesis of this compound and aminothis compound is beyond the scope of these application notes but can be found in the cited chemical literature.
Conclusion
The protocols and data presented here provide a comprehensive resource for researchers interested in the cloning, expression, and characterization of this compound pathway enzymes. The unique nature of this pathway in pathogenic bacteria makes it a fertile ground for the discovery of novel antimicrobial agents. By providing detailed methodologies and comparative data, these application notes aim to facilitate further research in this critical area of drug development.
References
- 1. Menaquinone Biosynthesis: Formation of aminothis compound requires a unique radical SAM enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Narrow-Spectrum Antibiotics Targeting Futalosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The futalosine pathway, an alternative route for menaquinone (Vitamin K2) biosynthesis present in several pathogenic bacteria but absent in humans and commensal gut flora, represents a promising target for the development of narrow-spectrum antibiotics. Menaquinone is an essential component of the bacterial electron transport chain, making its biosynthesis critical for bacterial survival. Targeting the this compound pathway offers the potential for selective inhibition of pathogens such as Helicobacter pylori and Chlamydia trachomatis, minimizing the impact on the host microbiome.
These application notes provide a comprehensive overview of the this compound pathway as a drug target, summarize the activity of known inhibitors, and offer detailed protocols for screening and characterizing new inhibitory compounds.
The this compound Signaling Pathway
The this compound pathway converts chorismate to menaquinone through a series of enzymatic steps distinct from the canonical menaquinone biosynthesis pathway. Key enzymes in this pathway, such as MqnA, MqnB, and the radical SAM enzyme MqnE, are attractive targets for inhibitor development.
Caption: The this compound Biosynthesis Pathway and key inhibitor targets.
Quantitative Data on this compound Pathway Inhibitors
Several compounds have been identified as inhibitors of the this compound pathway. Their activity, reported as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50), is summarized below.
| Inhibitor | Target Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| Aplasmomycin | Gram-positive bacteria | 0.78-6.25 | - | [1] |
| Boromycin | Mycobacterium tuberculosis | - | 0.08 (MIC50) | [2] |
| Docosahexaenoic Acid (DHA) | Helicobacter pylori | - | Significant growth reduction at 100 µM | [3] |
| Siamycin I | Helicobacter pylori | - | - | |
| Peptaibols | Bacillus halodurans C-125 | 1 | - | |
| Tirandamycin | Bacillus halodurans C-125 | 1 | - | |
| Pulvomycin | Bacillus halodurans C-125 | 0.2 | - | |
| BuT-DADMe-ImmA | MqnB (enzyme) | - | - | |
| 2F-DHC | Helicobacter pylori | - | 1.8 ± 0.4 | [4] |
| Nisoldipine | Helicobacter pylori | 4-16 | - | [5] |
| Nicardipine | Helicobacter pylori | - | - | [5] |
| Auranofin | Helicobacter pylori | 0.82 | 0.06 | [5] |
| 3-Bromopyruvate (3-BP) | Helicobacter pylori | 32-128 | - | [5] |
| Bergamot Juice Extract | Helicobacter pylori | 0.625-5 | - | [5] |
| Bovine Lactoferrin | Helicobacter pylori | 5000-20000 | - | [5] |
| Lacticins | Helicobacter pylori | 0.097-0.390 (DSM strains) | - | [6] |
| TP4 (Tilapia Piscidin 4) | Helicobacter pylori | 1.5-3 | - | [7] |
Experimental Protocols
High-Throughput Screening (HTS) for this compound Pathway Inhibitors
This protocol describes a whole-cell-based high-throughput screening assay to identify inhibitors of the this compound pathway using a bacterial strain dependent on this pathway for survival.
Caption: High-Throughput Screening Workflow for this compound Pathway Inhibitors.
Materials:
-
This compound-pathway dependent bacterial strain (e.g., Bacillus halodurans C-125)
-
Growth medium (e.g., Brain Heart Infusion broth)
-
384-well microplates
-
Compound library
-
Plate reader for measuring optical density (OD600) or fluorescence/luminescence for viability dyes
-
Automated liquid handling system (recommended)
Protocol:
-
Bacterial Culture Preparation: Culture the this compound-pathway dependent bacterial strain to mid-log phase in the appropriate growth medium.
-
Cell Plating: Dilute the bacterial culture to a starting OD600 of 0.05 and dispense into 384-well microplates.
-
Compound Addition: Add compounds from the library to the wells to a final concentration (e.g., 10 µM). Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under optimal growth conditions (e.g., 37°C with shaking) for a predetermined time (e.g., 18-24 hours).
-
Growth Measurement: Measure bacterial growth by reading the OD600 or by using a cell viability reagent (e.g., resazurin-based assay).
-
Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the positive control. Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).
Enzymatic Assay for MqnE (Radical SAM Enzyme) Inhibitors
This protocol describes an in vitro assay to screen for inhibitors of MqnE, a key radical SAM enzyme in the this compound pathway.[8]
Materials:
-
Purified MqnE enzyme
-
Substrate: Didehydrochorismate
-
S-adenosyl-L-methionine (SAM)
-
Reducing agent (e.g., sodium dithionite)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
96-well plates
-
HPLC-MS system for product detection
Protocol:
-
Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing assay buffer, SAM, and the reducing agent.
-
Inhibitor Addition: Add potential inhibitors at various concentrations to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Add the purified MqnE enzyme to the wells, followed by the substrate (didehydrochorismate) to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Product Analysis: Analyze the formation of the product, aminothis compound, using an HPLC-MS system.
-
IC50 Determination: Determine the IC50 value for each inhibitory compound by plotting the percentage of inhibition against the inhibitor concentration.
Helicobacter pylori Growth Inhibition Assay (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of compounds against H. pylori.[9][10]
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth supplemented with 5-10% fetal bovine serum (FBS)
-
96-well microplates
-
Test compounds
-
Microaerobic incubator (5% O2, 10% CO2, 85% N2)
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in BHI broth with FBS in a 96-well plate.
-
Inoculum Preparation: Culture H. pylori on an appropriate agar (B569324) medium. Suspend colonies in BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C in a microaerobic environment for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of H. pylori.
Chlamydia trachomatis Inclusion Forming Unit (IFU) Assay for Inhibitor Screening
This protocol describes a cell-based assay to screen for inhibitors of C. trachomatis by quantifying the formation of intracellular inclusions.[11][12]
Caption: Workflow for the Chlamydia trachomatis Inclusion Forming Unit (IFU) Assay.
Materials:
-
HeLa or McCoy cells
-
Chlamydia trachomatis elementary bodies (EBs)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well imaging plates
-
Test compounds
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Primary antibody against C. trachomatis (e.g., anti-LPS or anti-MOMP)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding: Seed host cells in 96-well imaging plates and grow to confluency.
-
Infection: Infect the confluent cell monolayers with C. trachomatis EBs at a multiplicity of infection (MOI) that results in a countable number of inclusions.
-
Inhibitor Treatment: After infection, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 40-48 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Permeabilization: Fix the cells with methanol or paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Incubate the cells with the primary antibody against C. trachomatis, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Quantification: Enumerate the number of inclusions per field or per well. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
Conclusion
The this compound pathway presents a compelling target for the development of novel, narrow-spectrum antibiotics. The protocols and data provided in these application notes offer a framework for researchers to identify and characterize new inhibitors of this essential bacterial pathway, contributing to the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Boromycin Kills Mycobacterial Persisters without Detectable Resistance [frontiersin.org]
- 3. Docosahexaenoic Acid Inhibits Helicobacter pylori Growth In Vitro and Mice Gastric Mucosa Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Strategy against H. pylori: Inhibition of the Radical SAM Enzyme MqnE in Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori [mdpi.com]
- 6. Antagonism of Helicobacter pylori by bacteriocins of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Boropinic Acid, a Novel Inhibitor of Helicobacter pylori Stomach Colonization [ricerca.unich.it]
- 12. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
Application Notes and Protocols: Targeting the Futalosine Pathway for Anti-H. pylori Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori, a Gram-negative bacterium colonizing the human gastric epithelium, is a major cause of gastric and duodenal ulcers and is classified as a Class I carcinogen due to its strong association with gastric cancer.[1] The rise of antibiotic resistance in H. pylori strains necessitates the development of novel therapeutic strategies.[1] The futalosine pathway, an alternative route for menaquinone (MK, vitamin K2) biosynthesis, presents a promising and specific target for the development of new anti-H. pylori drugs.[1][2][3] Menaquinone is an essential component of the bacterial electron transport chain.[2] Crucially, this pathway is absent in humans and most commensal gut bacteria, which utilize the canonical menaquinone biosynthetic pathway, suggesting that inhibitors of the this compound pathway could offer a narrow-spectrum therapeutic approach with minimal impact on the host microbiome.[1][2][4][5]
This document provides an overview of the this compound pathway in H. pylori, summarizes key enzymatic data, and offers detailed protocols for relevant assays to aid in the discovery and development of novel inhibitors.
The this compound Pathway in H. pylori: A Bifurcated Route
In H. pylori, the this compound pathway for menaquinone biosynthesis begins with chorismate and proceeds through several enzymatic steps. A key feature of the pathway in this organism is its bifurcation at the intermediate aminothis compound (AFL).[1][6] AFL can be processed by two different enzymes:
-
5'-methylthioadenosine nucleosidase (HpMTAN): This enzyme hydrolyzes AFL to produce dehypoxanthinyl this compound (DHFL) and adenine.[1][4][7][8]
-
Aminothis compound deaminase (HpAFLDA): This enzyme deaminates AFL to form this compound (FL).[1][6]
Both branches of this pathway contribute to the biosynthesis of menaquinone-6, and inhibition of either HpMTAN or HpAFLDA has been shown to decrease cellular menaquinone levels, supporting their roles as viable drug targets.[1][6]
References
- 1. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helicobacter pylori treatment in the post-antibiotics era—searching for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural enzymology of Helicobacter pylori methylthioadenosine nucleosidase in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nisr.or.jp [nisr.or.jp]
Targeting the Futalosine Pathway in Chlamydia trachomatis: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydia trachomatis, an obligate intracellular bacterium, is the leading cause of bacterial sexually transmitted infections worldwide. The emergence of antibiotic resistance and the challenges associated with treating persistent infections necessitate the discovery of novel therapeutic targets. The futalalosine pathway, utilized by C. trachomatis for the biosynthesis of menaquinone (Vitamin K2), presents a promising narrow-spectrum antibiotic target. This pathway is essential for bacterial respiration and is absent in humans, making it an attractive candidate for selective inhibition. These application notes provide a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of inhibitors targeting the futalosine pathway in C. trachomatis.
The this compound Pathway in Chlamydia trachomatis
Chlamydia trachomatis synthesizes menaquinone-7 (B21479) (MK-7) via the this compound pathway. This pathway involves a series of enzymatic reactions that convert chorismate to menaquinone. One of the key enzymes in this pathway is the hypothetical protein CT263, which functions as a 5'-methylthioadenosine nucleosidase (MTAN).[1] The pathway is crucial for the bacterium's respiratory chain and overall viability.
Caption: The this compound pathway in Chlamydia trachomatis.
Targeting the this compound Pathway: Quantitative Data
Docosahexaenoic acid (DHA) has been identified as an inhibitor of the this compound pathway in C. trachomatis. Treatment of infected HeLa cells with DHA leads to a significant reduction in chlamydial infectivity. The following table summarizes the quantitative effects of DHA on various infection parameters.[2]
| Inhibitor | Concentration | Effect on Inclusion Number (% of control) | Effect on Inclusion Size (% of control) | Effect on Infectious Progeny (% of control) | Host Cell Viability |
| Docosahexaenoic Acid (DHA) | 125 µM | 17.0% | 59.4% | 0.579% | >85% |
Experimental Protocols
Culturing Chlamydia trachomatis in HeLa Cells
This protocol describes the propagation of C. trachomatis in HeLa cells for subsequent experiments.
Materials:
-
HeLa 229 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and gentamicin
-
Chlamydia trachomatis elementary bodies (EBs)
-
Cycloheximide solution
-
Phosphate-buffered saline (PBS)
-
T-75 flasks or 24-well plates
Procedure:
-
Cell Seeding: Seed HeLa 229 cells in T-75 flasks or 24-well plates and grow to 90-95% confluency in supplemented DMEM at 37°C in a 5% CO₂ incubator.
-
Infection:
-
Aspirate the culture medium from the confluent HeLa cell monolayer.
-
Wash the monolayer once with PBS.
-
Prepare the C. trachomatis EB inoculum in DMEM to the desired multiplicity of infection (MOI).
-
Add the inoculum to the HeLa cells.
-
-
Centrifugation: Centrifuge the flasks or plates at 500 x g for 1 hour at room temperature to facilitate infection.
-
Incubation:
-
Aspirate the inoculum.
-
Add fresh DMEM containing 1 µg/mL cycloheximide.
-
Incubate the infected cells at 37°C in a 5% CO₂ incubator for 40-48 hours.
-
-
Harvesting:
-
For subsequent infection, harvest the EBs by lysing the host cells.
-
For analysis, proceed with specific assays such as immunofluorescence or inhibitor testing.
-
Caption: Workflow for Chlamydia trachomatis culture.
Immunofluorescence Assay for Chlamydial Inclusions
This protocol is for the visualization and quantification of chlamydial inclusions within infected host cells.
Materials:
-
Infected HeLa cells on coverslips in a 24-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Saponin (B1150181) buffer (0.1% saponin in PBS)
-
Primary antibody (e.g., anti-Chlamydia MOMP or LPS antibody)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Mounting medium
Procedure:
-
Fixation:
-
At 40-48 hours post-infection, aspirate the medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization: Permeabilize the cells with saponin buffer for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% saponin) for 30 minutes.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature.
-
Wash three times with saponin buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with saponin buffer.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the inclusions using a fluorescence microscope. The number and size of inclusions can be quantified using image analysis software.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of C. trachomatis.
Materials:
-
Confluent HeLa cells in a 96-well plate
-
C. trachomatis EBs
-
Test compound (e.g., DHA) serially diluted
-
DMEM with 10% FBS and cycloheximide
-
Immunofluorescence assay reagents (as above)
Procedure:
-
Infection: Infect confluent HeLa cells in a 96-well plate with C. trachomatis at a suitable MOI and centrifuge as described in the culture protocol.
-
Compound Addition:
-
Aspirate the inoculum.
-
Add 100 µL of medium containing two-fold serial dilutions of the test compound. Include a no-compound control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 40-48 hours.
-
Analysis:
-
Fix and stain the cells using the immunofluorescence protocol.
-
Determine the MIC by identifying the lowest concentration of the compound at which no chlamydial inclusions are observed.
-
Enzymatic Assay for CT263 (MTAN)
This protocol is for measuring the enzymatic activity of the recombinant C. trachomatis this compound pathway enzyme CT263.[1]
Materials:
-
Recombinant purified CT263 protein
-
Assay buffer: 50 mM HEPES (pH 7.4), 200 mM KCl, 5% (v/v) glycerol
-
Substrate: 6-amino-6-deoxythis compound (AFL)
-
HPLC system
Procedure:
-
Reaction Setup:
-
Prepare a 200 µL reaction mixture containing assay buffer and 50 µM of the substrate (AFL).
-
Initiate the reaction by adding recombinant CT263 to a final concentration of 250 nM.
-
-
Incubation: Incubate the reaction mixture at room temperature.
-
Analysis:
-
Stop the reaction at various time points.
-
Analyze the reaction products by HPLC to measure the conversion of the substrate.
-
The kinetic parameters (kcat/Km) can be determined by varying the substrate concentration.
-
Caption: Workflow for the CT263 enzyme assay.
Conclusion
The this compound pathway represents a validated and promising target for the development of novel anti-chlamydial agents. The protocols and data presented here provide a framework for researchers to investigate this pathway, identify and characterize inhibitors, and contribute to the development of new therapies to combat Chlamydia trachomatis infections. The specificity of this pathway to bacteria offers the potential for developing narrow-spectrum antibiotics with fewer off-target effects.
References
- 1. Structural and Biochemical Characterization of Chlamydia trachomatis Hypothetical Protein CT263 Supports That Menaquinone Synthesis Occurs through the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Futalosine and its Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of futalosine and its analogues. This compound is a key intermediate in an alternative menaquinone (Vitamin K2) biosynthetic pathway, known as the this compound pathway, which is essential for various bacteria but absent in humans. This makes the pathway a promising target for the development of novel narrow-spectrum antibiotics.
Introduction to the this compound Pathway
Menaquinone (MK) is a vital component of the electron transport chain in many bacteria. While the classical MK biosynthesis pathway is well-understood, an alternative route, the this compound pathway, has been discovered in several pathogenic bacteria, including Helicobacter pylori and Chlamydia trachomatis.[1][2][3][4][5][6][7][8][9][10][11][12] This pathway initiates from chorismate and proceeds through the novel nucleoside analogue this compound to produce 1,4-dihydroxy-6-naphthoate, a precursor to menaquinone.[5][7][8][9] The enzymes unique to this pathway, such as MqnA, MqnB, MqnC, and MqnD, represent attractive targets for antimicrobial drug discovery.[5][7][8][9][10][13][14]
Signaling Pathway Diagram
The following diagram illustrates the key steps in the this compound pathway for menaquinone biosynthesis.
Caption: The this compound pathway for menaquinone biosynthesis.
Synthesis of this compound Analogues
The chemical synthesis of this compound and its analogues is a key step in exploring the structure-activity relationships of potential inhibitors of the this compound pathway. While the total synthesis of the natural product can be complex, various synthetic strategies for nucleoside analogues can be adapted.
Experimental Protocol: Synthesis of Dehypoxanthine this compound (DHFL)
Dehypoxanthine this compound (DHFL) is a crucial intermediate in the this compound pathway and a key substrate for the enzyme MqnC. The following is a representative protocol for its chemical synthesis.[14]
Materials:
-
Starting materials for the synthesis of the ribofuranosyl donor and the heterocyclic base.
-
Appropriate solvents (e.g., acetonitrile, dichloromethane, methanol).
-
Coupling reagents (e.g., TMSOTf).
-
Protecting group reagents (e.g., TBDMSCl, Ac2O).
-
Deprotection reagents (e.g., TBAF, NH3 in methanol).
-
Silica (B1680970) gel for column chromatography.
-
Standard laboratory glassware and equipment.
Procedure:
-
Synthesis of the Ribofuranosyl Donor: Prepare a suitably protected ribofuranosyl donor, for example, a 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Synthesis of the Heterocyclic Base: Synthesize the dehypoxanthine base moiety.
-
Glycosylation: Couple the protected ribofuranosyl donor with the silylated heterocyclic base in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in an anhydrous solvent like acetonitrile.
-
Deprotection: Remove the protecting groups from the sugar and base moieties. For example, benzoyl groups can be removed by treatment with ammonia (B1221849) in methanol, and silyl (B83357) ethers can be cleaved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Purification: Purify the final product, DHFL, using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized DHFL using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of this compound Analogues
The synthesized this compound analogues can be evaluated for their inhibitory activity against the enzymes of the this compound pathway and their antimicrobial activity against bacteria that utilize this pathway.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of synthesized this compound analogues against a specific enzyme in the this compound pathway (e.g., MqnB or MqnC).
Materials:
-
Purified recombinant enzyme (e.g., MqnB or MqnC).
-
Substrate for the enzyme (e.g., this compound for MqnB, DHFL for MqnC).
-
Synthesized this compound analogues (potential inhibitors).
-
Assay buffer.
-
96-well microplates.
-
Plate reader (for spectrophotometric or fluorometric detection).
Procedure:
-
Enzyme Reaction Setup: In a 96-well plate, set up the enzymatic reaction by adding the assay buffer, the enzyme, and the substrate.
-
Inhibitor Addition: Add varying concentrations of the synthesized this compound analogues to the reaction wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., HPLC, LC-MS, or a coupled spectrophotometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the analogue. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To assess the antimicrobial activity of synthesized this compound analogues against bacteria possessing the this compound pathway.
Materials:
-
Bacterial strain (e.g., Helicobacter pylori, Chlamydia trachomatis).
-
Appropriate bacterial growth medium.
-
Synthesized this compound analogues.
-
96-well microplates.
-
Incubator.
-
Plate reader for measuring optical density (OD).
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Serial Dilutions: Prepare serial dilutions of the synthesized this compound analogues in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial culture. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere) for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the analogue that completely inhibits visible bacterial growth, by measuring the optical density at 600 nm.
Quantitative Data Summary
The following table summarizes the reported biological activities of selected this compound analogues and inhibitors of the this compound pathway.
| Compound | Target Organism/Enzyme | Assay Type | Activity (IC50 / MIC) | Reference |
| 6-O-Methylthis compound methylester | HeLa-S3 cells | Cell growth inhibition | 19.5 µg/ml | [15][16] |
| Docosahexaenoic acid (DHA) | Chlamydia trachomatis | Inclusion formation | Reduced inclusion number | [2][3][4] |
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and evaluation of this compound analogues.
Caption: General workflow for this compound analogue research.
Conclusion
The this compound pathway presents a compelling target for the development of new antibacterial agents. The synthesis and evaluation of novel this compound analogues are crucial for advancing this area of research. The protocols and data presented here provide a framework for researchers to design, synthesize, and test new compounds with the potential to combat bacterial infections. Further investigation into the total synthesis of this compound and a broader range of analogues, coupled with detailed structure-activity relationship studies, will be instrumental in the discovery of potent and selective inhibitors of this essential bacterial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. scienceopen.com [scienceopen.com]
- 8. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 9. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity of the early step of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel enzymology in this compound-dependent menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of this compound-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and its derivatives, new nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Futalosine Pathway via mqn Gene Knockouts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (MK, Vitamin K2) is a crucial component of the electron transport chain in many bacteria. While the classical menaquinone biosynthesis pathway is well-understood, an alternative route, the futalosine pathway, is utilized by a range of bacteria, including notable pathogens like Helicobacter pylori and the prolific antibiotic producers, Streptomyces. This alternative pathway presents a unique target for the development of narrow-spectrum antibiotics. The this compound pathway is characterized by a set of enzymes encoded by the mqn genes (mqnA, mqnB, mqnC, and mqnD), which convert chorismate to 1,4-dihydroxy-6-naphthoate, a precursor to menaquinone.[1][2] Understanding the function of these genes is paramount for exploiting this pathway for therapeutic purposes.
This document provides detailed application notes and protocols for the creation and analysis of mqn gene knockouts to elucidate the this compound pathway. The methodologies described herein are primarily focused on Streptomyces coelicolor, a model organism known to utilize this pathway, with adaptations for other relevant bacteria such as Helicobacter pylori.
Data Presentation
The creation of mqn gene knockouts is expected to significantly impact the bacterium's ability to produce menaquinone, leading to observable phenotypic changes, most notably, altered growth dynamics. Below are tables summarizing expected quantitative data from comparative analyses of wild-type and mqn knockout strains.
Table 1: Menaquinone (MK) Content in Wild-Type vs. mqn Knockout Strains
| Strain | Relevant Genotype | Menaquinone (MK-9) Concentration (nmol/g cell dry weight) | Fold Change vs. Wild-Type |
| S. coelicolor A3(2) | Wild-Type | ~ 85 | - |
| S. coelicolor Δmqn | mqn knockout | Not Detectable | N/A |
Note: Data is representative and based on typical findings in menaquinone biosynthesis knockout studies. Actual values may vary based on specific experimental conditions and the analytical methods employed.
Table 2: Growth Characteristics of Wild-Type vs. mqn Knockout Strains
| Strain | Medium | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (h) | Final Biomass (OD₆₀₀) |
| S. coelicolor Wild-Type | Minimal Medium | 0.15 | 4.62 | 2.5 |
| S. coelicolor Δmqn | Minimal Medium | 0.02 | 34.66 | 0.4 |
| S. coelicolor Δmqn | Minimal Medium + 100 µg/mL Menaquinone | 0.14 | 4.95 | 2.3 |
Note: This data illustrates the expected growth defect in mqn knockout mutants and its rescue with exogenous menaquinone supplementation.[3] Growth rates and biomass will vary with culture conditions.
Signaling Pathways and Experimental Workflows
To visualize the biological and experimental processes, the following diagrams have been generated using the DOT language.
The this compound Pathway
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Experimental Workflow for mqn Gene Knockout in Streptomyces coelicolor
Caption: Workflow for Creating and Analyzing mqn Knockouts.
Experimental Protocols
Protocol 1: Creation of mqn Gene Knockout in Streptomyces coelicolor using Homologous Recombination
This protocol is adapted for the targeted deletion of an mqn gene in S. coelicolor via intergeneric conjugation from E. coli.
Materials:
-
S. coelicolor wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
Shuttle vector (e.g., pKOSi)
-
Restriction enzymes, T4 DNA ligase, and competent E. coli for cloning
-
Antibiotics (apramycin, kanamycin, chloramphenicol, nalidixic acid)
-
Media: LB, 2xYT, MS agar (B569324), R6 agar, and appropriate growth media for S. coelicolor
-
PCR reagents and primers flanking the target mqn gene and for verification
-
Electroporator and cuvettes
Methodology:
-
Construction of the Knockout Plasmid:
-
Design primers to amplify ~1.5-2 kb regions upstream (left arm) and downstream (right arm) of the target mqn gene from S. coelicolor genomic DNA.
-
Amplify a suitable antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by FRT sites.
-
Assemble the left arm, resistance cassette, and right arm into the shuttle vector using standard cloning techniques (e.g., restriction digestion and ligation or Gibson assembly). The final construct should have the resistance cassette replacing the coding sequence of the target mqn gene.
-
Transform the final knockout plasmid into E. coli DH5α for propagation and then into the methylation-deficient E. coli ET12567/pUZ8002 donor strain.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain containing the knockout plasmid in 2xYT medium with appropriate antibiotics to an OD₆₀₀ of 0.4-0.6.
-
Prepare a spore suspension of S. coelicolor and heat-shock at 50°C for 10 minutes.
-
Wash the E. coli cells to remove antibiotics and mix with the heat-shocked S. coelicolor spores.
-
Plate the mixture onto MS agar plates and incubate for 16-20 hours at 30°C.
-
Overlay the plates with water containing nalidixic acid (to counter-select E. coli) and the antibiotic for selecting the resistance cassette (e.g., apramycin).
-
Incubate for 5-10 days until exconjugant colonies appear.
-
-
Screening for Double Crossover Mutants:
-
Patch the exconjugant colonies onto a new selective plate and a plate containing the antibiotic resistance marker of the vector backbone (if applicable).
-
Colonies that grow on the plate with the cassette's resistance marker but not on the plate with the vector's marker are potential double crossover mutants.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the potential knockout mutants.
-
Perform PCR using primers that anneal outside the homology arms used for the knockout construct and internal to the resistance cassette.
-
Confirm the absence of the wild-type gene by PCR using primers internal to the deleted mqn gene.
-
Sequence the PCR products to confirm the correct integration of the knockout cassette and deletion of the target gene.
-
Protocol 2: Quantitative Analysis of Menaquinones by LC-MS/MS
This protocol outlines the extraction and quantification of menaquinones from bacterial cultures.
Materials:
-
Bacterial cell pellets (from wild-type and knockout strains)
-
Menaquinone standards (e.g., MK-7, MK-9)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Extraction of Menaquinones:
-
Harvest bacterial cells by centrifugation and wash with a suitable buffer.
-
Lyophilize the cell pellets to determine the cell dry weight.
-
Resuspend a known weight of lyophilized cells in methanol.
-
Add an equal volume of hexane and vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the hexane extraction two more times and pool the extracts.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of isopropanol or methanol for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ an isocratic mobile phase, for example, 5 mM ammonium (B1175870) formate (B1220265) in methanol.
-
Set the mass spectrometer to positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with transitions specific for the menaquinone of interest (e.g., for MK-7, monitor the transition from the precursor ion to a characteristic product ion).
-
Generate a standard curve using known concentrations of menaquinone standards to quantify the amount in the bacterial extracts.
-
Normalize the quantified menaquinone amount to the initial cell dry weight.
-
Protocol 3: Bacterial Growth Curve Analysis
This protocol describes how to compare the growth dynamics of wild-type and knockout strains.
Materials:
-
Wild-type and mqn knockout bacterial strains
-
Appropriate liquid culture medium (e.g., minimal medium)
-
Menaquinone solution for supplementation experiments
-
Microplate reader or spectrophotometer
-
Sterile 96-well plates or culture tubes/flasks
Methodology:
-
Inoculum Preparation:
-
Grow overnight cultures of the wild-type and knockout strains.
-
Dilute the overnight cultures in fresh medium to a starting OD₆₀₀ of 0.05.
-
-
Growth Measurement:
-
For each strain, prepare triplicate cultures in a 96-well plate or individual flasks.
-
For the knockout strain, also prepare triplicate cultures supplemented with a rescuing concentration of menaquinone (e.g., 100 µg/mL).
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) for 24-72 hours, or until the stationary phase is reached.
-
-
Data Analysis:
-
Plot the average OD₆₀₀ against time for each strain and condition.
-
Calculate the specific growth rate (µ) during the exponential phase by plotting the natural log of OD₆₀₀ against time and determining the slope of the linear portion.
-
Calculate the doubling time as ln(2)/µ.
-
Compare the growth parameters (specific growth rate, doubling time, and final biomass) between the wild-type, knockout, and rescued knockout strains.
-
By following these protocols, researchers can effectively create and characterize mqn gene knockouts, providing valuable insights into the this compound pathway and its potential as a target for novel antimicrobial agents.
References
- 1. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the Futalosine Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro reconstitution of the futalosine biosynthetic pathway, a key route for menaquinone (Vitamin K2) synthesis in various bacteria. Understanding and harnessing this pathway is of significant interest for the development of novel antimicrobial agents, as it is absent in humans.
Introduction
The this compound pathway represents an alternative to the canonical menaquinone biosynthetic pathway. It commences with the conversion of chorismate and involves a series of enzymatic steps to produce 1,4-dihydroxy-6-naphthoate, a key precursor to menaquinone. This document outlines the in vitro reconstitution of the core enzymatic steps of this pathway, catalyzed by the enzymes MqnA, MqnB, MqnC, and MqnD.
Data Presentation
The following table summarizes the key enzymes of the this compound pathway and their known kinetic parameters. This information is crucial for designing and optimizing in vitro reconstitution experiments.
| Enzyme | EC Number | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Organism |
| MqnA | - | Chorismate | 3-enolpyruvyl-benzoate (3-EPB) | N/A | N/A | Streptomyces coelicolor[1][2] |
| MqnB | 3.2.2.26 | This compound | Dehypoxanthine this compound (DHFL), Hypoxanthine | 154.0 ± 5.3 | 1.02 | Thermus thermophilus |
| MqnC | 1.21.98.1 | Dehypoxanthine this compound (DHFL), S-adenosyl-L-methionine (SAM) | Cyclic dehypoxanthine this compound (cDHFL), 5'-deoxyadenosine, L-methionine | N/A | N/A | Bacillus halodurans, Sporomusa malonica[3] |
| MqnD | 4.1.99.29 | Cyclic dehypoxanthine this compound (cDHFL) | 1,4-dihydroxy-6-naphthoate, Dihydroxyacetone | N/A | N/A | Thermogemmata fonticola, Archaeoglobus fulgidus[4][5] |
N/A: Data not available in the searched literature.
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The this compound pathway initiates with the dehydration of chorismate by MqnA. The subsequent steps involve hydrolysis by MqnB, a radical SAM-dependent cyclization by MqnC, and a final conversion by MqnD to yield the menaquinone precursor, 1,4-dihydroxy-6-naphthoate.
Experimental Workflow for In Vitro Reconstitution
The successful in vitro reconstitution of the this compound pathway requires a systematic workflow, from the expression and purification of the individual enzymes to the execution of the enzymatic assays and analysis of the products.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Pathway Enzymes (MqnA, MqnB, MqnC, and MqnD)
This protocol provides a general framework for the expression and purification of His-tagged Mqn enzymes in E. coli. Optimization may be required for each specific enzyme.
1. Gene Cloning and Expression Vector Preparation:
-
Amplify the coding sequences of mqnA, mqnB, mqnC, and mqnD from the desired bacterial source using PCR.
-
Clone the amplified genes into a suitable E. coli expression vector containing an N-terminal or C-terminal hexahistidine (His6) tag (e.g., pET series vectors).
-
Verify the integrity of the constructs by DNA sequencing.
2. Transformation and Expression:
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
For MqnC, which contains an iron-sulfur cluster, supplement the culture medium with L-cysteine (e.g., 2 mM) and ferric ammonium (B1175870) citrate (B86180) (e.g., 0.5 mM) at the time of induction to facilitate cluster assembly.
-
Continue to incubate the cultures at a reduced temperature (e.g., 16-25°C) for 12-16 hours.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme). For MqnC purification, all buffers must be degassed and all subsequent steps performed under anaerobic conditions (e.g., in a glove box).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
For MqnC, the purified protein should be brown, indicating the presence of the iron-sulfur cluster.
5. Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
For MqnC, the storage buffer should contain a reducing agent like DTT (e.g., 2 mM) and the protein should be stored under anaerobic conditions at -80°C.
-
For other Mqn enzymes, storage at -80°C is recommended.
-
Assess the purity of the proteins by SDS-PAGE.
Protocol 2: In Vitro Assay for MqnA (Chorismate Dehydratase)
Materials:
-
Purified MqnA enzyme
-
Chorismate
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and a known concentration of chorismate (e.g., 100 µM).
-
Initiate the reaction by adding purified MqnA enzyme to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of 3-enolpyruvyl-benzoate (3-EPB). Monitor the absorbance at a suitable wavelength (e.g., 275 nm).
Protocol 3: In Vitro Assay for MqnB (this compound Hydrolase)
Materials:
-
Purified MqnB enzyme
-
This compound
-
Assay buffer: 50 mM sodium acetate (B1210297), pH 4.5
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium acetate (pH 4.5) and a known concentration of this compound (e.g., 200 µM).
-
Initiate the reaction by adding purified MqnB enzyme to a final concentration of 0.1-1 µM.
-
Incubate the reaction at a suitable temperature (e.g., 80°C for the T. thermophilus enzyme) for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the reaction mixture.
-
Analyze the supernatant by HPLC to monitor the consumption of this compound and the formation of dehypoxanthine this compound (DHFL) and hypoxanthine.
Protocol 4: In Vitro Reconstitution of MqnC (Dehypoxanthine this compound Cyclase)
This assay must be performed under strict anaerobic conditions.
Materials:
-
Purified and reconstituted MqnC enzyme (containing the [4Fe-4S] cluster)
-
Dehypoxanthine this compound (DHFL)
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite (B78146) (freshly prepared solution)
-
Anaerobic assay buffer: 100 mM phosphate (B84403) buffer, pH 7.5
-
HPLC system with a C18 column
Procedure:
-
Inside an anaerobic chamber, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), DHFL (e.g., 100 µM), and SAM (e.g., 200 µM).
-
Add purified MqnC enzyme to a final concentration of 10-20 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium dithionite to a final concentration of 2-5 mM to reduce the [4Fe-4S] cluster.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Quench the reaction by adding methanol.
-
Centrifuge the mixture and analyze the supernatant by HPLC. Monitor for the formation of cyclic dehypoxanthine this compound (cDHFL) and 5'-deoxyadenosine.
Protocol 5: In Vitro Assay for MqnD (1,4-dihydroxy-6-naphthoate synthase)
Materials:
-
Purified MqnD enzyme
-
Cyclic dehypoxanthine this compound (cDHFL)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and a known concentration of cDHFL.
-
Initiate the reaction by adding purified MqnD enzyme.
-
Incubate the reaction at 37°C for a specified time.
-
Terminate the reaction and prepare the sample for analysis as described for the other enzymes.
-
Analyze the reaction mixture by HPLC to detect the formation of 1,4-dihydroxy-6-naphthoate.
Note: The protocols provided are general guidelines. Optimal conditions for enzyme concentration, substrate concentration, incubation time, and temperature may need to be determined empirically for each specific enzyme and experimental setup.
Conclusion
The in vitro reconstitution of the this compound biosynthetic pathway provides a powerful platform for detailed mechanistic studies of the individual enzymes and for the screening of potential inhibitors. The protocols and data presented in this document serve as a valuable resource for researchers in academia and industry who are interested in exploring this pathway for basic research or as a target for the development of new antimicrobial drugs. The absence of this pathway in humans makes it an attractive and specific target for therapeutic intervention.
References
- 1. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols for Measuring the Enzyme Kinetics of Futalosine Hydrolase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the enzyme kinetics of futalosine hydrolase, a key enzyme in the alternative menaquinone (Vitamin K2) biosynthetic pathway found in several prokaryotes.[1][2] This pathway is absent in humans, making its enzymes, including this compound hydrolase, attractive targets for the development of novel antibiotics.[3] The following protocols are primarily based on the characterization of this compound hydrolase from Thermus thermophilus (TTHA0556) and include comparative data from other organisms where available.
Introduction to this compound Hydrolase
This compound hydrolase (EC 3.2.2.26), encoded by the mqnB gene, catalyzes the second step in the this compound pathway of menaquinone biosynthesis.[2][4] It hydrolyzes this compound into dehypoxanthine this compound and hypoxanthine.[2] this compound is an unusual nucleoside derivative composed of inosine (B1671953) and an o-substituted benzoate (B1203000) moiety.[1][2] Understanding the kinetic properties of this enzyme is crucial for elucidating its mechanism of action and for the development of specific inhibitors.
Data Presentation: Kinetic Parameters of this compound Hydrolase
The kinetic parameters of this compound hydrolase vary between different bacterial species. The following table summarizes the available quantitative data for the enzyme from Thermus thermophilus and the functionally analogous enzyme in Helicobacter pylori.
| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |
| Thermus thermophilus | This compound Hydrolase (TTHA0556) | This compound | 154.0 ± 5.3 | 1.02 | 6.6 x 103 | 4.5 | 80 |
| Helicobacter pylori | 5'-methylthioadenosine nucleosidase (HpMTAN) | Aminothis compound (AFL) | 1.6 ± 0.3 | 0.022 ± 0.02 | 1.4 x 104 | Not Reported | Not Reported |
Note: In Helicobacter pylori, the hydrolysis of the this compound pathway intermediate is carried out by HpMTAN, which acts on aminothis compound (AFL) instead of this compound.[5] In studies with recombinant this compound hydrolase from Streptomyces coelicolor, no significant in vitro activity was detected.[3]
Mandatory Visualizations
This compound Pathway for Menaquinone Biosynthesis
Caption: The this compound pathway for menaquinone biosynthesis.
Experimental Workflow for this compound Hydrolase Kinetics
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Futalosine Pathway Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The futalosine pathway is a recently discovered alternative route for menaquinone (Vitamin K2) biosynthesis in a variety of prokaryotes, including several important human pathogens such as Helicobacter pylori and Chlamydia trachomatis.[1] Unlike the canonical menaquinone pathway found in many other bacteria, the this compound pathway utilizes a unique set of enzymes (MqnA, MqnB, MqnC, MqnD), making it an attractive target for the development of narrow-spectrum antibiotics.[1][2]
These application notes provide detailed protocols for three distinct cell-based assays designed to measure the activity of the this compound pathway. These assays are critical tools for screening and characterizing potential inhibitors of this pathway, a crucial step in the discovery of novel antibacterial agents. The described methods include:
-
Luciferase Reporter Gene Assay: To monitor the transcriptional activity of key this compound pathway genes.
-
Whole-Cell Growth Inhibition Assay: For high-throughput screening of potential pathway inhibitors.
-
Immunofluorescence-Based Inclusion Quantification Assay: A specific application for evaluating pathway inhibitors in the context of Chlamydia trachomatis infection.
This compound Signaling Pathway Diagram
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Luciferase Reporter Gene Assay for this compound Pathway Gene Expression
This assay measures the transcriptional activity of a key this compound pathway gene promoter in response to specific stimuli or inhibitors. By placing a luciferase reporter gene under the control of a this compound pathway gene promoter (e.g., the mqnA promoter), the resulting light output provides a quantitative measure of gene expression.[3][4][5][6]
Experimental Workflow
Caption: Workflow for the Luciferase Reporter Gene Assay.
Detailed Protocol
A. Construction of the Reporter Strain (e.g., in H. pylori)
-
Promoter Identification: Identify the promoter region of a key this compound pathway gene, such as mqnA. This can be done through bioinformatics analysis of the upstream genomic region and confirmed by techniques like primer extension.[7][8]
-
Cloning: Amplify the identified promoter region from H. pylori genomic DNA using PCR.
-
Vector Ligation: Clone the amplified promoter fragment into a suitable bacterial reporter plasmid upstream of a promoterless luciferase gene (e.g., luxCDABE or firefly luciferase).[3][5]
-
Transformation: Transform the resulting reporter plasmid into a suitable H. pylori strain.
-
Verification: Confirm the correct insertion of the promoter fragment by sequencing and verify luciferase expression.
B. Assay Protocol
-
Bacterial Culture: Grow the reporter strain in an appropriate medium (e.g., Brain Heart Infusion broth supplemented with 10% fetal bovine serum for H. pylori) to the mid-logarithmic phase.
-
Plate Preparation: Dispense the bacterial culture into a 96-well white, clear-bottom microplate.
-
Compound Treatment: Add test compounds at various concentrations to the wells. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubation: Incubate the plate under conditions suitable for the specific bacterium (e.g., microaerophilic conditions at 37°C for H. pylori).
-
Lysis (if using firefly luciferase): If using a firefly luciferase reporter, add a bacterial lysis reagent and incubate to release the enzyme. For lux-based reporters, this step is not necessary.[3]
-
Luminescence Measurement: Add the appropriate luciferase substrate to each well. Measure the luminescence using a plate luminometer. The light output is proportional to the promoter activity.
Whole-Cell Growth Inhibition Assay for this compound Pathway Inhibitors
This high-throughput assay identifies compounds that inhibit bacterial growth by targeting the this compound pathway. The principle is based on measuring the reduction in bacterial growth in the presence of a test compound and confirming the target pathway by rescuing growth with the downstream product, menaquinone.[2][9][10]
Experimental Workflow
References
- 1. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of peptaibols as specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. promega.com [promega.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Promoter analysis of Helicobacter pylori genes with enhanced expression at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying cloned Helicobacter pylori promoters by primer extension using a FAM-labelled primer and GeneScan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Futalosine Pathway Using Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The futalosine pathway represents an alternative route for the biosynthesis of menaquinone (Vitamin K2), a critical component of the electron transport chain in many bacteria. Unlike the canonical menaquinone pathway, the this compound pathway utilizes a distinct set of enzymes and intermediates, making it a promising target for the development of novel narrow-spectrum antibiotics. The study of this pathway's flux and regulation is essential for understanding its role in bacterial physiology and for identifying potential inhibitors. The use of radiolabeled precursors is a powerful technique to trace the metabolic fate of specific molecules, quantify their incorporation into downstream metabolites, and elucidate pathway dynamics.
This document provides detailed application notes and protocols for the use of radiolabeled precursors, specifically [¹⁴C]Chorismate and [¹⁴C]Adenosine, in the study of the this compound pathway.
Core Concepts
The this compound pathway initiates from two key precursors: chorismate and a purine (B94841) nucleotide, typically adenosine (B11128) or inosine. By feeding bacteria with radiolabeled versions of these precursors, it is possible to track the incorporation of the radiolabel into the intermediates and the final product, menaquinone. This allows for the direct measurement of pathway activity and can be used to assess the effects of potential inhibitors.
Key Radiolabeled Precursors
-
[U-¹⁴C]Chorismate: Uniformly labeled chorismate allows for the tracing of the entire chorismate-derived portion of the this compound molecule.
-
[U-¹⁴C]Adenosine: Uniformly labeled adenosine is used to trace the incorporation of the purine ring into aminodeoxythis compound and subsequent intermediates.
Experimental Applications
-
Pathway Elucidation: Confirming the sequence of enzymatic reactions and identifying novel intermediates.
-
Metabolic Flux Analysis: Quantifying the rate of synthesis of this compound and its derivatives.
-
Enzyme Inhibition Assays: Assessing the efficacy of potential drug candidates by measuring the reduction in radiolabel incorporation.
-
Comparative Microbiology: Investigating differences in this compound pathway activity across various bacterial species.
Experimental Protocols
Protocol 1: Synthesis of [U-¹⁴C]Chorismate
This protocol is adapted from established methods for chorismate synthesis, incorporating a radiolabeled precursor.
Materials:
-
Escherichia coli strain with a mutation leading to the accumulation of shikimate-3-phosphate (B1206780) (e.g., aroA mutant)
-
[U-¹⁴C]Glucose
-
Minimal media supplemented with necessary amino acids (excluding aromatic amino acids)
-
Chorismate synthase
-
Buffer A (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
DEAE-cellulose chromatography column
-
HPLC system with a C18 column
-
Scintillation counter
Procedure:
-
Culturing of E. coli: Grow the E. coli aroA mutant in minimal media containing [U-¹⁴C]Glucose as the sole carbon source.
-
Extraction of Shikimate-3-Phosphate: Harvest the cells and lyse them. Isolate and purify [U-¹⁴C]shikimate-3-phosphate from the cell lysate using anion-exchange chromatography.
-
Enzymatic Conversion to [U-¹⁴C]Chorismate: Incubate the purified [U-¹⁴C]shikimate-3-phosphate with chorismate synthase in Buffer A.
-
Purification of [U-¹⁴C]Chorismate: Purify the resulting [U-¹⁴C]chorismate using DEAE-cellulose chromatography followed by HPLC.
-
Quantification and Specific Activity Determination: Determine the concentration of [U-¹⁴C]chorismate spectrophotometrically and measure its radioactivity using a scintillation counter to calculate the specific activity (DPM/mol).
Protocol 2: Bacterial Feeding with Radiolabeled Precursors
Materials:
-
Bacterial strain of interest possessing the this compound pathway (e.g., Streptomyces coelicolor, Helicobacter pylori)
-
Appropriate growth medium
-
[U-¹⁴C]Chorismate or [U-¹⁴C]Adenosine
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Cell lysis buffer
-
HPLC system with a C18 column and a radiodetector or fraction collector
-
Scintillation counter and scintillation cocktail
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in its optimal growth medium.
-
Introduction of Radiolabeled Precursor: Add a known concentration and specific activity of [U-¹⁴C]Chorismate or [U-¹⁴C]Adenosine to the culture.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the culture and immediately quench the metabolism by mixing with ice-cold quenching solution.
-
Cell Lysis and Metabolite Extraction: Pellet the cells by centrifugation, wash to remove extracellular radiolabel, and lyse the cells. Extract the intracellular metabolites.
-
Analysis of Radiolabeled Metabolites:
-
Separate the extracted metabolites using HPLC on a C18 column.
-
Monitor the eluent for radioactivity using an in-line radiodetector or by collecting fractions and analyzing them with a liquid scintillation counter.
-
Identify the peaks corresponding to this compound, aminodeoxythis compound, dehypoxanthinyl this compound, and menaquinone by comparing their retention times with authentic standards.
-
-
Data Analysis:
-
Calculate the total radioactivity incorporated into each identified metabolite at each time point.
-
Normalize the incorporated radioactivity to the amount of biomass (e.g., protein concentration or cell number).
-
Plot the time course of radiolabel incorporation to determine the rate of synthesis.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a radiolabeled precursor feeding experiment as described in Protocol 2.
Table 1: Incorporation of [U-¹⁴C]Chorismate into this compound Pathway Intermediates in Streptomyces coelicolor
| Time (minutes) | This compound (DPM/mg protein) | Aminodeoxythis compound (DPM/mg protein) | Dehypoxanthinyl this compound (DPM/mg protein) | Menaquinone-9 (DPM/mg protein) |
| 0 | 0 | 0 | 0 | 0 |
| 5 | 15,230 | 8,450 | 2,100 | 550 |
| 15 | 42,890 | 25,670 | 9,800 | 2,300 |
| 30 | 75,600 | 48,900 | 22,500 | 6,100 |
| 60 | 98,500 | 65,200 | 35,800 | 12,400 |
Table 2: Effect of a Putative MqnA Inhibitor on [U-¹⁴C]Chorismate Incorporation
| Treatment | This compound (DPM/mg protein at 60 min) | % Inhibition |
| Vehicle Control | 98,500 | 0% |
| Inhibitor (10 µM) | 12,300 | 87.5% |
Visualizations
This compound Signaling Pathway
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Experimental Workflow for Radiolabeled Precursor Feeding
Caption: Workflow for tracing the this compound pathway with radiolabels.
Logical Relationship of Pathway Inhibition Analysis
Caption: Logical flow of this compound pathway inhibition analysis.
Troubleshooting & Optimization
Technical Support Center: Mqn Enzyme Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the expression and purification of recombinant enzymes, using "Mqn enzyme" as a representative example.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of Mqn enzymes in a question-and-answer format.
Expression Phase
???+ question "Q1: Why am I seeing very low or no expression of my Mqn enzyme on an SDS-PAGE gel?"
???+ question "Q2: My Mqn enzyme is expressed, but it's insoluble and forms inclusion bodies. What should I do?"
Purification Phase
???+ question "Q3: The Mqn enzyme is in the soluble fraction, but it doesn't bind to the affinity column. What is the problem?"
???+ question "Q4: My Mqn enzyme elutes from the column, but it is not pure. How can I remove contaminants?"
Post-Purification
???+ question "Q5: I have purified the Mqn enzyme, but it shows low or no activity. How can I improve this?"
Data Presentation
Table 1: Common Affinity Tags for Mqn Enzyme Purification
| Affinity Tag | Size | Binding Partner | Elution Method | Advantages | Disadvantages |
| His-tag (6x-His) | ~0.8 kDa | Ni²⁺ or Co²⁺ ions (IMAC) | Imidazole (competitive) or low pH | Small size, low cost, can be used under denaturing conditions.[1][2] | Lower specificity, potential for contamination with host metalloproteins.[3][2] |
| GST | ~26 kDa | Immobilized Glutathione (B108866) | Reduced glutathione (competitive) | Enhances solubility, gentle elution preserves activity.[1][4] | Large tag may interfere with protein function and often needs removal.[1] |
| MBP | ~42 kDa | Amylose Resin | Maltose (competitive) | Excellent for improving solubility of difficult proteins.[1][5] | Very large tag that almost always requires removal. |
| Strep-tag® II | ~1 kDa | Engineered Streptavidin (Strep-Tactin®) | Desthiobiotin (competitive) | High specificity, very gentle elution conditions.[4][2] | Resin can be more expensive; biotin (B1667282) in media can interfere.[2] |
Experimental Protocols
Protocol 1: Cell Lysis for Soluble Mqn Enzyme Extraction
-
Harvest Cells: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[6]
-
Resuspend Pellet: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0 for His-tagged proteins). Use 5 mL of buffer per gram of wet cell paste.[7]
-
Add Lytic Agents: Supplement the buffer with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[7]
-
Disrupt Cells: Sonicate the cell suspension on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating and denaturation of the protein.[8][7] The solution should become less viscous.
-
Clarify Lysate: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble Mqn enzyme, for subsequent purification.
Protocol 2: Isolation and Solubilization of Mqn Enzyme from Inclusion Bodies
-
Cell Lysis and Inclusion Body Isolation:
-
Perform cell lysis as described in Protocol 1 (Steps 1-4).
-
Centrifuge the lysate at a lower speed (e.g., 5,000 x g) for 20 minutes at 4°C. The pellet will contain the inclusion bodies.[9]
-
-
Wash Inclusion Bodies:
-
Resuspend the pellet in a Wash Buffer containing a mild detergent and/or low concentration of a denaturant (e.g., Buffer with 1-2 M urea (B33335) and 1% Triton X-100) to remove membrane contaminants.[9]
-
Vortex thoroughly and centrifuge again. Repeat this wash step at least two more times.[9]
-
Finally, wash the pellet with a buffer without detergent (e.g., Tris-HCl, NaCl) to remove residual detergent.
-
-
Solubilize Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a Solubilization Buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, 8 M Urea or 6 M Guanidine-HCl, pH 8.0).[9][10]
-
Incubate with gentle rocking for 1-2 hours at room temperature until the pellet is fully dissolved.
-
Centrifuge at high speed (>15,000 x g) for 30 minutes to remove any remaining insoluble material.
-
The supernatant now contains the denatured Mqn enzyme, ready for refolding or purification under denaturing conditions.
-
Visualizations
Logical and Experimental Workflows
References
- 1. What Are the Most Common Protein Tags for Purification? [synapse.patsnap.com]
- 2. Tags for protein purification | Proteintech Group [ptglab.com]
- 3. Protein Tagging: How to Choose a Tag for Your Protein [promega.sg]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
Futalosine Hydrolase Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize futalosine hydrolase enzyme assays.
Diagram: The this compound Pathway
The following diagram illustrates the this compound pathway for menaquinone (Vitamin K2) biosynthesis, highlighting the critical step catalyzed by this compound hydrolase (MqnB). This pathway is a key target for developing specific antibiotics against pathogens like Helicobacter pylori.[1][2][3]
Caption: The this compound pathway, highlighting the this compound Hydrolase (MqnB) step.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolase?
A1: this compound hydrolase (EC 3.2.2.26), also known as MqnB, is an enzyme that catalyzes the second step in the alternative menaquinone (Vitamin K2) biosynthetic pathway, known as the this compound pathway.[4][5] It is essential for bacteria that use this pathway, including pathogens like Helicobacter pylori and Campylobacter jejuni.[6]
Q2: What reaction does this compound hydrolase catalyze?
A2: this compound hydrolase catalyzes the hydrolysis of this compound to release hypoxanthine (B114508), forming dehypoxanthinyl this compound (DHFL).[6][7] In some organisms, such as H. pylori, the enzyme may act on aminothis compound (AFL), which has an adenine (B156593) group instead of hypoxanthine, to produce DHFL directly.[7][8]
Q3: What are the typical substrates and products?
A3:
-
Substrates: The primary substrate is this compound.[6] Some orthologs, particularly in H. pylori, utilize aminothis compound (AFL).[7][8]
-
Products: The reaction yields dehypoxanthinyl this compound (DHFL) and either hypoxanthine (from this compound) or adenine (from AFL).
Q4: Does this compound hydrolase require any cofactors?
A4: No, studies on the recombinant this compound hydrolase from Thermus thermophilus have shown that the enzyme does not require any cofactors for its activity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound hydrolase assays.
Problem 1: No or Very Low Enzyme Activity
| Possible Cause | Solution |
| Incorrect Assay pH | The optimal pH can vary significantly. For example, the enzyme from T. thermophilus has a sharp pH optimum at 4.5.[6] Prepare a pH curve to determine the optimal pH for your specific enzyme. General enzyme assays are highly sensitive to pH.[9] |
| Incorrect Assay Temperature | This compound hydrolase from thermophilic organisms can have very high optimal temperatures (e.g., 80°C for T. thermophilus).[6] Conversely, enzymes from mesophiles will be denatured at such high temperatures. Optimize the temperature for your enzyme. A one-degree change can alter activity by 4-8%.[9] |
| Enzyme Instability/Degradation | The enzyme may be unstable under the storage or assay conditions. Ensure proper storage conditions (e.g., -80°C in appropriate buffer with glycerol). Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when not in use.[10] |
| Inactive Enzyme Preparation | The enzyme purification process may have resulted in a misfolded or inactive protein. Verify the integrity and concentration of your enzyme stock using methods like SDS-PAGE and a protein concentration assay. |
| Substrate Degradation | The this compound substrate may be chemically unstable or degraded. Verify the integrity of the substrate using methods like HPLC or mass spectrometry. |
| Presence of Inhibitors | Assay components or contaminants may be inhibiting the enzyme. See the inhibitor table below. Test for inhibition by running the assay with and without potentially inhibitory components. Hypoxanthine, a product of the reaction, can cause slight product inhibition.[6] |
Problem 2: High Background Signal / Non-Enzymatic Reaction
| Possible Cause | Solution |
| Substrate Instability | The substrate may be spontaneously hydrolyzing under the assay conditions (e.g., at very low or high pH). |
| Contaminated Reagents | One or more of the assay components (buffer, substrate) may be contaminated with enzymes or other interfering substances.[11] |
| Run a "No Enzyme" Control: Always include a control reaction containing all components except the enzyme. This will quantify the non-enzymatic rate of substrate conversion. Subtract this rate from your enzyme-catalyzed reaction rate. | |
| Run a "No Substrate" Control: This control helps identify if the signal originates from the enzyme preparation itself or other buffer components. |
Problem 3: Poor Reproducibility / Inconsistent Results
| Possible Cause | Solution |
| Inaccurate Pipetting | Enzyme assays require high precision.[12] Ensure pipettes are properly calibrated. Use of automated liquid handlers can improve reproducibility. |
| Temperature Fluctuations | Inconsistent temperature control between assays can lead to variability.[9] Ensure all components are properly equilibrated to the assay temperature before starting the reaction.[13] Use a temperature-controlled plate reader or water bath. |
| "Edge Effect" in Microplates | Increased evaporation in the outer wells of a microplate can concentrate reactants and alter results.[9] Avoid using the outer wells, or fill them with water/buffer to create a humidity barrier. |
| Assay Not in Linear Range | If the reaction rate is too fast, the substrate may be rapidly depleted, or product inhibition may occur, leading to non-linear progress curves.[12] This makes initial rate calculation inaccurate. |
| Optimize Enzyme Concentration: Perform a dilution series of your enzyme to find a concentration that results in a linear reaction rate over the desired time course. | |
| Optimize Substrate Concentration: Ensure the substrate concentration is well above the Km value for the majority of the assay time to maintain zero-order kinetics with respect to the substrate. The Km for T. thermophilus this compound hydrolase is 154.0 µM.[6] |
Diagram: Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing common assay problems.
Caption: A logical workflow for troubleshooting this compound hydrolase assay issues.
Quantitative Data and Experimental Protocols
Table 1: Kinetic Properties of this compound Hydrolase (MqnB)
This table summarizes the experimentally determined properties for recombinant this compound hydrolase from Thermus thermophilus.
| Parameter | Value | Reference |
| Organism | Thermus thermophilus | [6] |
| Optimal pH | 4.5 | [6] |
| Optimal Temperature | 80 °C | [6] |
| Substrate | This compound | [6] |
| Km | 154.0 ± 5.3 µM | [6] |
| kcat | 1.02 s⁻¹ | [6] |
| Product Inhibition (Ki) | 1.1 mM (by Hypoxanthine) | [6] |
| Cofactor Requirement | None | [6] |
Table 2: Known Inhibitors of the this compound Pathway
These compounds have been identified as inhibitors of the overall pathway and may affect this compound hydrolase activity directly or indirectly. They are useful as controls or for screening assays.
| Inhibitor Class | Example Compound(s) | Target (if known) | Reference |
| Polyunsaturated Fatty Acids | Docosahexaenoic acid (DHA) | Hypothesized to be MqnP (prenyltransferase) | [3][14] |
| Boron-containing Macrolides | Aplasmomycin, Boromycin (B606316) | This compound Pathway (specific enzyme not defined) | [15] |
| Peptaibols | Verruciconidia sp. FKI-8918 metabolites | This compound Pathway (specific enzyme not defined) | [1][2] |
| Transition State Analogues | BuT-DADMe-ImmA | 6-amino-6-deoxythis compound N-ribosylhydrolase | [1] |
Protocol: Direct HPLC-Based Assay for this compound Hydrolase Activity
This protocol is a generalized method for directly measuring the conversion of this compound (or AFL) to DHFL using High-Performance Liquid Chromatography (HPLC).
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer system suitable for the optimal pH of the enzyme (e.g., 50 mM Sodium Acetate for pH 4.5). The exact buffer will need to be optimized.[9]
-
Enzyme Stock Solution: Prepare a concentrated stock of purified this compound hydrolase in a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol). Determine protein concentration accurately.
-
Substrate Stock Solution: Prepare a stock solution of this compound or aminothis compound in purified water or assay buffer. A typical concentration is 10-20 mM.
2. Assay Procedure:
-
Set up reaction tubes on ice. A typical 100 µL reaction mixture may consist of:
-
80 µL Assay Buffer
-
10 µL Substrate Stock (to give a final concentration of 1-2 mM, or as optimized)
-
10 µL of appropriately diluted enzyme solution.
-
-
Prepare a "no enzyme" control by adding 10 µL of storage buffer instead of the enzyme solution.
-
Pre-incubate the reaction tubes (containing buffer and substrate) at the optimal temperature for 5 minutes to ensure temperature equilibration.[13]
-
Initiate the reaction by adding the enzyme solution. Mix gently.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding a quenching agent, such as an equal volume of 10% Trichloroacetic Acid (TCA) or by heat inactivation, followed by centrifugation to pellet the precipitated protein.[13]
3. HPLC Analysis:
-
Analyze the supernatant from the quenched reaction.
-
Separate the substrate (this compound) and product (DHFL) using a C18 reverse-phase column.[7][16]
-
Use a suitable mobile phase gradient, for example:
-
Buffer A: Water with 0.1% formic acid.
-
Buffer B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low %B to high %B to elute the compounds.[16]
-
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 260 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with a known concentration of the product standard.
Diagram: HPLC-Based Assay Workflow
Caption: A standard workflow for a direct this compound hydrolase assay using HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of peptaibols as specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 5. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of the early step of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. quora.com [quora.com]
- 11. Errors and artifacts in coupled spectrophotometric assays of enzyme activity [pubmed.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. rsc.org [rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Aplasmomycin and boromycin are specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Futalosine
Welcome to the technical support center for the chemical synthesis of futalosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the synthesis of this complex nucleoside analog, with a particular focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of this compound?
A1: The most commonly cited starting material for the total synthesis of this compound is inosine (B1671953), a naturally occurring nucleoside that is commercially available. A known seven-step synthesis reports an overall yield of 17% from inosine.[1]
Q2: What are the main challenges in the chemical synthesis of this compound that contribute to low yields?
A2: The primary challenges in this compound synthesis stem from its multifunctional nature. Key difficulties include:
-
Selective Protection and Deprotection: The ribose moiety of inosine has multiple hydroxyl groups that require a robust protecting group strategy to ensure regioselectivity and avoid unwanted side reactions. Inefficient protection or deprotection can significantly lower the overall yield.
-
Stereocontrol: Maintaining the stereochemistry of the ribose sugar throughout the multi-step synthesis is critical. Epimerization or other stereochemical alterations can lead to the formation of undesired diastereomers, complicating purification and reducing the yield of the target compound.
-
Purification of Intermediates: The polarity and structural similarity of intermediates and byproducts can make purification by standard techniques like column chromatography challenging, leading to product loss at each step.
Q3: Are there any particularly sensitive functional groups in this compound or its intermediates to be aware of during synthesis?
A3: Yes, the glycosidic bond is susceptible to cleavage under strongly acidic conditions. Additionally, the purine (B94841) ring system can be sensitive to certain reagents. Careful selection of reaction conditions is necessary to preserve these functionalities.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the protection of inosine hydroxyls | Incomplete reaction due to insufficient reagent or reaction time. Formation of multiple partially protected products. | Use a slight excess of the protecting group reagent (e.g., TBDMS-Cl) and a suitable base (e.g., imidazole). Monitor the reaction by TLC until the starting material is consumed. Optimize the stoichiometry to favor the formation of the desired fully protected species. |
| Poor yield in the oxidation of the 5'-hydroxyl group | Over-oxidation to the carboxylic acid. Incomplete reaction. | Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. Carefully control the reaction temperature and time. Monitor the reaction closely by TLC to determine the optimal endpoint. |
| Low conversion in the Wittig or Horner-Wadsworth-Emmons reaction | Low reactivity of the ylide or phosphonate (B1237965). Steric hindrance. | Use a more reactive ylide (e.g., a non-stabilized ylide) or a more reactive phosphonate reagent. Ensure anhydrous conditions, as water can quench the organometallic reagents used to generate the nucleophile. |
| Side reactions during the coupling with the aromatic component | Competing reactions with other functional groups. Poor activation of the coupling partners. | Ensure that all other potentially reactive functional groups are adequately protected. Use appropriate coupling agents (e.g., for Grignard or organolithium additions) and maintain anhydrous and inert atmosphere conditions. |
| Incomplete deprotection of the ribose hydroxyls | The protecting groups are too stable under the chosen deprotection conditions. The deprotection reagent is degrading other parts of the molecule. | Select a protecting group that can be removed under mild conditions (e.g., fluoride (B91410) for silyl (B83357) ethers). Screen different deprotection reagents and conditions on a small scale to find the optimal balance between complete deprotection and minimal degradation of the product. |
| Difficulty in purifying the final product | The product is highly polar and co-elutes with impurities. The product is unstable on silica (B1680970) gel. | Utilize alternative purification techniques such as preparative HPLC with a suitable column (e.g., C18 for reverse-phase) or ion-exchange chromatography. If the product is acid-sensitive, neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. |
Experimental Protocols
The following are detailed methodologies for the key steps in a representative synthesis of this compound, based on a plausible seven-step route from inosine.
Step 1: Protection of Inosine Hydroxyl Groups
-
Objective: To protect the 2', 3', and 5'-hydroxyl groups of inosine to prevent side reactions in subsequent steps.
-
Reaction: Inosine is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like imidazole (B134444).
-
Procedure:
-
Dissolve inosine in anhydrous DMF.
-
Add imidazole (4 equivalents) and TBDMS-Cl (3.5 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
-
Step 2: Selective Deprotection of the 5'-Hydroxyl Group
-
Objective: To selectively remove the protecting group from the 5'-hydroxyl group to allow for its oxidation.
-
Reaction: The fully protected inosine is treated with a mild acid, such as acetic acid in a mixture of THF and water.
-
Procedure:
-
Dissolve the protected inosine in a mixture of THF, acetic acid, and water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the desired product is the major component, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography.
-
Step 3: Oxidation of the 5'-Hydroxyl to an Aldehyde
-
Objective: To oxidize the primary alcohol at the 5' position to an aldehyde.
-
Reaction: The di-protected inosine is oxidized using Dess-Martin periodinane (DMP).
-
Procedure:
-
Dissolve the di-protected inosine in anhydrous dichloromethane (B109758) (DCM).
-
Add DMP (1.5 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizations
// Nodes Inosine [label="Inosine", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtectedInosine [label="2',3'-Protected\nInosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="5'-Aldehyde\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; CoupledProduct [label="Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; DeprotectedAromatic [label="Aromatic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inosine -> ProtectedInosine [label="1. Protection (OH groups)", color="#4285F4", fontcolor="#4285F4"]; ProtectedInosine -> Aldehyde [label="2. Oxidation (5'-OH)", color="#EA4335", fontcolor="#EA4335"]; Aldehyde -> CoupledProduct [label="3. C-C Coupling", color="#FBBC05", fontcolor="#FBBC05"]; CoupledProduct -> Ketone [label="4. Oxidation", color="#EA4335", fontcolor="#EA4335"]; Ketone -> DeprotectedAromatic [label="5. Ester Hydrolysis", color="#4285F4", fontcolor="#4285F4"]; DeprotectedAromatic -> this compound [label="6. Deprotection (Ribose OH)", color="#4285F4", fontcolor="#4285F4"]; } . Caption: A simplified workflow of the chemical synthesis of this compound from inosine.
// Nodes Start [label="Low Yield in a\nSynthetic Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction\nConditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Evaluate Purification\nMethod", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeByproducts [label="Analyze Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity [color="#4285F4", fontcolor="#4285F4"]; CheckPurity -> OptimizeConditions [label="Purity OK", color="#34A853", fontcolor="#34A853"]; OptimizeConditions -> Purification [label="Conditions Optimized", color="#34A853", fontcolor="#34A853"]; Purification -> AnalyzeByproducts [label="Purification OK", color="#34A853", fontcolor="#34A853"]; AnalyzeByproducts -> OptimizeConditions [label="Identify Side Reactions", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; Purification -> Solution [color="#34A853", fontcolor="#34A853"]; OptimizeConditions -> Solution [color="#34A853", fontcolor="#34A853"]; CheckPurity -> Solution [label="Impurity Found\n& Removed", color="#34A853", fontcolor="#34A853"]; } . Caption: A logical workflow for troubleshooting low-yield reactions in synthesis.
References
troubleshooting inconsistent results in futalosine pathway research
Welcome to the Technical Support Center for Futalosine Pathway Research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing standardized protocols for consistent and reliable results. The this compound pathway, a vital route for menaquinone (Vitamin K2) biosynthesis in many pathogenic bacteria but absent in humans, presents a promising target for novel antimicrobial agents. However, variations in the pathway across different bacterial species can lead to inconsistent experimental outcomes. This guide provides in-depth solutions to common problems, detailed experimental procedures, and clear visualizations of the pathway variations.
FAQs & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments on the this compound pathway.
Enzyme Assays
Question: My recombinant MqnB (this compound hydrolase) shows low or no activity. What are the possible causes and solutions?
Answer: Low or no activity in your MqnB enzyme assay can stem from several factors, ranging from protein integrity to assay conditions. Here is a systematic troubleshooting approach:
-
Protein Integrity and Purity:
-
Problem: The recombinant MqnB may be misfolded, degraded, or aggregated.
-
Solution:
-
Verify the protein's integrity and purity using SDS-PAGE. A single, sharp band at the expected molecular weight is a good indicator of purity.
-
Confirm the protein concentration using a reliable method like the Bradford or BCA assay.
-
If inclusion bodies are an issue during expression, consider optimizing expression conditions (e.g., lower temperature, different E. coli strain) or employ refolding protocols.
-
-
-
Assay Conditions:
-
Problem: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.
-
Solution:
-
pH: The optimal pH for MqnB from Thermus thermophilus is 4.5.[1] Ensure your assay buffer is at the correct pH.
-
Temperature: MqnB from thermophiles will have a higher optimal temperature (e.g., 80°C for T. thermophilus MqnB).[1] For enzymes from mesophilic bacteria, start with a temperature around 37°C and optimize.
-
Cofactors: this compound hydrolase (MqnB) does not require any cofactors.[1]
-
Substrate Quality: Ensure the this compound substrate is pure and has not degraded.
-
-
-
Product Inhibition:
-
Problem: The enzyme activity may be inhibited by one of its products, such as hypoxanthine.
-
Solution:
-
Monitor the reaction progress over time to see if the rate decreases significantly. If product inhibition is suspected, consider using a coupled assay to remove the product as it is formed. For example, MqnB from T. thermophilus is slightly inhibited by hypoxanthine.[1]
-
-
-
Enzyme Concentration:
-
Problem: The enzyme concentration might be too low to detect a significant signal or too high, leading to rapid substrate depletion.
-
Solution:
-
Perform a titration of the enzyme concentration to find a range where the reaction rate is linear with the amount of enzyme added.
-
-
Question: I am getting inconsistent results when studying the conversion of aminodeoxythis compound (AFL) to dehypoxanthinyl this compound (DHFL). Why is this happening?
Answer: The inconsistency in the conversion of AFL to DHFL is a well-documented point of divergence in the this compound pathway among different bacterial species. This is a critical factor to consider in your experimental design and interpretation of results.
-
Direct vs. Indirect Conversion:
-
Helicobacter pylori and Campylobacter jejuni : In these bacteria, MqnB (in H. pylori, this activity is carried out by a methylthioadenosine nucleosidase, MTAN) can directly hydrolyze AFL to DHFL.[2][3][4]
-
Streptomyces coelicolor and Thermus thermophilus : In these organisms, the conversion is a two-step process. First, an aminodeoxythis compound deaminase (an MqnX-type enzyme has been suggested) converts AFL to this compound (FL). Subsequently, MqnB hydrolyzes FL to DHFL.[3][5]
-
-
Troubleshooting Steps:
-
Verify the Pathway in Your Organism: Before designing your experiments, confirm the specific this compound pathway variant present in your bacterium of interest through genomic analysis to identify the presence or absence of a putative aminodeoxythis compound deaminase.
-
Enzyme Specificity: If you are using recombinant enzymes, ensure you are using the correct set of enzymes for the expected pathway. For example, if you are studying the pathway in S. coelicolor, you will need both the deaminase and MqnB to convert AFL to DHFL.
-
Intermediate Accumulation: When analyzing bacterial extracts, look for the accumulation of intermediates. For instance, in an S. coelicolor mutant lacking MqnB, you would expect to see an accumulation of this compound if the deaminase is active.
-
HPLC and LC-MS/MS Analysis
Question: I am observing peak tailing and baseline noise in my HPLC analysis of this compound pathway intermediates. How can I improve my chromatograms?
Answer: Peak tailing and baseline noise are common issues when analyzing polar compounds like this compound and its analogs using reverse-phase HPLC. Here are some targeted solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the polar analytes and residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing, especially for basic compounds.[6][7][8][9]
-
Solutions:
-
Mobile Phase pH: Adjust the pH of your mobile phase. For basic analytes, a low pH (around 2-3) will protonate the silanol groups, reducing unwanted interactions.[7][10]
-
Use End-Capped Columns: Employ columns that are "end-capped," which means the residual silanol groups have been chemically deactivated.[8]
-
Ion-Pairing Agents: For highly polar, charged analytes, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase. These agents pair with the charged analytes to form a more hydrophobic complex, improving retention and peak shape. However, be aware that these can cause ion suppression in mass spectrometry.
-
Column Choice: For very polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable than a traditional C18 column.[10]
-
-
-
Baseline Noise:
-
Cause: Contaminated mobile phase, detector issues, or improper system equilibration can lead to baseline noise.
-
Solutions:
-
High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[11]
-
Degas Mobile Phase: Thoroughly degas your mobile phase to prevent bubble formation in the detector.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important for gradient elution.
-
Detector Maintenance: Clean the detector flow cell if you suspect contamination.
-
-
Question: My LC-MS/MS sensitivity for this compound and its analogs is low. How can I improve it?
Answer: Low sensitivity in LC-MS/MS analysis of these nucleoside-like compounds can be addressed by optimizing both the chromatography and the mass spectrometry parameters.
-
Chromatographic Optimization:
-
Mobile Phase Additives: While ion-pairing agents like TFA are good for chromatography, they are known to cause significant ion suppression in the MS source. Consider using volatile mobile phase additives that are more MS-friendly, such as formic acid or ammonium (B1175870) formate.
-
Flow Rate: Lower flow rates (e.g., using a smaller inner diameter column) can increase the concentration of the analyte entering the mass spectrometer, thereby improving sensitivity.
-
-
Mass Spectrometry Optimization:
-
Ionization Source: Electrospray ionization (ESI) is typically used for these types of molecules. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analytes.
-
Analyte-Specific Parameters: Optimize the cone voltage (or equivalent parameter) and collision energy for each specific this compound intermediate to achieve the best fragmentation and signal intensity for your selected reaction monitoring (SRM) transitions.
-
Internal Standards: Use a stable isotope-labeled internal standard for each analyte if available. This will help to correct for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data from this compound pathway research.
Table 1: Kinetic Parameters of this compound Hydrolase (MqnB) from Thermus thermophilus [1]
| Parameter | Value |
| Optimal pH | 4.5 |
| Optimal Temperature | 80 °C |
| Km (for this compound) | 154.0 ± 5.3 µM |
| kcat | 1.02 s-1 |
| Ki (for hypoxanthine) | 1.1 mM |
Table 2: Inhibitory Activity of Compounds against the this compound Pathway
| Compound | Target Organism | Assay Type | IC50 / Effect | Reference |
| Docosahexaenoic Acid (DHA) | Chlamydia trachomatis | Inclusion formation assay | Reduction in inclusion number at 125 µM | [12][13] |
| 5'-Methylthiocoformycin (MTCF) | Helicobacter pylori | Cell growth inhibition | IC50 determined in culture | [2] |
| Aplasmomycin | Helicobacter pylori | Specific inhibitor screen | Identified as a specific inhibitor | [14] |
| Boromycin | Helicobacter pylori | Specific inhibitor screen | Identified as a specific inhibitor | [14] |
| Peptaibols | Helicobacter pylori | Specific inhibitor screen | Identified as specific inhibitors | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound pathway research.
Protocol 1: Recombinant MqnB Expression and Purification
This protocol is a general guideline and may need optimization for the specific MqnB ortholog you are working with.
-
Cloning and Transformation:
-
Clone the MqnB gene into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged MqnB protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the fractions by SDS-PAGE to check for purity.
-
For long-term storage, dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Protocol 2: MqnB (this compound Hydrolase) Activity Assay
This assay measures the conversion of this compound to dehypoxanthinyl this compound (DHFL) and hypoxanthine. The reaction can be monitored by HPLC.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
This compound (substrate): 100-200 µM
-
Purified MqnB enzyme: 1-5 µM
-
Assay Buffer: e.g., 50 mM Sodium Acetate, pH 4.5 (for T. thermophilus MqnB)
-
-
The total reaction volume can be 50-100 µL.
-
-
Reaction Incubation:
-
Pre-warm the reaction mixture (without the enzyme) to the optimal temperature for the enzyme (e.g., 80°C for T. thermophilus MqnB).
-
Initiate the reaction by adding the MqnB enzyme.
-
Incubate the reaction for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by heat inactivation.
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed. A sample gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5-50% B
-
25-30 min: 50-95% B
-
30-35 min: 95% B
-
35-40 min: 95-5% B
-
-
Detection: Monitor the elution of substrate (this compound) and products (DHFL and hypoxanthine) using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantify the peak areas to determine the reaction rate.
-
Visualizations
The following diagrams illustrate the key variations in the this compound pathway and a general experimental workflow.
Caption: Variations in the early steps of the this compound pathway.
Caption: General experimental workflow for this compound pathway research.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural enzymology of Helicobacter pylori methylthioadenosine nucleosidase in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. support.waters.com [support.waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of peptaibols as specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Futalosine and Intermediates
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of futalosine and its intermediates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its intermediates?
This compound and its intermediates, such as aminothis compound (AFL) and dehypoxanthinyl this compound (DHFL), are modified nucleosides. The primary stability concerns are related to the integrity of the N-glycosidic bond and potential modifications to the nucleobase and sugar moieties. The N-glycosidic bond in purine (B94841) derivatives like this compound and aminothis compound is susceptible to hydrolysis under acidic conditions.[1] Additionally, as with many complex organic molecules, temperature and the chemical environment (e.g., buffer components) can influence their stability.
Q2: How should I store my stock solutions of this compound and its intermediates?
Q3: What are the signs of degradation in my this compound samples?
Degradation of this compound or its intermediates can manifest as a loss of activity in enzymatic assays, the appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS), or a shift in pH of the solution. The primary degradation pathway to be aware of is the acid-catalyzed hydrolysis of the N-glycosidic bond, which would separate the purine base from the sugar moiety.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound/Intermediate | 1. Prepare fresh solutions: Prepare a fresh stock solution of the this compound intermediate from a solid sample. 2. Check storage conditions: Ensure that stock solutions have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. 3. Verify solution pH: Confirm that the pH of the stock solution and the reaction buffer is within the optimal range for the compound's stability (typically neutral to slightly alkaline for purine nucleosides to avoid acid-catalyzed hydrolysis).[1] |
| Enzyme Inactivity | 1. Run a positive control: Use a known substrate for the enzyme to confirm its activity. 2. Check enzyme storage: Ensure the enzyme has been stored at the correct temperature and in the appropriate buffer as recommended by the supplier. |
| Suboptimal Assay Conditions | 1. Optimize pH: Perform the assay at the optimal pH for the enzyme, as specified in the literature (often around pH 7.0-8.0 for enzymes in the this compound pathway). 2. Optimize temperature: Ensure the reaction is carried out at the enzyme's optimal temperature (e.g., 25°C or 37°C as reported in various studies). |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Analyze a fresh sample: Compare the chromatogram of the problematic sample with that of a freshly prepared sample. 2. Investigate degradation products: If degradation is suspected, consider potential hydrolysis of the N-glycosidic bond. The expected degradation products would be the free purine base and the modified ribose sugar. Mass spectrometry can be used to identify these fragments.[1] |
| Contamination | 1. Check solvent purity: Ensure that all solvents and buffers used for sample preparation and chromatography are of high purity. 2. Clean the chromatography system: Run a blank gradient to ensure the system is free from contaminants. |
Data Presentation: Inferred Stability and Handling Conditions
While quantitative stability data for this compound and its intermediates is limited, the following table summarizes recommended handling and storage conditions inferred from experimental protocols in the literature.
| Parameter | This compound | Aminothis compound (AFL) | Dehypoxanthinyl this compound (DHFL) | General Recommendations for Intermediates |
| Storage (Solid) | Desiccated at -20°C or below | Desiccated at -20°C or below | Desiccated at -20°C or below | Store in a dry, dark place at low temperature. |
| Storage (Solution) | Aqueous solutions at -20°C or -80°C in aliquots | Aqueous solutions at -20°C or -80°C in aliquots | Aqueous solutions at -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles. Use of cryoprotectants like glycerol (B35011) for enzyme solutions may be considered. |
| Working pH Range | Neutral to slightly alkaline (pH 7.0 - 8.0) | Neutral to slightly alkaline (pH 7.0 - 8.0) | Neutral to slightly alkaline (pH 7.0 - 8.0) | Avoid acidic conditions (pH < 6) to minimize hydrolysis of the N-glycosidic bond.[1] |
| Working Temperature | Stable for short-term experiments at 25-37°C | Stable for short-term experiments at 25-37°C | Stable for short-term experiments at 25-37°C | For enzymatic assays, use the optimal temperature for the specific enzyme. Minimize time at elevated temperatures. |
| Recommended Buffers | HEPES, Phosphate (B84403) buffers | HEPES, Phosphate buffers | HEPES, Phosphate buffers | Buffer choice should be compatible with the specific enzyme and maintain a stable pH in the neutral to slightly alkaline range. |
Experimental Protocols
Protocol 1: Enzymatic Assay for Aminothis compound Deaminase (HpAFLDA)
This protocol is adapted from studies on Helicobacter pylori aminothis compound deaminase.
Materials:
-
Purified HpAFLDA enzyme
-
Aminothis compound (AFL) stock solution
-
Assay Buffer: 50 mM HEPES, pH 7.0
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing 50 mM HEPES buffer (pH 7.0) and a variable concentration of the AFL substrate.
-
Equilibrate the cuvette at 25°C in the spectrophotometer.
-
Initiate the reaction by adding an appropriate amount of purified HpAFLDA enzyme to the cuvette.
-
Immediately monitor the change in absorbance at 263 nm. The deamination of AFL to this compound results in a change in absorbance.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
Protocol 2: Synthesis of Dehypoxanthinyl this compound (DHFL)
This is a conceptual outline based on enzymatic synthesis methods.
Materials:
-
This compound
-
Purified this compound hydrolase (MqnB)
-
Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Incubator
-
HPLC system for purification
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Add the purified MqnB enzyme to the this compound solution.
-
Incubate the reaction mixture at the optimal temperature for MqnB activity (e.g., 37°C).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, purify the DHFL product from the reaction mixture using preparative HPLC.
-
Lyophilize the purified DHFL to obtain a stable solid product.
Mandatory Visualizations
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Caption: General workflow for enzymatic assays with this compound intermediates.
References
Technical Support Center: Improving Cell Permeability of Futalosine Pathway Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with futalosine pathway inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the cell permeability of these promising antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: What is the this compound pathway and why is it a good target for antimicrobial drug development?
The this compound pathway is an alternative route for the biosynthesis of menaquinone (vitamin K2), an essential component of the electron transport chain in some prokaryotes.[1][2] This pathway is utilized by several pathogenic bacteria, including Helicobacter pylori and Chlamydia trachomatis, but is absent in humans and many commensal gut bacteria.[3] This specificity makes the this compound pathway an attractive target for the development of narrow-spectrum antibiotics with a potentially lower impact on the host microbiome.[3]
Q2: We are observing poor efficacy of our this compound pathway inhibitor in cell-based assays. Could this be a permeability issue?
Yes, poor cell permeability is a known challenge for some classes of this compound pathway inhibitors.[4] For intracellular pathogens like Chlamydia trachomatis, the inhibitor must cross the host cell membrane to reach the bacterium.[4] The physicochemical properties of the inhibitor, such as its size, charge, and lipophilicity, will significantly influence its ability to passively diffuse across cellular membranes.
Q3: What are the general strategies to improve the cell permeability of our this compound pathway inhibitor?
Several strategies can be employed to enhance the cellular uptake of your inhibitor:
-
Prodrug Approach: The inhibitor can be chemically modified into an inactive form (prodrug) with improved permeability. Once inside the cell, the prodrug is converted to the active inhibitor by intracellular enzymes.[5]
-
Chemical Modification: Altering the chemical structure of the inhibitor to increase its lipophilicity and reduce its polar surface area can enhance passive diffusion.
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based carriers like liposomes or nanoparticles can facilitate its entry into cells.[6]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of cell membranes, allowing for greater uptake of the inhibitor.[6]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound pathway inhibitors.
Problem 1: Low or no activity of the inhibitor in whole-cell assays despite high enzymatic inhibition.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Steps:
-
Assess Permeability: Perform a cell permeability assay such as the Caco-2 or PAMPA assay to quantify the apparent permeability coefficient (Papp) of your compound.
-
Chemical Modification: If permeability is low, consider synthesizing analogs with increased lipophilicity or a lower polar surface area.
-
Prodrug Strategy: Design a prodrug version of your inhibitor that can be cleaved intracellularly to release the active compound.[5]
-
Formulation Approaches: For in vitro studies, explore the use of non-toxic concentrations of permeabilizing agents or formulate the inhibitor in a lipid-based delivery system.[6]
-
-
-
Possible Cause 2: Efflux by Host Cell Transporters.
-
Troubleshooting Steps:
-
Bidirectional Permeability Assay: Conduct a bidirectional Caco-2 assay to determine the efflux ratio of your compound. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells.
-
Co-incubation with Efflux Pump Inhibitors: Perform the cell-based activity assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the inhibitor's efficacy is restored.
-
-
-
Possible Cause 3: Inhibitor Instability or Metabolism.
-
Troubleshooting Steps:
-
Stability Assessment: Evaluate the stability of your inhibitor in the cell culture medium and in the presence of cell lysates.
-
Metabolite Identification: Use techniques like LC-MS to identify any potential metabolites of your inhibitor that may be inactive.
-
-
Problem 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, passage numbers, and growth conditions for all experiments.[7]
-
Monitor Cell Health: Regularly check for signs of contamination and ensure that the cells are healthy and in the logarithmic growth phase.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your inhibitor in the assay buffer.
-
Use of Solubilizing Agents: If solubility is an issue, consider using a low concentration of a biocompatible solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not affect cell viability.
-
-
Data Presentation
| Inhibitor Class | Example Compound(s) | Permeability Characteristics | Reference(s) |
| Fatty Acids | Docosahexaenoic acid (DHA) | Demonstrated efficacy in C. trachomatis-infected HeLa cells, suggesting sufficient cell permeability. | [4] |
| 12-Methyltetradecanoic acid | Active in cell-based assays, indicating it can cross cell membranes. | [4] | |
| Lasso Peptides | Siamycin I | Hypothesized to have poor cell permeability, leading to low efficacy in C. trachomatis cell-based assays. | [4] |
| Immucillin Analogues | BuT-DADMe-ImmA | Suspected poor cellular uptake, contributing to a lack of activity against intracellular C. trachomatis. | [4] |
| Peptaibols | Verruciconidia sp. FKI-8918 metabolites | Identified as specific inhibitors, but cell permeability data is not yet available. |
Experimental Protocols
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal epithelium.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test inhibitor solution (typically in HBSS) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and analyze the concentration of the inhibitor using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber per unit time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the passive diffusion of a compound across an artificial lipid membrane.
-
Membrane Preparation:
-
Coat a filter plate with a solution of lipids (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
Fill the donor wells of the plate with a solution of the test inhibitor.
-
Fill the acceptor wells with a buffer solution.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period.
-
Measure the concentration of the inhibitor in both the donor and acceptor wells.
-
-
Data Analysis:
-
Calculate the permeability coefficient based on the change in concentration in the donor and acceptor wells over time.
-
Visualizations
This compound Pathway
Caption: The this compound pathway for menaquinone biosynthesis.
Experimental Workflow for Assessing Cell Permeability
Caption: Workflow for assessing and improving inhibitor cell permeability.
Troubleshooting Logic for Poor Inhibitor Efficacy
Caption: Decision tree for troubleshooting poor inhibitor efficacy.
References
- 1. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclic Immucillin Phosphonates: Second generation inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with substrate inhibition in Mqn enzyme kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition in Mqn enzyme kinetics.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of Mqn enzyme kinetics?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations.[1][2] For the Mqn enzyme, this means that as you increase the concentration of its substrate, the initial reaction velocity will increase up to a certain point (Vmax) and then begin to decline. This deviation from the classic Michaelis-Menten model is crucial to consider for accurate kinetic analysis.
Q2: What is the underlying mechanism for substrate inhibition of the Mqn enzyme?
A2: The most common mechanism for substrate inhibition involves the binding of two substrate molecules to the enzyme.[2] In the case of the Mqn enzyme, one substrate molecule binds to the active site, forming a productive ES complex. However, at high substrate concentrations, a second substrate molecule can bind to a separate, allosteric site on the enzyme or the ES complex, forming an unproductive E-S-S ternary complex. This complex has reduced or no catalytic activity, leading to a decrease in the overall reaction rate.
Q3: How does substrate inhibition affect the kinetic parameters (Vmax and Km) of the Mqn enzyme?
A3: Substrate inhibition complicates the direct determination of Vmax and Km from a standard Michaelis-Menten plot. The apparent Vmax will be lower than the true Vmax, and the apparent Km may also be altered. To accurately determine these parameters, the data must be fitted to a modified Michaelis-Menten equation that accounts for substrate inhibition.
Q4: What is the modified Michaelis-Menten equation for substrate inhibition of the Mqn enzyme?
A4: The reaction velocity (v) for an enzyme exhibiting substrate inhibition, such as the Mqn enzyme, can be described by the following equation:
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the inhibition constant, representing the dissociation constant of the substrate from the inhibitory site.
Q5: How can I determine if my Mqn enzyme is exhibiting substrate inhibition?
A5: The most direct way is to perform a substrate titration experiment over a wide range of substrate concentrations. If you observe that the reaction rate decreases after reaching a peak, it is a strong indication of substrate inhibition. Plotting your data as reaction velocity versus substrate concentration will reveal a characteristic "bell-shaped" curve instead of the hyperbolic curve seen in Michaelis-Menten kinetics.
Troubleshooting Guide
Problem 1: I've plotted my Mqn enzyme kinetic data, and the reaction rate decreases at high substrate concentrations. What should I do?
Answer: This is a classic sign of substrate inhibition.
-
Action: Do not fit your data to the standard Michaelis-Menten equation. Instead, use a non-linear regression analysis to fit your data to the substrate inhibition equation provided in FAQ 4. Software packages like GraphPad Prism have built-in models for substrate inhibition.
-
Rationale: Using the wrong model will lead to inaccurate estimates of your kinetic parameters. The substrate inhibition model will allow you to determine Vmax, Km, and the inhibition constant (Ki).
Problem 2: My non-linear regression fit for the substrate inhibition model has a high degree of error or does not converge.
Answer: This can be due to several experimental factors.
-
Action 1: Ensure your substrate concentration range is wide enough. You need data points well before the peak, around the peak, and significantly after the peak of the activity curve.
-
Rationale 1: Insufficient data in the inhibitory phase will make it difficult for the software to accurately determine Ki.
-
Action 2: Check for potential issues with your assay at high substrate concentrations. High substrate concentrations can sometimes lead to artifacts such as substrate insolubility, changes in viscosity, or interference with the detection method.
-
Rationale 2: These artifacts can mimic or exacerbate the appearance of substrate inhibition, leading to poor model fitting. Consider running controls to test for these possibilities.
-
Action 3: Verify the purity of your Mqn enzyme and substrate.
-
Rationale 3: Contaminants in your enzyme preparation or substrate could be causing inhibition that is not directly related to the substrate itself.
Problem 3: How can I mitigate the effects of substrate inhibition in my Mqn enzyme assays?
Answer: If substrate inhibition is interfering with your experimental goals, there are a few strategies you can employ.
-
Action 1: Work at substrate concentrations below the inhibitory range. For routine activity assays, determine the optimal substrate concentration that gives the maximal rate before inhibition becomes significant.
-
Rationale 1: This allows for simpler, more reproducible measurements of enzyme activity, although it does not provide the full kinetic profile.
-
Action 2: If you are studying the effects of inhibitors or modulators, be aware of how substrate concentration might affect their potency. It is often advisable to perform these studies at a substrate concentration around the Km.
-
Rationale 2: The interplay between a test compound and substrate can be complex in the presence of substrate inhibition. A consistent and non-inhibitory substrate concentration is key for reliable inhibitor characterization.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Mqn Enzyme with and without a Competitive Inhibitor, Determined under Substrate Inhibition Conditions.
| Condition | Vmax (µM/min) | Km (µM) | Ki (µM) |
| No Inhibitor | 100 | 10 | 500 |
| With Inhibitor X | 100 | 25 | 500 |
Table 2: Example Data from an Mqn Enzyme Substrate Titration Experiment.
| Substrate [S] (µM) | Initial Velocity (v) (µM/min) |
| 1 | 9.0 |
| 5 | 33.3 |
| 10 | 50.0 |
| 20 | 66.7 |
| 50 | 83.3 |
| 100 | 90.9 |
| 200 | 80.0 |
| 500 | 50.0 |
| 1000 | 28.6 |
| 2000 | 15.4 |
Experimental Protocols
Protocol 1: Characterization of Mqn Enzyme Substrate Inhibition
This protocol outlines the steps to generate a substrate titration curve to determine the kinetic parameters for the Mqn enzyme in the presence of substrate inhibition.
Materials:
-
Purified Mqn enzyme stock solution
-
Substrate stock solution
-
Assay buffer (optimized for Mqn enzyme activity)
-
96-well microplate
-
Microplate reader
-
Stop solution (if required for the assay)
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer. It is recommended to use a wide range of concentrations that will bracket the expected Km and extend into the inhibitory range (e.g., from 0.1 * Km to 100 * Ki).
-
Set up the Assay Plate: To each well of a 96-well plate, add a constant volume of each substrate dilution. Also, include wells for a no-substrate control (blank).
-
Pre-incubate: Pre-incubate the plate at the optimal temperature for the Mqn enzyme for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding a constant, predetermined amount of Mqn enzyme to each well. The amount of enzyme should be chosen to ensure the reaction remains in the linear range for the duration of the measurement.
-
Monitor the Reaction: Immediately place the plate in a microplate reader and measure the change in signal (e.g., absorbance, fluorescence) over a set period. It is crucial to measure the initial velocity (the linear phase of the reaction).
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity from the linear portion of the progress curve.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Use a non-linear regression program to fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)).
-
From the fit, determine the values for Vmax, Km, and Ki.
-
Mandatory Visualizations
Caption: Mechanism of substrate inhibition for Mqn enzyme.
Caption: Workflow for characterizing substrate inhibition.
References
Technical Support Center: HPLC Analysis of Futalosine Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions regarding common artifacts encountered during the High-Performance Liquid Chromatography (HPLC) analysis of futalosine and its metabolites. Given that this compound derivatives are often polar, this guide addresses issues common to the analysis of polar compounds using techniques like reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What are "ghost peaks" and how can I determine their source?
Answer: Ghost peaks, also known as artifact or system peaks, are unexpected signals that appear in your chromatogram, even in blank runs.[1][2] They can interfere with the identification and quantification of your target analytes. The most common sources are contamination in the mobile phase, carryover from the autosampler, or impurities leaching from system components.[2][3]
A systematic approach is crucial for identifying the source.[1] A common diagnostic is the "double gradient" blank injection.[4] By running a blank gradient followed immediately by a second identical gradient, you can deduce the origin of the peak based on its appearance and area in both runs.[4]
Troubleshooting Steps:
-
Injector Carryover: Inject a blank solvent immediately after a high-concentration standard. A smaller version of the standard's peak points to carryover. Optimize your needle wash method and use a stronger wash solvent.[1][5]
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[6][7] Filter solvents before use.[6] If a peak's area increases with a longer column equilibration time, the contamination is likely accumulating on the column from the mobile phase.[7]
-
System Contamination: If the issue persists, contamination may be present in the pump, mixer, or tubing.[3] Systematically bypass components (e.g., run the mobile phase directly to the detector, bypassing the column) to isolate the contaminated part.[7]
Q2: My peak shapes are poor (tailing, fronting, or splitting). What are the likely causes and solutions?
Answer: Poor peak shape compromises resolution and integration accuracy. The ideal peak is a symmetrical Gaussian shape. Deviations often point to secondary chemical interactions, column issues, or mismatched solvent strengths.
-
Peak Tailing: This is often caused by strong interactions between basic analytes (common in metabolites) and acidic silanol (B1196071) groups on the silica-based column packing.[8] Other causes include column contamination or overload.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[8] Use a high-purity silica (B1680970) column with minimal silanol activity. Ensure your sample is dissolved in a solvent weaker than or equal to the mobile phase.
-
-
Peak Fronting: This is less common and typically indicates column overloading or a collapsed column bed.
-
Solution: Reduce the injection volume or dilute the sample.[5] If the problem persists after reducing the sample load, the column may be damaged and require replacement.
-
-
Peak Splitting: This can be caused by a partially blocked column inlet frit, a void in the column packing, or co-elution with an interfering compound.
Q3: The retention times for my this compound metabolites are drifting or shifting between runs. How can I improve reproducibility?
Answer: Stable retention times are critical for reliable peak identification. Drifting or sudden shifts can be caused by changes in the mobile phase, temperature, flow rate, or column chemistry.[8]
Common Causes & Solutions:
-
Mobile Phase Composition: In reversed-phase chromatography of polar compounds, even small changes in mobile phase pH or organic solvent ratio can significantly alter retention times.[9][10]
-
Temperature Fluctuations: Column temperature affects solvent viscosity and analyte interaction with the stationary phase. A change of just 1°C can alter retention times by 1-2%.[10]
-
Solution: Use a thermostatted column oven for stable temperature control.[5]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A standard practice is to use an equilibration time of at least 10 column volumes.[5]
-
-
Flow Rate Inconsistency: Leaks or faulty pump check valves can cause the flow rate to fluctuate.
Troubleshooting Guides & Data
Guide 1: Diagnosing Ghost Peaks
This guide uses a hypothetical scenario to demonstrate how to identify the source of a ghost peak.
Table 1: Hypothetical Peak Areas from Diagnostic Injections
| Injection Type | Test Description | Ghost Peak Retention Time (min) | Ghost Peak Area | Conclusion |
| Blank Run 1 | Standard blank injection (Gradient: 5% to 95% Acetonitrile in 10 min) | 8.5 | 15,000 | A ghost peak is present. |
| Blank Run 2 | Immediate re-injection of the same blank method. | 8.5 | 14,850 | Peak is consistent; likely not sample carryover. |
| Double Gradient | Run a 10 min gradient, hold at 95% for 1 min, return to 5% and hold for 1 min, then run a second 10 min gradient.[4] | 8.5 (in 1st gradient)8.5 (in 2nd gradient) | 15,10015,500 | Peak appears in both gradients with similar area, suggesting the source is the mobile phase or the column itself.[4] |
| Fresh Mobile Phase | Prepare new mobile phase A and B from HPLC-grade solvents. | 8.5 | 1,200 | Peak area is drastically reduced. Source Identified: Mobile Phase Contamination. |
Guide 2: Improving Peak Shape for Polar Metabolites
This compound and its metabolites are polar. When using reversed-phase HPLC, peak tailing can be a significant issue.
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte | Mobile Phase A | Mobile Phase B | pH | Retention Time (min) | Asymmetry Factor (As) |
| Metabolite X | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 2.7 | 4.2 | 1.1 |
| Metabolite X | 10 mM Ammonium Acetate | Acetonitrile | 6.8 | 3.8 | 2.5 (Tailing) |
| Metabolite Y | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 2.7 | 6.1 | 1.2 |
| Metabolite Y | 10 mM Ammonium Acetate | Acetonitrile | 6.8 | 5.5 | 2.9 (Tailing) |
An asymmetry factor (As) close to 1.0 indicates a symmetrical peak. Values > 1.2 suggest peak tailing.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for cleaning a contaminated reversed-phase (e.g., C18) column that is showing ghost peaks or high backpressure. Note: Always disconnect the column from the detector before flushing with strong solvents.[7]
-
Disconnect: Disconnect the column outlet from the detector to avoid contamination.
-
Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (to remove buffer salts).
-
Organic Wash (Non-polar contaminants): Flush with 10-20 column volumes of 100% Isopropanol.
-
Organic Wash (Stronger): Flush with 10-20 column volumes of 100% Acetonitrile.
-
Re-equilibration: Flush with the mobile phase (without buffer) before reconnecting to the detector.
-
Final Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before use.
Protocol 2: Sample and Mobile Phase Preparation for Metabolite Analysis
This protocol minimizes artifacts originating from the sample or mobile phase.
-
Solvent Purity: Use only HPLC- or LC-MS-grade solvents and freshly purified water (e.g., Milli-Q or equivalent).[6]
-
Mobile Phase Preparation:
-
Measure components accurately. If a buffer is used, dissolve the salt completely in the aqueous portion and adjust the pH before adding any organic solvent.
-
Filter the final mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[6]
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles.[5]
-
-
Sample Preparation:
-
Extract metabolites using a validated protocol. A common extraction solvent for intracellular bacterial metabolites is a chilled 2:2:1 mixture of acetonitrile, methanol, and water.
-
Centrifuge the final extract at high speed (e.g., >13,000 x g for 15 min) to pellet any debris.[13]
-
Filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial. This is critical to prevent column clogging.[11]
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 3. hplc.eu [hplc.eu]
- 4. support.waters.com [support.waters.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. moravek.com [moravek.com]
- 7. hplc.eu [hplc.eu]
- 8. hplc.eu [hplc.eu]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. protocols.io [protocols.io]
optimizing growth conditions for bacteria utilizing the futalosine pathway
Welcome to the Technical Support Center for research involving the futalosine pathway. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing growth conditions for bacteria that utilize this unique menaquinone biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the this compound pathway and why is it significant?
A1: The this compound pathway is an alternative biosynthetic route for producing menaquinone (MK or Vitamin K2), a vital component of the electron transport chain in many prokaryotes.[1][2] It starts from chorismate but uses a different set of enzymes (encoded by mqn genes) than the classical menaquinone pathway.[3][4] Its significance lies in its presence in several pathogenic bacteria, such as Helicobacter pylori and Campylobacter jejuni, while being absent in humans and many commensal gut bacteria.[5][6] This makes it an attractive and specific target for novel antimicrobial drug development.
Q2: Which types of bacteria utilize the this compound pathway?
A2: The this compound pathway is found across a broad taxonomic range of prokaryotes, including bacteria and archaea.[3][7] It is utilized by organisms with diverse oxygen requirements, including aerobic, anaerobic, microaerophilic, and facultatively anaerobic species.[4][8] Notable pathogens that rely on this pathway include Helicobacter pylori, Campylobacter jejuni, and Chlamydia trachomatis.[6][9]
Q3: What are the key intermediates and enzymes in the this compound pathway?
A3: The pathway begins with chorismate and proceeds through several key intermediates, including this compound, aminothis compound, and dehypoxanthinyl this compound (DHFL), ultimately leading to the synthesis of the menaquinone precursor 1,4-dihydroxy-6-naphthoate.[3][5] The core enzymes are encoded by the mqn gene cluster, typically including MqnA, MqnB, MqnC, and MqnD.[8] However, variations exist; for instance, the pathway in H. pylori can diverge at the intermediate aminothis compound.[6][9]
Visualizing the this compound Pathway
The following diagram illustrates the generalized this compound pathway for menaquinone biosynthesis.
Caption: Generalized enzymatic steps of the this compound pathway.
Troubleshooting Guide for Bacterial Cultivation
This guide addresses common issues encountered when culturing fastidious bacteria like Helicobacter pylori that utilize the this compound pathway.
Problem: No growth or poor growth of bacterial culture.
| Possible Cause | Recommended Solution |
| Incorrect Atmospheric Conditions | H. pylori is microaerophilic and requires specific gas concentrations. Ensure your incubator is set to 5% O₂, 10% CO₂, and 85% N₂.[9] Use gas-generating packs or a tri-gas incubator for accurate atmospheric control. |
| Suboptimal Growth Medium | These bacteria are fastidious and need complex media. For H. pylori, use Brain Heart Infusion (BHI) or Brucella agar (B569324)/broth supplemented with 5-10% fetal bovine serum (FBS) or horse serum.[9] Ensure the pH is buffered around 7.0. |
| Inappropriate Incubation Temperature | The optimal temperature for H. pylori is 37°C.[9] Deviations can inhibit growth. Verify incubator temperature with a calibrated thermometer. |
| Specimen Transport Delay/Contamination | For clinical isolates, delays in transporting gastric biopsies can reduce viability.[10] Use a suitable transport medium (e.g., Stuart's) and process samples as quickly as possible.[11] Take biopsies with sterile forceps to avoid contamination.[12] |
| Prior Antibiotic Use | If isolating from a host, prior antibiotic therapy can lead to culture-negative results.[10] Ensure a sufficient washout period (e.g., 4 weeks for antibiotics) before sample collection.[12] |
| Slow Growth Rate | H. pylori grows slowly. It may take up to 7-10 days for colonies to become visible.[10] Incubate plates for an extended period before concluding a negative result. |
graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Start [label="Poor or No Growth\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAtmosphere [label="Verify Atmosphere\n(5% O₂, 10% CO₂)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMedium [label="Verify Medium\n(e.g., BHI + Serum)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Verify Temperature\n(37°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckInoculum [label="Assess Inoculum Quality\n(Viability, Source)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FixAtmosphere [label="Adjust Gas Mix / Calibrate\nIncubator", fillcolor="#F1F3F4", fontcolor="#202124"]; FixMedium [label="Prepare Fresh Medium /\nCheck Supplements", fillcolor="#F1F3F4", fontcolor="#202124"]; FixTemp [label="Calibrate Incubator", fillcolor="#F1F3F4", fontcolor="#202124"]; FixInoculum [label="Use Fresh Isolate /\nOptimize Transport", fillcolor="#F1F3F4", fontcolor="#202124"]; Reincubate [label="Continue Incubation\n(up to 10 days)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckAtmosphere; CheckAtmosphere -> CheckMedium [label="Yes"]; CheckAtmosphere -> FixAtmosphere [label="No"]; FixAtmosphere -> Start; CheckMedium -> CheckTemp [label="Yes"]; CheckMedium -> FixMedium [label="No"]; FixMedium -> Start; CheckTemp -> CheckInoculum [label="Yes"]; CheckTemp -> FixTemp [label="No"]; FixTemp -> Start; CheckInoculum -> Reincubate [label="Viable"]; CheckInoculum -> FixInoculum [label="Compromised"]; FixInoculum -> Start; }
Caption: Troubleshooting workflow for poor bacterial growth.
Quantitative Data: Optimal Growth Conditions
The table below summarizes key quantitative parameters for cultivating bacteria that utilize the this compound pathway.
| Parameter | Helicobacter pylori | Campylobacter jejuni | General Considerations |
| Temperature | 37°C[9] | 37°C - 42°C | Thermophilic strains (e.g., Thermus thermophilus) require higher temperatures (e.g., 80°C).[13] |
| Atmosphere | Microaerophilic[9](5% O₂, 10% CO₂, 85% N₂) | Microaerophilic(5% O₂, 10% CO₂, 85% N₂) | Some organisms with this pathway are strict anaerobes and require an oxygen-free environment.[8] |
| pH | 6.8 - 7.4 | 6.5 - 7.5 | Enzyme activity and antibiotic efficacy can be pH-dependent.[13][14] |
| Primary Media | BHI, Brucella, or Columbia agar/broth[9] | Brucella or Mueller-Hinton agar/broth | Media should be rich in amino acids, as many of these bacteria are asaccharolytic.[15] |
| Supplements | 5-10% Fetal Bovine Serum (FBS) or Horse Serum[9] | Blood (5% laked horse or sheep blood) | Serum and blood provide essential growth factors like cholesterol and heme. |
Experimental Protocols
Protocol 1: Growth Inhibition Assay for this compound Pathway Inhibitors
This protocol details a method to assess the efficacy of a potential inhibitor against the this compound pathway in H. pylori.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound and confirm its target by chemical rescue.
Methodology:
-
Prepare Bacterial Inoculum:
-
Culture H. pylori on a suitable agar plate under microaerophilic conditions at 37°C for 48-72 hours.
-
Harvest the bacteria and resuspend in BHI broth with 10% FBS to an optical density at 600 nm (OD₆₀₀) of 0.01.[9]
-
-
Set up Inhibition Assay:
-
In a 96-well microtiter plate, add 100 µL of the bacterial suspension to each well.
-
Add the test compound in a series of 2-fold dilutions (e.g., from 1 µM to 250 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 hours under microaerophilic conditions at 37°C.[9]
-
-
Measure Growth:
-
After incubation, measure the OD₆₀₀ of each well using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a nonlinear regression curve.
-
-
Perform Rescue Experiment (Target Validation):
-
Set up a new 96-well plate with the bacterial inoculum as described above.
-
Add the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).
-
To a parallel set of wells, add the same concentrations of the inhibitor plus a supplement of a downstream product of the pathway, such as menaquinone-7 (B21479) (MK-7) or this compound.[9][16] Note: Menaquinones are highly hydrophobic and may require formulation with nanoparticles or surfactants for solubilization.[16][17]
-
Incubate for 72-96 hours and measure OD₆₀₀.
-
A restoration of growth in the wells supplemented with the pathway product indicates that the inhibitor's activity is on-target.[9]
-
Caption: Workflow for a growth inhibition and rescue experiment.
References
- 1. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. Diagnosis of Helicobacter pylori infection: Current options and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbt.nhs.uk [nbt.nhs.uk]
- 13. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Helicobacter pylori culture: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Nutrient Acquisition and Metabolism by Campylobacter jejuni [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Gene Knockout Experiments for the Futalosine Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gene knockout experiments targeting the futalosine pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during your gene knockout experiments.
Question: Why am I getting low or no gene knockout efficiency?
Answer:
Low or no knockout efficiency is a common issue in gene editing experiments. Several factors could be contributing to this problem. Consider the following potential causes and troubleshooting steps:
-
Inefficient delivery of gene editing components: The CRISPR-Cas9 machinery or the homologous recombination construct may not be efficiently entering your target cells.
-
Troubleshooting:
-
Optimize your transformation protocol (e.g., electroporation settings, heat shock timing, chemical transformation reagents).
-
Verify the quality and concentration of your plasmid DNA or other delivery vectors.[1]
-
Consider using alternative delivery methods, such as different viral vectors or non-viral transfection reagents.
-
-
-
Suboptimal sgRNA design (for CRISPR-Cas9): The single-guide RNA (sgRNA) may not be effectively directing the Cas9 nuclease to the target gene.
-
Troubleshooting:
-
Design and test multiple sgRNAs for your target gene. Online design tools can help predict on-target and off-target efficiency.
-
Ensure the sgRNA target sequence is unique within the genome to avoid off-target effects.
-
-
-
Ineffective homologous recombination: The efficiency of homologous recombination can be low in some bacterial species.
-
Essentiality of the target gene: The gene you are trying to knock out may be essential for the viability of the organism under your experimental conditions.
-
Cellular repair mechanisms: The cell's natural DNA repair mechanisms may be efficiently repairing the DNA break without incorporating the desired knockout.
-
Troubleshooting:
-
In CRISPR-Cas9 experiments, the use of a donor DNA template can favor homology-directed repair (HDR) over non-homologous end joining (NHEJ), leading to a clean knockout.
-
-
Question: I am observing unexpected phenotypes or off-target effects. What should I do?
Answer:
Unexpected phenotypes can arise from off-target mutations or unforeseen consequences of knocking out your target gene.
-
Off-target effects of CRISPR-Cas9: The Cas9 nuclease may be cutting at unintended sites in the genome that have sequences similar to your target.
-
Troubleshooting:
-
Perform whole-genome sequencing to identify any off-target mutations.
-
Use bioinformatics tools to predict and select sgRNAs with the lowest predicted off-target activity.
-
Consider using a high-fidelity Cas9 variant, which has been engineered to have reduced off-target activity.
-
-
-
Polar effects: The insertion of a selection marker or the deletion of a gene can sometimes affect the expression of downstream genes in the same operon.
-
Troubleshooting:
-
If possible, create a "scarless" deletion where the selection marker is removed after the knockout is confirmed.
-
Analyze the expression of downstream genes using RT-qPCR to check for unintended changes.
-
-
-
Functional redundancy: Another gene or pathway may be compensating for the loss of the gene you have knocked out, leading to a less severe or different phenotype than expected.
-
Troubleshooting:
-
Analyze the expression of genes with similar functions to your target gene.
-
Consider creating double knockouts of your target gene and the potentially compensating gene.
-
-
Question: How can I confirm that I have a successful gene knockout?
Answer:
Verifying a successful gene knockout requires a multi-pronged approach, examining the genotype, gene expression, and phenotype.
-
Genotypic Verification:
-
PCR Screening: Design primers that flank the targeted region. In a successful knockout, the PCR product will be smaller (for a deletion) or larger (for an insertion of a marker) than the wild-type band.
-
Sanger Sequencing: Sequence the PCR product from the targeted region to confirm the precise genetic modification at the nucleotide level.
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression level of the target gene. A successful knockout should show a significant reduction or complete absence of the target gene's transcript.
-
Western Blot: If an antibody for the protein product of your target gene is available, use Western blotting to confirm the absence of the protein in your knockout strain.
-
-
Phenotypic Analysis:
-
Growth Assays: Compare the growth rate of the knockout mutant to the wild-type strain under various conditions. Since the this compound pathway is involved in menaquinone biosynthesis, which is crucial for electron transport, a knockout may exhibit a growth defect, especially under anaerobic conditions.[4][5]
-
Menaquinone Quantification: Directly measure the levels of menaquinone in your wild-type and knockout strains. A successful knockout of a this compound pathway gene should lead to a significant decrease or complete absence of menaquinone. This can be done using techniques like High-Performance Liquid Chromatography (HPLC).[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound pathway?
A1: The this compound pathway is an alternative biosynthetic route for the production of menaquinone (Vitamin K2) in some prokaryotes. Menaquinone is a vital component of the electron transport chain, particularly during anaerobic respiration. This pathway is distinct from the classical menaquinone biosynthesis pathway and is found in a diverse range of bacteria and archaea.
Q2: Which genes are involved in the this compound pathway?
A2: The core genes in the this compound pathway are typically designated as mqnA, mqnB, mqnC, and mqnD. These genes encode the enzymes responsible for converting chorismate into 1,4-dihydroxy-6-naphthoate, a precursor to menaquinone.
Q3: Is the this compound pathway essential for all organisms that possess it?
A3: The essentiality of the this compound pathway can depend on the organism and its metabolic capabilities. In organisms that rely heavily on menaquinone for anaerobic respiration and lack the classical biosynthesis pathway, the this compound pathway is likely to be essential under anaerobic conditions. However, in organisms with alternative respiratory pathways or the ability to utilize exogenous menaquinone, it may not be strictly essential.
Q4: What are the main challenges when knocking out genes in a metabolic pathway like the this compound pathway?
A4: Challenges include:
-
Essentiality: The pathway may be essential for survival, making it difficult to obtain viable knockouts.
-
Functional Redundancy: Other enzymes or pathways might partially or fully compensate for the function of the knocked-out gene.
-
Metabolic Imbalances: Disrupting a metabolic pathway can lead to the accumulation of toxic intermediates or a deficiency in essential downstream products, causing pleiotropic effects.
Q5: Are there any safety considerations when working with gene knockout experiments?
A5: Standard molecular biology and microbiology safety protocols should be followed. This includes using appropriate personal protective equipment (PPE), working in a biological safety cabinet when necessary, and properly disposing of biohazardous waste. If you are working with pathogenic organisms, additional safety precautions and containment measures are required.
Data Presentation
Table 1: Comparison of CRISPR-Cas9 Gene Editing Efficiency in Various Bacterial Species
| Bacterial Species | Gram Type | GC Content (%) | Editing Efficiency (%) |
| Escherichia coli | Gram-negative | 50.8 | 82.3 |
| Bacillus subtilis | Gram-positive | 43.5 | 76.4 |
| Lactobacillus plantarum | Gram-positive | 44.5 | 69.7 |
| Pseudomonas aeruginosa | Gram-negative | 66.6 | 61.5 |
| Vibrio cholerae | Gram-negative | 47.5 | 54.2 |
| Clostridium acetobutylicum | Gram-positive | 30.9 | 42.8 |
Source: Adapted from a study on quantitative analysis of CRISPR-Cas9 efficiency.[8] This table provides a general reference for expected editing efficiencies; actual results may vary depending on the specific gene, sgRNA design, and experimental conditions.
Table 2: Menaquinone (MK) Production in Wild-Type and Mutant Bacterial Strains
| Bacterial Strain | Relevant Genotype/Condition | Menaquinone Type | MK Concentration |
| Flavobacterium meningosepticum | Wild-type | MK-6 | - |
| Flavobacterium meningosepticum | HNA-resistant mutant | MK-6 | 34 mg/L |
| Bacillus subtilis | Wild-type (natto strain) | MK-7 | - |
| Bacillus subtilis | Menadione-resistant mutant | MK-7 | ~35.0 mg/L |
| Lactococcus lactis subsp. cremoris YIT 2011 | Wild-type | MK-7 to MK-9 | 534 nmol/g lyophilized cells |
| Lactococcus lactis YIT 2027 | Wild-type | MK-8 to MK-10 | 717 nmol/g lyophilized cells |
Source: Data compiled from various studies on menaquinone production.[9][10][11] This table illustrates the natural variation in MK production and how it can be enhanced through mutation.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in E. coli
This protocol provides a general workflow for gene knockout in E. coli using a two-plasmid CRISPR-Cas9 system.
-
sgRNA Design and Cloning:
-
Design a 20-nucleotide sgRNA sequence targeting your gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). Use online tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
-
Clone the annealed oligonucleotides into a sgRNA expression plasmid.
-
-
Donor DNA Template Design and Preparation:
-
Design a donor DNA template consisting of an antibiotic resistance cassette flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of your target gene.
-
Amplify the donor DNA template by PCR.
-
-
Preparation of Electrocompetent E. coli:
-
Grow an overnight culture of E. coli carrying the Cas9 expression plasmid.
-
Inoculate a fresh culture and grow to an OD600 of 0.4-0.6.
-
Induce Cas9 expression if using an inducible promoter.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation:
-
Co-transform the electrocompetent E. coli with the sgRNA plasmid and the linear donor DNA template.
-
Immediately add SOC medium and recover the cells by incubating at 37°C for 1-2 hours.
-
-
Selection and Screening:
-
Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotics for both the Cas9 plasmid and the resistance cassette in the donor DNA.
-
Incubate the plates overnight at 37°C.
-
Screen individual colonies for the desired knockout using colony PCR with primers flanking the target region.
-
-
Verification:
-
Confirm the gene knockout in PCR-positive colonies by Sanger sequencing of the amplified region.
-
Perform qRT-PCR and/or Western blotting to confirm the absence of gene expression.
-
Cure the cells of the Cas9 and sgRNA plasmids if necessary.
-
Protocol 2: Gene Knockout via Homologous Recombination using the λ-Red System
This protocol describes a general method for marker-based gene knockout in E. coli using the λ-Red recombinase system.
-
Preparation of the Targeting Cassette:
-
Design PCR primers to amplify an antibiotic resistance gene. The 5' end of each primer should contain a 40-50 nucleotide homology extension corresponding to the regions immediately upstream and downstream of the gene to be deleted.
-
Perform PCR to amplify the resistance cassette with the homology arms.
-
-
Preparation of Competent Cells with λ-Red Expression:
-
Transform your target E. coli strain with a plasmid that expresses the λ-Red recombinase genes (exo, bet, gam) under an inducible promoter (e.g., arabinose-inducible).
-
Grow an overnight culture of the transformed strain.
-
Inoculate a fresh culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce the expression of the λ-Red genes by adding the inducer (e.g., L-arabinose) and continue to incubate for a short period.
-
Prepare electrocompetent cells as described in the CRISPR protocol.
-
-
Transformation and Recombination:
-
Electroporate the competent cells with the purified linear targeting cassette.
-
Allow the cells to recover in SOC medium for 1-2 hours at 37°C.
-
-
Selection and Screening:
-
Plate the cells on agar containing the antibiotic corresponding to the resistance cassette.
-
Incubate the plates to allow for the growth of recombinant colonies.
-
Screen colonies for the correct insertion of the resistance cassette and deletion of the target gene using colony PCR with primers flanking the target locus.
-
-
Verification:
-
Confirm the gene knockout in positive colonies by Sanger sequencing.
-
If desired, the antibiotic resistance marker can be removed using FLP recombinase if the cassette is flanked by FRT sites.
-
Visualizations
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Caption: General Workflow for Gene Knockout Experiments.
Caption: Troubleshooting Decision Tree for Low Knockout Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bacterial Genetic Engineering by Means of Recombineering for Reverse Genetics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Menaquinone biosynthesis in Bacillus subtilis: isolation of men mutants and evidence for clustering of men genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative measurements of K vitamins in human intestinal contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. yaoxuexuebao-05134870.com [yaoxuexuebao-05134870.com]
- 9. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient production of menaquinone (vitamin K2) by a menadione-resistant mutant of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menaquinone (vitamin K2)-6 production by mutants of Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Efficiency of In Vitro Futalosine Pathway Reconstitution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the in vitro reconstitution of the futalosine pathway for menaquinone biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound pathway and why is it a target for drug development?
The this compound pathway is an alternative biosynthetic route to menaquinone (vitamin K2) found in a range of bacteria, including several pathogenic species like Helicobacter pylori and Campylobacter jejuni, but it is absent in humans and commensal gut bacteria.[1][2][3] This selectivity makes the enzymes of the this compound pathway attractive targets for the development of narrow-spectrum antibiotics.[2][3] The pathway begins with chorismate and proceeds through a series of enzymatic steps to produce 1,4-dihydroxy-6-naphthoate, a key precursor to menaquinone.[2][4]
Q2: What are the key enzymes involved in the in vitro reconstitution of the this compound pathway?
The core enzymes required for the in vitro reconstitution of the early stages of the this compound pathway are:
-
MqnA (Chorismate dehydratase): Catalyzes the conversion of chorismate.[5]
-
MqnE (Aminothis compound synthase): A radical SAM enzyme involved in the formation of aminothis compound.
-
Aminodeoxythis compound deaminase (e.g., Acel_0264): Converts aminodeoxythis compound (AFL) to this compound (FL) in some organisms.[6]
-
MqnB (this compound hydrolase): Hydrolyzes this compound to dehypoxanthine this compound (DHFL).[6][7] In some bacteria like H. pylori, MqnB can directly convert AFL to DHFL.[8]
-
MqnC (Dehypoxanthine this compound cyclase): A radical SAM enzyme that converts DHFL to cyclic DHFL (cDHFL).[4]
-
MqnD: Catalyzes the conversion of cDHFL to 1,4-dihydroxy-6-naphthoate.[4]
Q3: What are the major challenges in reconstituting the this compound pathway in vitro?
Common challenges include:
-
Enzyme Instability and Low Activity: Recombinant expression of active and soluble Mqn enzymes can be difficult.
-
Oxygen Sensitivity of Radical SAM Enzymes: MqnC and MqnE are radical SAM enzymes containing oxygen-labile [4Fe-4S] clusters, requiring strict anaerobic conditions for purification and assays.[4][9]
-
Substrate Availability and Stability: The initial substrate, chorismate, is unstable, and pathway intermediates are not all commercially available and may require enzymatic or chemical synthesis.
-
Complexity of Multi-Enzyme Reactions: Optimizing conditions for a cascade of enzymes with potentially different optimal pH, temperature, and cofactor requirements can be complex.
-
Analytical Difficulties: Detecting and quantifying intermediates and the final product often requires sensitive analytical techniques like HPLC or LC-MS.[4]
Troubleshooting Guide
Problem 1: Low or No Product Formation in the Overall Pathway Reconstitution
| Potential Cause | Troubleshooting Steps |
| One or more enzymes are inactive. | - Assay the activity of each enzyme individually to identify the bottleneck. - Ensure all enzymes are properly folded and purified. Consider co-expression with chaperones if inclusion bodies are an issue. |
| Degradation of substrates or intermediates. | - Use freshly prepared chorismate solution and keep it on ice. - Minimize the time between reaction steps to prevent degradation of unstable intermediates. |
| Suboptimal reaction buffer. | - The optimal pH for different enzymes in the pathway may vary. If possible, perform the reaction in a stepwise manner, adjusting the pH for each enzymatic step. - If a one-pot reaction is desired, test a range of pH values (e.g., 7.0-8.0) to find a suitable compromise. |
| Cofactor limitation or degradation. | - For the radical SAM enzymes (MqnC, MqnE), ensure a fresh and effective reducing system is used (e.g., sodium dithionite (B78146) or a biological system like flavodoxin/flavodoxin reductase/NADPH).[10] - Ensure S-adenosylmethionine (SAM) is fresh and has been stored correctly to prevent degradation.[11] |
| Product inhibition. | - this compound hydrolase (MqnB) can be inhibited by its product, hypoxanthine.[7] If the reaction stalls, consider adding a downstream enzyme to consume the product or using a method to remove it. |
Problem 2: Low Activity of a Specific Enzyme
MqnA (Chorismate Dehydratase)
| Potential Cause | Troubleshooting Steps |
| Chorismate degradation. | - Chorismate is unstable, particularly at acidic pH. Prepare fresh solutions and verify the concentration spectrophotometrically before use. Keep on ice. |
| Suboptimal pH. | - While many chorismate-utilizing enzymes function around pH 7.5, the optimal pH can vary. Test a range of pH values to determine the optimum for your specific MqnA. |
MqnB (this compound Hydrolase)
| Potential Cause | Troubleshooting Steps |
| Incorrect substrate. | - The substrate specificity of MqnB can vary between organisms. Some may use this compound (FL), while others may use aminodeoxythis compound (AFL).[6] Verify the correct substrate for your enzyme. |
| Suboptimal temperature or pH. | - For example, the MqnB from Thermus thermophilus has an optimal temperature of 80°C and an optimal pH of 4.5.[7] Determine the optimal conditions for your specific MqnB. |
MqnC and MqnE (Radical SAM Enzymes)
| Potential Cause | Troubleshooting Steps |
| Oxygen exposure. | - These enzymes contain oxygen-sensitive [4Fe-4S] clusters. All purification and assay steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber or using a Schlenk line).[4][9] |
| Incomplete or absent [4Fe-4S] cluster. | - Co-express the enzyme with an iron-sulfur cluster biogenesis system (e.g., the E. coli suf operon). - Perform in vitro reconstitution of the iron-sulfur cluster under anaerobic conditions. |
| Inefficient reducing system. | - Sodium dithionite is a common chemical reductant, but it can sometimes lead to abortive SAM cleavage.[10] - Consider using a biological reducing system consisting of flavodoxin, flavodoxin reductase, and NADPH for more efficient and specific reduction.[10] |
| SAM degradation. | - S-adenosylmethionine (SAM) is unstable in neutral or alkaline solutions. Prepare fresh solutions or store aliquots at -80°C in an acidic buffer.[11] |
Problem 3: Issues with Protein Expression and Purification
| Potential Cause | Troubleshooting Steps |
| Low expression levels. | - Optimize codon usage for the expression host (e.g., E. coli). - Vary expression temperature and induction time. |
| Protein is insoluble (inclusion bodies). | - Lower the expression temperature (e.g., 16-20°C). - Co-express with molecular chaperones (e.g., GroEL/ES). - Fuse the protein to a highly soluble tag, such as Maltose Binding Protein (MBP). |
| Protein degradation. | - Add protease inhibitors during cell lysis and purification. - Perform all purification steps at 4°C. |
Quantitative Data Summary
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Cofactors/Substrates | Km | kcat (s⁻¹) | Reference |
| MqnB | Thermus thermophilus | 4.5 | 80 | This compound | 154.0 ± 5.3 µM | 1.02 | [7] |
(Note: Comprehensive kinetic data for all enzymes in the pathway is not consistently available in the literature and will require experimental determination for specific enzymes and conditions.)
Experimental Protocols
General Protocol for Recombinant Mqn Enzyme Expression and Purification
This is a generalized protocol and may require optimization for each specific Mqn enzyme.
-
Cloning and Expression:
-
Clone the gene of interest (e.g., mqnA, mqnB, etc.) into a suitable expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
For radical SAM enzymes (MqnC, MqnE), all subsequent steps must be performed under strict anaerobic conditions.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein if necessary using ion-exchange or size-exclusion chromatography.
-
-
Iron-Sulfur Cluster Reconstitution (for MqnC and MqnE):
-
This procedure must be performed in an anaerobic environment.
-
To the purified apo-protein, add a 5-10 fold molar excess of DTT and incubate.
-
Sequentially add a 5-10 fold molar excess of ferrous ammonium (B1175870) sulfate (B86663) and lithium sulfide (B99878).
-
Incubate to allow for cluster formation.
-
Remove excess iron and sulfide by desalting or dialysis.
-
Protocol for a Generic In Vitro this compound Pathway Reconstitution Assay
-
Reaction Setup (Anaerobic for reactions involving MqnC and MqnE):
-
In an anaerobic chamber, prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the necessary substrates and cofactors in the following order, with incubation steps in between if performing a stepwise reaction:
-
Chorismate
-
MqnA
-
(If applicable) MqnE, SAM, and a reducing system
-
(If applicable) Aminodeoxythis compound deaminase
-
MqnB
-
MqnC, SAM, and a reducing system
-
MqnD
-
-
The concentrations of enzymes and substrates should be optimized, but starting points can be in the range of 1-10 µM for enzymes and 100-500 µM for substrates.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzymes being used (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the intermediates and final product.
-
HPLC-MS Analysis of this compound Pathway Intermediates
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection:
-
UV detection at wavelengths around 250-280 nm can be used to monitor the aromatic intermediates.
-
Mass spectrometry (MS) in either positive or negative ion mode provides sensitive and specific detection of each intermediate based on its mass-to-charge ratio.[4]
-
Visualizations
Caption: The this compound Biosynthetic Pathway.
References
- 1. neb.com [neb.com]
- 2. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of this compound-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 6. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of the early step of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and Biological Reduction of the Radical SAM Enzyme 7-Carboxy-7-deazaguanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
addressing enzyme instability during purification of Mqn proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of enzyme instability during the purification of Mqn proteins. Mqn proteins are key enzymes in the menaquinone (Vitamin K2) biosynthesis pathway, a vital metabolic route in many bacteria and an attractive target for novel antibiotics. Several Mqn proteins, particularly those belonging to the radical SAM superfamily, are notoriously unstable, primarily due to their oxygen-sensitive iron-sulfur clusters.
Frequently Asked Questions (FAQs)
Q1: What are Mqn proteins and why is their purification often challenging?
Mqn proteins (MqnA, MqnB, MqnC, MqnD, MqnE, etc.) are enzymes involved in the futalosine pathway for menaquinone (Vitamin K2) biosynthesis.[1] This pathway is a potential target for new antimicrobial agents as it is absent in humans.[1] The purification of certain Mqn proteins, such as MqnC and MqnE, is particularly challenging because they are radical S-adenosyl-L-methionine (SAM) enzymes containing oxygen-sensitive [4Fe-4S] iron-sulfur clusters.[1][2] Exposure to oxygen can lead to the degradation of this cluster, resulting in protein inactivation and aggregation.[1]
Q2: What are the primary signs of Mqn protein instability during purification?
Common indicators of Mqn protein instability include:
-
Loss of enzymatic activity: This is the most direct measure of instability.
-
Precipitation or aggregation: Visible pelleting or cloudiness of the protein solution.
-
Color change: For iron-sulfur proteins like MqnC, a characteristic brown color may be lost upon exposure to oxygen, indicating cluster degradation.[1]
-
Smearing on SDS-PAGE gels: This can indicate protein degradation.
-
Inconsistent behavior during chromatography: This may manifest as broad or multiple peaks during size-exclusion or ion-exchange chromatography.
Q3: What are the critical first steps to consider before starting an Mqn protein purification?
Before beginning the purification process, it is crucial to:
-
Analyze the protein sequence: Identify key features such as the presence of cysteine-rich motifs (e.g., CX3CX2C) that indicate an iron-sulfur cluster, which suggests the need for anaerobic conditions.[1]
-
Review existing literature: Look for established protocols for the specific Mqn protein or homologous proteins.
-
Prepare for anaerobic purification if necessary: If dealing with an iron-sulfur Mqn protein, ensure access to an anaerobic chamber and prepare all buffers and materials to be oxygen-free.
Troubleshooting Guide
Problem 1: Low Yield of Soluble Mqn Protein
| Possible Cause | Recommended Solution |
| Protein is expressed in inclusion bodies. | Optimize expression conditions by lowering the induction temperature and/or the inducer concentration (e.g., IPTG). Co-expression with chaperones may also improve solubility. |
| Inefficient cell lysis. | Use a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication, French press) lysis methods. Ensure complete resuspension of the cell pellet. |
| Protein precipitation after lysis. | Immediately after lysis, add stabilizing agents to the lysate. This could include glycerol (B35011) (10-20%), non-ionic detergents, or specific ligands if known. Work quickly and at low temperatures (4°C). |
Problem 2: Loss of Activity and/or Color of Iron-Sulfur Mqn Proteins (e.g., MqnC, MqnE)
| Possible Cause | Recommended Solution |
| Oxygen exposure. | All purification steps must be performed under strict anaerobic conditions (<2 ppm O2) inside an anaerobic chamber.[2][3] All buffers must be thoroughly degassed and purged with an inert gas (e.g., argon or nitrogen). |
| Oxidative stress from reagents. | Add reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to all buffers to maintain a reducing environment. |
| Iron-sulfur cluster instability. | Co-express the Mqn protein with iron-sulfur cluster (ISC) or sulfur mobilization (SUF) machinery proteins to ensure proper cluster assembly and incorporation.[1] In vitro reconstitution of the iron-sulfur cluster may be necessary after purification. |
Problem 3: Protein Aggregation During or After Purification
| Possible Cause | Recommended Solution |
| Inappropriate buffer conditions. | Screen a range of buffer pH and salt concentrations to find the optimal conditions for your specific Mqn protein. |
| Hydrophobic interactions. | Add non-ionic detergents (e.g., Triton X-100, Tween 20) or glycerol to the buffers to prevent non-specific hydrophobic interactions. |
| High protein concentration. | Concentrate the protein in steps, and consider adding stabilizing agents before concentration. Perform a final size-exclusion chromatography step to remove any aggregates. |
Quantitative Data Summary
The optimal conditions for Mqn protein purification can vary. The following tables provide a summary of generally recommended conditions and specific examples where available.
Table 1: Recommended Buffer Conditions for Mqn Protein Purification
| Parameter | General Range | MqnC (Bacillus halodurans)[1] | MqnE (Thermus thermophilus) | MqnA (Streptomyces coelicolor) |
| pH | 6.5 - 8.5 | 7.5 | Not specified, likely neutral to slightly basic | Not specified, likely neutral to slightly basic |
| Buffer System | Tris-HCl, HEPES, Phosphate | Phosphate | Not specified | Not specified |
| NaCl (mM) | 50 - 500 | Not specified | Not specified | Not specified |
| Glycerol (%) | 10 - 20 | Not specified | Not specified | Not specified |
| Reducing Agent | 1-10 mM DTT or β-mercaptoethanol | Dithionite (for reduction) | Dithionite (for reduction) | Dithiothreitol |
Table 2: Stabilizing Agents and Their Recommended Concentrations
| Stabilizing Agent | Function | Recommended Concentration | Notes |
| Glycerol | Prevents aggregation, increases viscosity | 10-25% (v/v) | Can interfere with some downstream applications. |
| Dithiothreitol (DTT) | Reducing agent, prevents oxidation of cysteines | 1-10 mM | Has a short half-life, prepare fresh. |
| β-mercaptoethanol | Reducing agent | 5-20 mM | Has a strong odor. |
| Non-ionic detergents | Reduce non-specific hydrophobic interactions | 0.01-0.1% (v/v) | e.g., Triton X-100, Tween 20. |
| Substrates/Cofactors | Can stabilize the native protein conformation | Varies | e.g., S-adenosyl-L-methionine (SAM) for radical SAM enzymes. |
| Amino Acids | Can inhibit protein aggregation | Varies | Arginine and glutamate (B1630785) are commonly used. |
Experimental Protocols
Protocol 1: Anaerobic Purification of His-tagged MqnC
This protocol is adapted from the purification of Bacillus halodurans MqnC and is suitable for other oxygen-sensitive Mqn proteins.[1]
Materials:
-
E. coli cell paste co-expressing His6-MqnC and iron-sulfur cluster biogenesis proteins.
-
Anaerobic chamber.
-
Degassed Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme, DNase I.
-
Degassed Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT.
-
Degassed Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT.
-
Ni-NTA affinity resin.
Procedure:
-
Perform all steps inside an anaerobic chamber.
-
Resuspend the cell pellet in Lysis Buffer.
-
Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze fractions by SDS-PAGE. Pool fractions containing pure MqnC.
-
For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C.
Visualizations
Caption: Anaerobic purification workflow for oxygen-sensitive Mqn proteins.
Caption: Troubleshooting logic for Mqn protein purification instability.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Robust Production, Crystallization, Structure Determination, and Analysis of [Fe–S] Proteins: Uncovering Control of Electron Shuttling and Gating in the Respiratory Metabolism of Molybdopterin Guanine Dinucleotide Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the production, isolation, and analysis of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Futalosine Inhibitors
Welcome to the technical support center for futalosine inhibitors. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound inhibitors and why is their solubility a concern?
A1: this compound inhibitors are a class of compounds that target the this compound pathway for menaquinone (Vitamin K2) biosynthesis, a pathway essential for various bacteria but absent in humans, making it an attractive target for novel antibiotics.[1][2] These inhibitors are analogues of the natural nucleoside this compound.[3][4][5] Like many nucleoside analogs, this compound inhibitors are often hydrophilic due to the presence of polar functional groups such as hydroxyl, amino, and carboxyl moieties in their structure. While high hydrophilicity might suggest good water solubility, it can paradoxically lead to poor oral absorption and low bioavailability.[6][7][8] Furthermore, issues with low membrane permeability and potential for rapid crystallization from aqueous solutions can complicate in vitro assays and in vivo studies.
Q2: My this compound inhibitor precipitates out of my aqueous buffer during my experiment. What is the likely cause and how can I prevent it?
A2: Precipitation of your this compound inhibitor from an aqueous buffer is a common issue that can arise from several factors. The most probable cause is that the concentration of your inhibitor in the final solution exceeds its thermodynamic or kinetic solubility under the specific experimental conditions (e.g., pH, temperature, buffer composition). This is a frequent problem when diluting a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous medium.
To prevent this, consider the following troubleshooting steps:
-
Optimize the dilution process: Add the inhibitor stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion helps to avoid localized high concentrations that can trigger immediate precipitation.
-
Lower the final concentration: If possible, reducing the final concentration of the inhibitor in your assay may keep it below its solubility limit.
-
Adjust the pH: The solubility of ionizable compounds is highly pH-dependent.[9] Determine the pKa of your this compound inhibitor. If it is a weak acid, increasing the pH above its pKa will increase solubility. Conversely, for a weak base, decreasing the pH below its pKa will enhance solubility.
-
Incorporate a co-solvent: Adding a water-miscible organic solvent (co-solvent) to your aqueous buffer can significantly increase the solubility of your inhibitor.[10][]
Q3: What are the most effective methods for enhancing the solubility of this compound inhibitors for in vitro and in vivo studies?
A3: Several methods can be employed to enhance the solubility of this compound inhibitors. The choice of method will depend on the specific physicochemical properties of your inhibitor and the requirements of your experiment. Key strategies include:
-
Chemical Modification (Prodrugs): Creating a more lipophilic prodrug of the this compound inhibitor can improve its absorption and bioavailability. This often involves esterification or amidation of polar functional groups.[7][12]
-
Co-solvents: The use of co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) in aqueous solutions can significantly increase the solubility of polar compounds.[10][][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the this compound inhibitor, forming an inclusion complex that has enhanced aqueous solubility.[9][14][15]
-
Solid Dispersions: This technique involves dispersing the inhibitor in a hydrophilic polymer matrix at a molecular level.[16] When the solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the inhibitor in a finely dispersed, often amorphous, state, which enhances its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Inhibitor Upon Dilution in Aqueous Buffer
Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound inhibitors.
Issue 2: Poor Oral Bioavailability in Animal Studies
Logical Relationship for Addressing Poor Bioavailability
Caption: Strategies to address poor oral bioavailability of this compound inhibitors.
Data Presentation: Solubility Enhancement of a Model this compound Inhibitor
Disclaimer: The following data is illustrative for a hypothetical this compound inhibitor, "Futa-Inhib-X," and is intended to demonstrate the potential effects of various solubility enhancement techniques. Actual results will vary depending on the specific molecule.
Table 1: Aqueous Solubility of Futa-Inhib-X at Different pH Values (25°C)
| pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 120 |
| 6.0 | 15 |
| 7.4 | 12 |
| 8.0 | 85 |
| 10.0 | 450 |
Table 2: Effect of Co-solvents on the Solubility of Futa-Inhib-X in Water (pH 7.4, 25°C)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 12 | 1.0 |
| Ethanol | 10 | 48 | 4.0 |
| Ethanol | 20 | 150 | 12.5 |
| Propylene Glycol | 10 | 65 | 5.4 |
| Propylene Glycol | 20 | 210 | 17.5 |
| PEG 400 | 10 | 90 | 7.5 |
| PEG 400 | 20 | 350 | 29.2 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Futa-Inhib-X (pH 7.4, 25°C)
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 12 | 1.0 |
| β-Cyclodextrin | 1 | 35 | 2.9 |
| β-Cyclodextrin | 2 | 68 | 5.7 |
| HP-β-Cyclodextrin | 1 | 85 | 7.1 |
| HP-β-Cyclodextrin | 2 | 190 | 15.8 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a this compound Inhibitor using the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion to enhance the solubility of a this compound inhibitor.[17][18]
Materials:
-
This compound inhibitor
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable volatile organic solvent in which both the inhibitor and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the desired amounts of the this compound inhibitor and PVP K30 (e.g., in a 1:5 weight ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a series of sieves to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the inhibitor within the polymer matrix.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the solid dispersion in the desired aqueous medium and compare it to the pure inhibitor.
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion of a this compound inhibitor.
Protocol 2: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a this compound inhibitor solution with enhanced solubility using HP-β-CD.[19]
Materials:
-
This compound inhibitor
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).
-
Add Inhibitor: While stirring the HP-β-CD solution, add an excess amount of the this compound inhibitor powder.
-
Equilibration: Seal the container and allow the suspension to stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.
-
Separation: After equilibration, remove the undissolved inhibitor by centrifugation at high speed, followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the dissolved this compound inhibitor in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Phase Solubility Diagram: To determine the stoichiometry of the complex and the binding constant, repeat the experiment with a range of HP-β-CD concentrations and plot the solubility of the inhibitor as a function of the HP-β-CD concentration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. esrf.fr [esrf.fr]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its derivatives, new nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
overcoming background noise in futalosine inhibitor screening assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with futalosine inhibitor screening assays. Our goal is to help you overcome common challenges, particularly high background noise, to ensure the acquisition of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my this compound inhibitor screening assay?
High background noise can originate from several sources, including the reagents, the experimental procedure, and the detection method. Common culprits include:
-
Autofluorescence of test compounds: Many small molecules exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Substrate instability: The substrates used in the assay may degrade spontaneously, leading to a signal that is not dependent on enzyme activity.
-
Contaminated reagents: Buffers, enzymes, or other reagents may be contaminated with substances that produce a background signal.
-
Non-specific binding: The detection reagents may bind non-specifically to the microplate or other components of the assay, resulting in a high background.[1][2]
-
Sub-optimal assay conditions: Incorrect buffer pH, ionic strength, or temperature can lead to increased non-enzymatic signal.[3]
Q2: How can I identify the source of the high background in my assay?
A systematic approach with proper controls is the best way to identify the source of high background noise.[1] We recommend running the following controls:
-
No-enzyme control: This control contains all assay components except the enzyme. A high signal in this control suggests that the background is due to substrate instability or contamination of the reagents.
-
No-substrate control: This control contains all assay components except the substrate. A high signal here points to contamination of the enzyme or other reagents.
-
Buffer-only control: This control contains only the assay buffer and detection reagents. A signal in this well indicates that the buffer itself or the detection reagents are the source of the background.
-
Test compound control: This control includes the test compound and all assay components except the enzyme, which helps to identify autofluorescence of the compound.
Q3: My test compound appears to be an inhibitor, but I suspect a false positive. How can I confirm its activity?
False positives are a common issue in high-throughput screening.[4][5][6] To validate a potential inhibitor, consider the following steps:
-
IC50 determination: A true inhibitor will exhibit a dose-dependent effect. Determine the half-maximal inhibitory concentration (IC50) by testing a range of inhibitor concentrations.
-
Orthogonal assays: Test the compound in a different assay format that relies on a distinct detection method (e.g., a luminescence-based assay instead of a fluorescence-based one).
-
Direct binding studies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding of the compound to the target enzyme.
-
Counter-screening: Test the compound against unrelated enzymes to assess its specificity. Promiscuous inhibitors that show activity against multiple targets are often undesirable.
Q4: What are some general strategies to reduce background noise and improve the signal-to-noise ratio?
Optimizing your assay conditions is crucial for minimizing background and maximizing the signal window.[3] Here are some key strategies:
-
Optimize reagent concentrations: Titrate the enzyme and substrate concentrations to find the optimal balance between a strong signal and low background.
-
Adjust buffer composition: Systematically vary the pH, ionic strength, and co-factors in your assay buffer to identify conditions that minimize non-enzymatic signal.
-
Improve washing steps: In plate-based assays, increasing the number and duration of wash steps can help to remove unbound reagents and reduce non-specific binding.[1][2][7]
-
Use high-quality reagents: Ensure that all reagents, including water, are of high purity and free from contaminants.[8]
-
Select appropriate microplates: For fluorescence assays, use black-walled, clear-bottom plates to reduce light scatter and well-to-well crosstalk.[9]
Troubleshooting Guide: High Background Noise
High background noise can obscure true signals, leading to a reduced signal-to-noise ratio and potentially false-positive results. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background.
| Potential Cause | Recommended Action |
| Reagent-Related Issues | |
| Contaminated Buffers or Reagents | Prepare fresh buffers daily using high-purity water and reagents.[8] Filter-sterilize where appropriate. |
| Autofluorescence of Test Compound | Run a "no-enzyme" control for each compound to measure its intrinsic fluorescence and subtract this from the experimental wells.[9] |
| Substrate Instability | Evaluate substrate stability over time in the absence of enzyme. If unstable, consider synthesizing or sourcing a more stable analog. |
| Non-specific Binding of Detection Probe | Increase the stringency of wash steps (e.g., increase duration, volume, or number of washes).[7] Optimize the blocking buffer concentration.[1] |
| Procedural Issues | |
| Inadequate Plate Washing | Ensure complete aspiration of wash buffer between steps to remove all unbound reagents. Increase the number of wash cycles.[7] |
| Sub-optimal Incubation Times | Optimize incubation times for both the enzymatic reaction and the detection step to maximize the signal-to-noise ratio. |
| Incorrect Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy and precision. |
| Detection-Related Issues | |
| Incorrect Instrument Settings | For fluorescence assays, ensure the excitation and emission wavelengths are correctly set for the fluorophore being used.[9] Optimize the gain setting to maximize the signal without saturating the detector.[9] |
| Well-to-Well Crosstalk | Use black microplates for fluorescence assays to minimize light scatter.[9] |
Experimental Protocols
Generic this compound Hydrolase (MqnB) Inhibition Assay
This protocol describes a fluorescence-based assay for identifying inhibitors of this compound hydrolase (MqnB), an enzyme in the this compound pathway.[10][11]
Materials:
-
Recombinant MqnB enzyme
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Fluorescent detection reagent (e.g., a probe that reacts with the product to generate a fluorescent signal)
-
Test compounds dissolved in DMSO
-
Black, 384-well microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 1 µL of each test compound solution into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO.
-
Enzyme Addition: Add 20 µL of MqnB enzyme diluted in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of this compound substrate diluted in assay buffer to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add 10 µL of the fluorescent detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes and then measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 485/525 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Visualizations
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. When laboratory tests can mislead even when they appear plausible - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing False-Positive Results in Pathogen Testing - Romer Labs [romerlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Menaquinone Production Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for quantifying menaquinone (Vitamin K2) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying menaquinones?
A1: The analysis of menaquinones, particularly long-chain forms, presents several challenges due to their physicochemical properties and the complexity of biological matrices. Key difficulties include:
-
Extreme Hydrophobicity: Their long isoprenoid side chains make them highly fat-soluble, leading to poor solubility in polar solvents and a tendency to adhere to surfaces.[1][2]
-
Low Concentrations: Menaquinones are often present in very low concentrations (pg/mL to ng/mL) in biological samples, requiring highly sensitive analytical methods.[1][3]
-
Complex Matrices: They are typically found in lipid-rich environments like cell membranes or fermented foods, which can cause significant interference during analysis.[1][3]
-
Isomer Separation: Chemically synthesized menaquinones can contain inactive cis-isomers, which need to be separated from the biologically active all-trans form for accurate quantification.[1][4][5]
-
Stability Issues: Menaquinones are sensitive to light, heat, and alkaline pH, which can lead to degradation during sample preparation and storage.[6][7][8]
Q2: Which analytical technique is most suitable for menaquinone quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the preferred method for quantifying menaquinones.[3] This technique offers high sensitivity and specificity, enabling the detection of low concentrations in complex biological matrices.[3][9] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also commonly used, particularly for less complex samples or when LC-MS/MS is unavailable.[7][10][11]
Q3: How can I improve the extraction efficiency of menaquinones from bacterial biomass?
A3: Incomplete cell lysis is a common reason for low menaquinone recovery from bacterial cells.[6] To improve extraction efficiency, consider the following:
-
Cell Disruption Methods: Employ mechanical methods like bead-beating or sonication, or enzymatic treatment with lysozyme (B549824) to disrupt the bacterial cell wall.[1][6]
-
Solvent Systems: A common and effective method involves a two-step extraction using a polar solvent like methanol (B129727) followed by a non-polar solvent such as n-hexane.[1] For wet biomass, direct extraction with ethanol (B145695) or a lysozyme-chloroform-methanol (LCM) method has been shown to be efficient.[1][12]
-
Sample Pre-treatment: Freeze-drying the biomass before solvent extraction can improve efficiency by removing water.[6][12]
Q4: What causes cis/trans isomers of menaquinones, and why is their separation important?
A4: Cis-isomers of menaquinones can form during chemical synthesis or due to exposure to light (UV radiation).[4] These isomers are considered impurities as they may not possess the same biological activity as the all-trans form.[4] Therefore, chromatographic methods must be able to separate these isomers to ensure that only the biologically active all-trans form is quantified, providing a true measure of the menaquinone's potential efficacy.[4][5]
Troubleshooting Guides
Chromatographic Issues
This section addresses common problems encountered during the HPLC or LC-MS/MS analysis of menaquinones.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions: Analyte interaction with active sites on the column packing material. | Use a column with end-capping or a C30 stationary phase to minimize these interactions.[13] |
| Extra-column Volume: Excessive tubing length or large-diameter tubing. | Use shorter tubing with a small internal diameter.[13] | |
| Inappropriate Mobile Phase: Low elution strength for highly hydrophobic menaquinones. | Ensure the mobile phase has sufficient non-polar organic solvent (e.g., methanol, isopropanol (B130326), acetonitrile).[1] | |
| Split Peaks | Sample Solvent Mismatch: Injecting the sample in a solvent incompatible with the mobile phase. | Ensure the sample solvent is miscible with the mobile phase.[13] Dissolve the sample in the initial mobile phase if possible.[8] |
| Column Issues: A void or degradation at the head of the column. | Check the column's performance and replace it if necessary. | |
| Low Sensitivity / High Background Noise | Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix interfering with ionization in LC-MS/MS. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Use a stable isotope-labeled internal standard to compensate for matrix effects.[8] |
| Detector Wavelength (HPLC-UV): Incorrect wavelength setting. | Set the UV detector to the appropriate wavelength for menaquinones (typically around 248-270 nm).[7] | |
| Ghost Peaks | Carryover: Residual sample from a previous injection. | Implement a thorough needle wash program with a strong solvent like isopropanol.[1][13] Inject a blank solvent after high-concentration samples.[13] |
| Contaminated Solvents or Blanks: Impurities in the mobile phase or blank solutions. | Use high-purity solvents and freshly prepared blanks.[13] | |
| Inconsistent Retention Times | Pump Issues: Fluctuations in flow rate or leaks. | Check the pump for leaks and ensure a stable flow rate.[13] Purge the pump to remove air bubbles. |
| Mobile Phase Composition: Changes in the mobile phase composition. | Ensure the mobile phase is properly mixed and degassed.[13] | |
| Column Temperature: Fluctuations in column temperature. | Use a reliable column oven to maintain a consistent temperature. |
Sample Preparation and Extraction Issues
This section focuses on troubleshooting problems arising during the initial stages of sample handling and menaquinone extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Menaquinone Recovery | Incomplete Cell Lysis: Inefficient disruption of bacterial cell walls. | Use mechanical (bead-beating, sonication) or enzymatic (lysozyme) lysis methods.[1][6] |
| Inefficient Extraction from Matrix: Strong binding of menaquinones to lipids in complex samples (e.g., oils, fermented foods). | For oil-based matrices, consider saponification to break down triglycerides, but optimize to avoid menaquinone degradation.[1] For solid samples, ensure they are finely ground before extraction.[14] | |
| Poor Solubility: Menaquinones have low solubility in highly polar solvents, which can lead to precipitation.[13] | Use a mixture of polar and non-polar solvents for extraction, such as n-hexane and isopropanol.[6] | |
| Solid-Phase Extraction (SPE) Issues: Analyte loss during loading, washing, or improper elution. | Optimize the SPE method by analyzing the load, wash, and elution fractions to identify where the loss is occurring.[15] Adjust the strength of the wash and elution solvents accordingly.[15] | |
| Menaquinone Degradation | Photo-oxidation: Exposure to UV and ambient light. | Conduct all extraction steps in a dark room or use amber-colored glassware.[6][7] |
| Thermal Degradation: Prolonged exposure to high temperatures. | If heating is necessary for solvent evaporation, use a rotary evaporator under reduced pressure at a low temperature (e.g., 35-40°C).[6] | |
| Oxidation: Presence of atmospheric oxygen. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[6] Consider adding antioxidants like BHT to the extraction solvent.[6] | |
| pH-Induced Degradation: Susceptibility to degradation in alkaline conditions. | Maintain a neutral or slightly acidic pH during extraction.[6] |
Experimental Protocols & Method Validation
General Menaquinone Extraction and HPLC Quantification Protocol
This protocol provides a general framework. Optimization will be necessary based on the specific sample matrix and target menaquinones.
1. Sample Preparation (from Bacterial Culture):
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
(Optional but recommended) Lyophilize (freeze-dry) the cell pellet to remove water.[12]
-
Disrupt the cells using sonication or bead-beating in a solvent like ethanol.[1][6]
2. Extraction:
-
Perform a liquid-liquid extraction. A common method is to use a mixture of n-hexane and isopropanol (e.g., 2:1 v/v).[6]
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the upper organic layer containing the menaquinones.
-
Repeat the extraction process on the remaining aqueous layer and cell debris to maximize yield.
-
Pool the organic extracts.
3. Purification and Concentration:
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen at a low temperature (e.g., 35-40°C).[6]
-
Reconstitute the dried extract in a suitable solvent (e.g., ethanol or the initial mobile phase) for HPLC analysis.[10]
-
Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter before injection.[10]
4. HPLC Analysis:
-
Column: A C18 or C30 reversed-phase column is typically used.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents like methanol, ethanol, isopropanol, or acetonitrile.[1][10]
-
Detection: UV detection at approximately 248-270 nm.[7]
Method Validation Parameters
For reliable quantification, the analytical method should be validated according to ICH guidelines.[10] Key parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.99.[16] |
| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies on spiked samples. | Recovery typically between 80-120%.[10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as Relative Standard Deviation (RSD). | RSD ≤ 15%.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) of 3:1.[10] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1.[10] |
Visualizations
Caption: General workflow for menaquinone quantification.
Caption: Decision tree for troubleshooting low recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Balchem-Alkemist analysis reveals vitamin K2 supplement quality concerns [nutraingredients.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
The Futalosine Pathway: A Double-Edged Sword in Bacterial Survival and a Novel Antibiotic Target
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a perpetual challenge. The futalosine pathway, an alternative route for menaquinone (vitamin K2) biosynthesis essential for the growth of specific bacteria, presents a compelling and largely unexploited target. This guide provides a comprehensive comparison of the this compound pathway with the classical menaquinone pathway, offering experimental data and detailed protocols to validate its essentiality and potential as a drug target.
Menaquinone, a vital component of the bacterial electron transport chain, is crucial for cellular respiration and energy production. While most bacteria utilize the well-characterized classical menaquinone pathway, a distinct group of microorganisms employs the this compound pathway.[1][2] The exclusivity of this pathway to certain pathogens, and its absence in humans and many commensal gut bacteria, positions it as an attractive target for the development of narrow-spectrum antibiotics with potentially fewer side effects.[3][4]
Pathway Comparison: this compound vs. Classical Menaquinone Biosynthesis
The classical and this compound pathways represent two independent evolutionary solutions for the synthesis of the menaquinone precursor, 1,4-dihydroxy-2-naphthoate. While both pathways start from chorismate, they employ different enzymatic steps and intermediates.[1][2]
| Feature | This compound Pathway | Classical Menaquinone Pathway |
| Distribution | Found in a broader taxonomic range of prokaryotes, including 18 of 31 phyla.[1][5] | Found in approximately 32.1% of prokaryotic proteomes, but in a narrower taxonomic range (11 phyla).[1][5] |
| Oxygen Requirement | Utilized by aerobic, facultatively anaerobic, and anaerobic bacteria. A significant portion (27.3%) of bacteria with this pathway are anaerobic.[1][5] | Predominantly found in aerobic or facultatively anaerobic bacteria.[1][5] |
| Key Enzymes | MqnA, MqnB, MqnC, MqnD[6] | MenF, MenD, MenH, MenC, MenE, MenB, MenA, MenG[7] |
| Known Inhibitors | Docosahexaenoic Acid (DHA)[8][9], Aplasmomycin, Boromycin[10], Peptaibols[4] | Bicyclic inhibitors targeting MenA[11], various inhibitors targeting MenE, MenB[12] |
| Example Bacteria | Helicobacter pylori, Campylobacter jejuni, Chlamydia trachomatis, Streptomyces species[3] | Escherichia coli, Mycobacterium tuberculosis, Bacillus subtilis[7][13] |
Quantitative Comparison of Pathway Inhibitors
The development of specific inhibitors is crucial for validating a pathway's essentiality and for therapeutic applications. The following table summarizes available quantitative data on inhibitors for both pathways.
| Pathway | Inhibitor | Target | Organism | IC50 |
| This compound | 5'-Methylthiocoformycin (MTCF) | AFL deaminase | Helicobacter pylori | 14 ± 1 µM[3] |
| Classical Menaquinone | Compound 1 (7-methoxy-2-naphthol derivative) | MenA | Mycobacterium tuberculosis | 5 µg/ml[11] |
| Classical Menaquinone | Compound 2 (7-methoxy-2-naphthol derivative) | MenA | Mycobacterium tuberculosis | 6 µg/ml[11] |
Experimental Protocols for Pathway Validation
Validating the this compound pathway as an essential pathway for bacterial growth involves a series of key experiments. Detailed methodologies for these experiments are provided below.
Bacterial Growth Curve Assay
This assay is fundamental to assess the effect of pathway inhibition on bacterial proliferation.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
Spectrophotometer
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities
-
Pathway inhibitor
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in the appropriate liquid medium.
-
Culture Setup: Dilute the overnight culture to a starting optical density (OD) of ~0.05 at 600 nm in fresh medium. Prepare replicate cultures for each condition (e.g., control with no inhibitor, and various concentrations of the inhibitor).
-
Incubation: Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.
-
OD Measurement: At regular time intervals (e.g., every hour), measure the OD600 of each culture using a spectrophotometer.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth curves of the inhibitor-treated cultures to the control to determine the effect on bacterial growth.
Gene Knockout via CRISPR-Cas9
Creating a knockout of a key gene in the this compound pathway provides direct evidence of its essentiality.
Materials:
-
Bacterial strain of interest
-
CRISPR-Cas9 system components (Cas9 expression vector, sgRNA expression vector)
-
Homologous recombination template with flanking regions of the target gene
-
Electroporator or chemical transformation reagents
-
Selective growth media
Procedure:
-
sgRNA Design: Design a single guide RNA (sgRNA) specific to the target gene in the this compound pathway.
-
Vector Construction: Clone the sgRNA into an appropriate expression vector.
-
Transformation: Introduce the Cas9 and sgRNA expression vectors, along with the homologous recombination template, into the bacterial cells via electroporation or chemical transformation.
-
Selection: Select for cells that have successfully integrated the knockout cassette using appropriate selective markers.
-
Verification: Verify the gene knockout by PCR amplification of the target region and DNA sequencing.
-
Phenotypic Analysis: Assess the phenotype of the knockout mutant, particularly its ability to grow under different conditions, to confirm the essentiality of the gene.
In Vitro Enzyme Kinetics Assay
This assay is used to determine the inhibitory effect of a compound on a specific enzyme in the this compound pathway.
Materials:
-
Purified enzyme from the this compound pathway
-
Substrate for the enzyme
-
Buffer solution for the reaction
-
Pathway inhibitor
-
Spectrophotometer or other detection instrument
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, its substrate, and the appropriate buffer. For inhibitor studies, include varying concentrations of the inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration.
-
Kinetic Parameter Determination: Plot the reaction velocities against substrate concentrations to determine kinetic parameters such as Km and Vmax. For inhibitor studies, use appropriate plots (e.g., Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki) or IC50.
Visualizing the Pathways and Experimental Logic
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Caption: The Classical Menaquinone Biosynthesis Pathway.
Caption: Experimental Workflow for Validating the this compound Pathway.
Caption: this compound Pathway: A Promising yet Specific Drug Target.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of peptaibols as specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Futalosine and Classical Menaquinone Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Menaquinone (MK), or vitamin K2, is an essential component of the electron transport chain in most bacteria, playing a vital role in cellular respiration and energy production. The biosynthesis of menaquinone proceeds through two distinct routes: the well-established classical pathway and the more recently discovered futalosine pathway. Understanding the comparative genomics, enzymatic kinetics, and molecular intricacies of these pathways is crucial for the development of novel antimicrobial agents targeting bacterial energy metabolism. This guide provides a comprehensive comparison of the this compound and classical menaquinone pathways, supported by experimental data and detailed methodologies.
I. Pathway Overview and Comparative Genomics
The classical menaquinone pathway, encoded by the men gene cluster (menF, menD, menH, menC, menE, menB, menA, menG), is the canonical route for MK biosynthesis and is found in a significant portion of prokaryotes. In contrast, the this compound pathway, encoded by the mqn gene cluster (mqnABCD and other associated enzymes), represents an alternative, non-homologous pathway.
Genomic analysis across a wide range of prokaryotes has revealed distinct distribution patterns and evolutionary histories for these two pathways. The classical MK pathway is present in approximately 32.1% of prokaryotic proteomes, while the this compound pathway is found in about 13.2%.[1][2][3][4][5] Despite its lower prevalence, the this compound pathway is distributed across a broader taxonomic range, spanning 18 of 31 phyla, suggesting an earlier evolutionary origin.[1][2][3][4][5] Phylogenetic studies indicate that the this compound pathway likely predates the classical MK pathway in the evolutionary history of prokaryotes.[1][2][3][4][5]
A key differentiating factor between organisms utilizing these pathways is their oxygen requirement. Prokaryotes equipped with the classical MK pathway are predominantly aerobic or facultatively anaerobic.[1][2][5] Conversely, organisms with the this compound pathway exhibit more diverse oxygen requirements, including aerobic, facultatively anaerobic, and strictly anaerobic lifestyles.[1][2][5] This suggests that the this compound pathway is a significant contributor to menaquinone biosynthesis in anaerobic environments.
Table 1: Comparative Genomics of this compound and Classical Menaquinone Pathways
| Feature | This compound Pathway | Classical Menaquinone Pathway |
| Gene Cluster | mqn (e.g., mqnABCD) | men (e.g., menA-H) |
| Prevalence | ~13.2% of prokaryotic proteomes[1][2][3][4][5] | ~32.1% of prokaryotic proteomes[1][2][3][4][5] |
| Taxonomic Range | Broader (18 of 31 phyla)[1][2][3][4][5] | Narrower |
| Evolutionary Origin | Believed to be more ancient[1][2][3][4][5] | Believed to be more recent |
| Oxygen Requirement | Aerobic, facultatively anaerobic, anaerobic[1][2][5] | Mostly aerobic or facultatively anaerobic[1][2][5] |
| Key Precursor | Chorismate | Chorismate |
| Naphthoate Intermediate | 1,4-dihydroxy-6-naphthoate | 1,4-dihydroxy-2-naphthoate |
II. Enzymatic Steps and Comparative Kinetics
Both pathways initiate from the common precursor chorismate, a branch-point intermediate of the shikimate pathway. However, the subsequent enzymatic transformations to form the naphthoquinone ring, the core of menaquinone, are fundamentally different.
This compound Pathway:
The this compound pathway involves a unique set of enzymes that catalyze the conversion of chorismate to 1,4-dihydroxy-6-naphthoate. The key enzymes include MqnA, MqnB, MqnC, and MqnD.
// Node styles Chorismate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: this compound pathway for menaquinone biosynthesis.
Classical Menaquinone Pathway:
The classical pathway converts chorismate to 1,4-dihydroxy-2-naphthoate through a series of reactions catalyzed by the Men enzymes.
// Node styles Chorismate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: Classical menaquinone biosynthesis pathway.
Table 2: Comparative Enzyme Kinetics of Key this compound and Classical Menaquinone Pathway Enzymes
| Pathway | Enzyme | Function | Organism | K_m (µM) | k_cat (s⁻¹) | V_max |
| This compound | MqnA | Chorismate dehydratase | Streptomyces coelicolor | 150 ± 20 | 0.045 ± 0.002 | - |
| MqnB (this compound hydrolase) | Hydrolysis of this compound | Thermus thermophilus | 154.0 ± 5.3 | 1.02 | - | |
| Classical | MenD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | Escherichia coli | 2.1 (for isochorismate) | - | - |
| MenB | 1,4-dihydroxy-2-naphthoate synthase | Mycobacterium tuberculosis | 0.9 ± 0.1 (product inhibition Kp) | - | - | |
| MenA | 1,4-dihydroxy-2-naphthoate octaprenyltransferase | Escherichia coli | - | - | - | |
| MenG | Demethylmenaquinone methyltransferase | Mycobacterium smegmatis | - | - | - |
Note: A comprehensive side-by-side comparison of kinetic parameters for all enzymes in both pathways is limited in the current literature. The data presented here are from studies on individual enzymes and may not be directly comparable due to different experimental conditions.
III. Experimental Protocols
This section provides an overview of key experimental methodologies for the comparative analysis of the this compound and classical menaquinone pathways.
A. Gene Expression and Protein Purification
Objective: To produce and purify key enzymes from both pathways for subsequent characterization.
Workflow:
Detailed Methodology:
-
Gene Cloning: Amplify the target genes (mqnA-D or menA-H) from the genomic DNA of the organism of interest using PCR. Clone the amplified fragments into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis and Purification: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer.
B. Enzyme Activity Assays
Objective: To determine the kinetic parameters of the purified enzymes.
General Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and any necessary cofactors.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a substrate or product.
-
Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (K_m, k_cat, V_max) by fitting the data to the Michaelis-Menten equation.
Specific Assay Examples:
-
MqnA (Chorismate Dehydratase) Assay: The activity of MqnA can be monitored by the decrease in absorbance of chorismate at 275 nm.
-
MenG (Demethylmenaquinone Methyltransferase) Assay: The activity of MenG, a methyltransferase, can be measured using a coupled assay that detects the production of S-adenosylhomocysteine (SAH), the universal by-product of S-adenosylmethionine (SAM)-dependent methylation reactions. Several commercial kits are available for this purpose.[6][7]
C. Identification and Quantification of Menaquinones
Objective: To extract and quantify the different forms of menaquinone produced by bacteria.
Methodology: HPLC or LC-MS/MS Analysis
-
Extraction: Extract lipids, including menaquinones, from bacterial cell pellets using a solvent mixture such as chloroform/methanol.
-
Chromatographic Separation: Separate the different menaquinone species using reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the eluted menaquinones using a UV detector (at ~248 nm) or a mass spectrometer (MS). Quantify the amount of each menaquinone species by comparing the peak areas to those of known standards.
IV. Implications for Drug Development
The absence of menaquinone biosynthesis in humans and its essentiality in many pathogenic bacteria make the enzymes of both the classical and this compound pathways attractive targets for the development of novel antibiotics. The this compound pathway, in particular, presents a promising target for narrow-spectrum antibiotics, as it is utilized by several important pathogens, including Helicobacter pylori and Chlamydia trachomatis, but is absent in most commensal gut bacteria.[8][9]
By elucidating the unique enzymatic mechanisms and structures of the this compound pathway enzymes, researchers can design specific inhibitors that selectively target these pathogens with minimal impact on the host microbiome. Comparative genomics and transcriptomics can further aid in identifying the most promising enzymatic targets and understanding their regulation and expression under different conditions.
V. Conclusion
The this compound and classical menaquinone pathways represent two distinct evolutionary solutions for the biosynthesis of a vital component of the bacterial electron transport chain. While the classical pathway is more prevalent, the this compound pathway's broader taxonomic distribution, ancient origins, and importance in anaerobic bacteria highlight its significance in microbial physiology. A thorough understanding of the comparative genomics, enzymology, and regulation of these pathways is essential for advancing our knowledge of bacterial metabolism and for the rational design of novel antimicrobial therapies. Further research focusing on the detailed kinetic characterization of all enzymes in both pathways and the elucidation of their three-dimensional structures will undoubtedly accelerate the development of next-generation antibiotics.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. MTase-Glo™ Methyltransferase Assay [promega.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
structural comparison of Mqn enzymes with classical pathway enzymes
A comparative analysis of the initial enzymes in the futalosine and classical menaquinone biosynthesis pathways, highlighting their structural and functional divergence.
For Immediate Release
In the intricate world of bacterial metabolism, the synthesis of menaquinone, or vitamin K2, is a vital process for cellular respiration. Two distinct pathways have evolved to initiate this synthesis from the common precursor chorismate: the recently discovered this compound pathway, which utilizes the enzyme MqnA (chorismate dehydratase), and the classical pathway, which employs MenF (isochorismate synthase). This guide provides a detailed structural and functional comparison of these two key enzymes, offering valuable insights for researchers in microbiology, enzymology, and drug development.
The initial user query suggested a comparison between Mqn enzymes and those of the classical methanogenesis pathway. However, our comprehensive research has clarified that Mqn enzymes are central to menaquinone biosynthesis, not methanogenesis. Therefore, this guide presents a more scientifically relevant comparison between the first enzyme of the this compound pathway (MqnA) and its functional counterpart in the classical menaquinone pathway (MenF).
Structural and Functional Comparison
MqnA and MenF, despite both acting on the same substrate, chorismate, catalyze fundamentally different reactions, leading to distinct intermediates. This functional divergence is rooted in their unique three-dimensional structures and active site architectures.
| Feature | MqnA (Chorismate Dehydratase) | MenF (Isochorismate Synthase) |
| Enzyme Commission No. | EC 4.2.1.151[1] | EC 5.4.4.2[2][3] |
| Reaction Catalyzed | Dehydration of chorismate to 3-enolpyruvyl-benzoate (3-EPB).[4] | Isomerization of chorismate to isochorismate.[2][3] |
| Overall Structure | Exhibits a closed "Venus flytrap" fold, with the active site located at the interface of two lobes.[5] | - |
| Active Site | The enol pyruvyl group of chorismate itself is proposed to act as the catalytic base in a substrate-assisted mechanism.[5] | A well-defined closed active site containing a magnesium ion. A lysine (B10760008) residue (Lys190) is positioned to activate a water molecule for nucleophilic attack on the chorismate ring.[4] |
| Cofactors | Does not require a metal cofactor. | Requires Mg2+ for activity.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the biochemical context and experimental approaches for studying these enzymes, the following diagrams have been generated using Graphviz (DOT language).
Menaquinone Biosynthesis Pathways
Caption: Comparative diagram of the this compound and Classical Menaquinone Biosynthesis Pathways.
General Experimental Workflow for Enzyme Characterization
References
- 1. Menaquinone Biosynthesis: Biochemical and Structural Studies of Chorismate Dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new isochorismate synthase specifically involved in menaquinone (vitamin K2) biosynthesis encoded by the menF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clustering of isochorismate synthase genes menF and entC and channeling of isochorismate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of chorismate dehydratase MqnA, the first enzyme of the this compound pathway, proceeds via substrate-assisted catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Futalosine Pathway Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting the futalosine pathway, a novel and promising target for narrow-spectrum antibiotics. The this compound pathway is an alternative route for menaquinone (Vitamin K2) biosynthesis found in several pathogenic bacteria, including Helicobacter pylori and Chlamydia trachomatis, but is absent in humans and commensal gut flora, making it an ideal target for selective antimicrobial therapy.
This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and provides visual representations of the pathway and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
Quantitative Efficacy of this compound Pathway Inhibitors
The following table summarizes the available quantitative data on the efficacy of various this compound pathway inhibitors. Direct comparison is challenging due to the use of different model organisms and experimental setups across studies.
| Inhibitor | Target Organism/Enzyme | Efficacy Metric | Value | Reference |
| Docosahexaenoic Acid (DHA) | Chlamydia trachomatis (in HeLa cells) | Reduction in inclusion number | 83.0% at 125 µM | [1] |
| Reduction in infectious progeny | 99.4% at 125 µM | [1] | ||
| Reduction in inclusion size | 40.6% at 125 µM | [1] | ||
| Helicobacter pylori (in vivo, mice) | Reduction in colonization | Significant at 100 µM daily | [2] | |
| Siamycin I | Helicobacter pylori (in vivo, mice) | Reduction in colonization | Significant at 2.5 µM daily | [2] |
| Aplasmomycin | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 0.78-6.25 µg/mL | [3] |
| 5'-Methylthiocoformycin (MTCF) | Helicobacter pylori | Half-maximal inhibitory concentration (IC50) | Data available, specific value not cited in abstract | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of this compound pathway inhibitors.
Determination of Minimum Inhibitory Concentration (MIC) against Helicobacter pylori
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against the fastidious bacterium H. pylori.[5]
Materials:
-
H. pylori strain (e.g., J99)
-
Brain Heart Infusion (BHI) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Test inhibitor (e.g., Aplasmomycin, Boromycin)
-
Microplate reader
-
Microaerophilic gas generating system
Procedure:
-
Culture H. pylori in BHI medium with 10% FBS under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.
-
Prepare serial dilutions of the test inhibitor in the supplemented BHI medium in a 96-well plate.
-
Dilute an exponential phase H. pylori culture to an optical density at 600 nm (OD₆₀₀) of 0.01.
-
Inoculate each well of the 96-well plate containing the inhibitor dilutions with 100 µL of the bacterial suspension.
-
Include positive controls (bacteria without inhibitor) and negative controls (medium without bacteria).
-
Incubate the plates for 72 hours under microaerophilic conditions at 37°C.
-
Determine the MIC by measuring the OD₆₀₀ of each well using a microplate reader. The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.
Immunofluorescence Assay for Chlamydia trachomatis Inhibition
This protocol is used to quantify the effect of inhibitors on the intracellular growth of C. trachomatis.[1]
Materials:
-
HeLa cells
-
C. trachomatis elementary bodies (EBs)
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., DHA)
-
Methanol (for fixation)
-
Primary antibody (e.g., anti-chlamydial LPS or MOMP antibody)
-
Fluorescently labeled secondary antibody
-
Hoechst stain (for nuclear counterstaining)
-
High-content imaging system
Procedure:
-
Seed HeLa cells in 96-well plates and grow to 90-100% confluency.
-
Infect the HeLa cell monolayers with C. trachomatis EBs at a multiplicity of infection (MOI) of 0.5. Centrifuge the plates at 900 x g for 1 hour to facilitate infection.
-
After centrifugation, replace the medium with fresh medium containing the test inhibitor or a vehicle control.
-
Incubate the plates for 40 hours at 37°C in a 5% CO₂ incubator.
-
Fix the cells with ice-cold methanol.
-
Perform immunofluorescence staining by incubating with a primary antibody against a chlamydial antigen, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with Hoechst stain.
-
Acquire images of multiple fields per well using a high-content imaging system.
-
Analyze the images to quantify the number and size of chlamydial inclusions. Calculate the percentage of inhibition relative to the vehicle control.
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific enzymes of the this compound pathway (e.g., MqnA, MqnB).[6][7][8][9][10][11][12]
Materials:
-
Purified recombinant enzyme (e.g., MqnA or MqnB)
-
Substrate for the enzyme
-
Test inhibitor
-
Assay buffer optimized for the enzyme's activity
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, purified enzyme, and varying concentrations of the test inhibitor.
-
Include control wells with the enzyme and buffer but no inhibitor (100% activity) and wells with buffer and substrate but no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The signal corresponds to the formation of the product or the consumption of the substrate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing the this compound Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the this compound pathway and a typical experimental workflow for inhibitor screening.
Caption: The this compound Pathway for Menaquinone Biosynthesis.
Caption: Experimental Workflow for this compound Pathway Inhibitor Screening.
References
- 1. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narrow-spectrum inhibitors targeting an alternative menaquinone biosynthetic pathway of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liofilchem.com [liofilchem.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 11. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Futalosine Pathway in Helicobacter pylori and Chlamydia trachomatis: A Novel Antibiotic Target
For Immediate Publication
[City, State] – [Date] – A detailed comparative analysis of the futalosine pathway for menaquinone (vitamin K2) biosynthesis in the pathogenic bacteria Helicobacter pylori and Chlamydia trachomatis reveals key differences that can be exploited for the development of narrow-spectrum antibiotics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pathway in these two medically important organisms, supported by experimental data, detailed methodologies, and pathway visualizations.
Menaquinone is an essential component of the bacterial electron transport chain. While many bacteria synthesize menaquinone via the canonical pathway, H. pylori and C. trachomatis utilize the alternative this compound pathway, which is absent in humans and many commensal gut bacteria, making it an attractive target for novel antimicrobial therapies.
Pathway Overview and Key Differences
The this compound pathway begins with chorismate and proceeds through a series of enzymatic steps to produce menaquinone. However, a significant divergence exists in the early stages of the pathway between H. pylori and C. trachomatis.
In Helicobacter pylori , the pathway features a unique bifurcation at the intermediate aminothis compound (AFL). AFL can be processed by one of two enzymes:
-
Aminothis compound deaminase (HpAFLDA) , encoded by the jhp0252 gene, deaminates AFL to form this compound.
-
5'-methylthioadenosine nucleosidase (HpMTAN) directly hydrolyzes AFL to produce dehypoxanthine this compound (DHFL).[1][2]
This branching is a critical feature of the H. pylori this compound pathway.
In Chlamydia trachomatis , the pathway is also essential for the production of menaquinone-7 (B21479) (MK-7) and the bacterium's infectivity.[3][4] A key enzyme in the chlamydial pathway is the hypothetical protein CT263 , which functions as a 5'-methylthioadenosine nucleosidase (MTAN).[5][6][7] This enzyme hydrolyzes the intermediate 6-amino-6-deoxythis compound.[5][6] Unlike H. pylori, a distinct aminothis compound deaminase has not been characterized in C. trachomatis, suggesting a more linear progression of the early pathway.
Quantitative Data Summary
The following table summarizes the available kinetic data for key enzymes in the this compound pathway of H. pylori and C. trachomatis.
| Organism | Enzyme | Gene | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| Helicobacter pylori | Aminothis compound deaminase (HpAFLDA) | jhp0252 | Aminothis compound (AFL) | 6.8 x 10⁴ | [1][2][8] |
| Chlamydia trachomatis | 5'-methylthioadenosine nucleosidase (MTAN) | CT263 | 6-amino-6-deoxythis compound | 1.8 x 10³ | [5][6] |
Experimental Protocols
Biochemical Characterization of HpAFLDA in H. pylori
1. Gene Cloning and Protein Expression: The jhp0252 gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium supplemented with kanamycin (B1662678) at 37°C to an OD₆₀₀ of ~0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at a lower temperature (e.g., 18°C) overnight.
2. Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the His-tagged HpAFLDA is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM). The purified protein is then dialyzed against a storage buffer.
3. Enzyme Kinetics Assay: The deaminase activity of HpAFLDA is measured by monitoring the decrease in absorbance at 260 nm, which corresponds to the conversion of aminothis compound to this compound. The assay is performed in a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), varying concentrations of the substrate (aminothis compound), and the purified enzyme. Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation.[1][2]
Biochemical Characterization of CT263 in C. trachomatis
1. Gene Cloning and Protein Expression: The gene encoding the CT263 protein (ctl0515 in C. trachomatis serovar L2) is amplified from genomic DNA and cloned into an expression vector (e.g., pT7HmT).[5] The construct is transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG.
2. Protein Purification: The purification protocol for CT263 is similar to that of HpAFLDA, typically involving Ni-NTA affinity chromatography for the His-tagged protein.
3. Enzyme Kinetics Assay: The nucleosidase activity of CT263 is determined by measuring the rate of hydrolysis of 6-amino-6-deoxythis compound. The reaction progress can be monitored using high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product over time. Kinetic parameters are calculated from the initial rates at different substrate concentrations.[5]
Mandatory Visualizations
Caption: Bifurcated this compound pathway in Helicobacter pylori.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Characterization of Chlamydia trachomatis Hypothetical Protein CT263 Supports That Menaquinone Synthesis Occurs through the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and biochemical characterization of Chlamydia trachomatis hypothetical protein CT263 supports that menaquinone synthesis occurs through the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Characterization of Chlamydia trachomatis Hypothetical Protein CT263 Supports That Menaquinone Synthesis Occurs through the this compound Pathway* | Semantic Scholar [semanticscholar.org]
- 8. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Futalosine Pathway Inhibition: A Comparative Analysis of Rescue by Menaquinone Supplementation
For Researchers, Scientists, and Drug Development Professionals
The futalosine pathway, a variant of menaquinone (Vitamin K2) biosynthesis found in a select group of bacteria and absent in humans, presents a promising narrow-spectrum antibiotic target.[1] Validating the specific inhibition of this pathway is crucial for drug development. A key method for this validation is the rescue of bacterial growth or function by supplementing with downstream products of the pathway, namely menaquinone.
This guide provides a comparative overview of experimental data validating the inhibition of the this compound pathway and its rescue by menaquinone supplementation. We will focus on the well-documented inhibition by docosahexaenoic acid (DHA) and explore other potential inhibitors.
Comparison of this compound Pathway Inhibitors
The following table summarizes the quantitative data on the inhibition of the this compound pathway by various compounds. A critical aspect of validating pathway-specific inhibition is the demonstration of a rescue effect with menaquinone supplementation.
| Inhibitor | Target Organism | Assay | Inhibitory Concentration | Menaquinone Rescue | Quantitative Rescue Data |
| Docosahexaenoic Acid (DHA) | Chlamydia trachomatis | Immunofluorescence | 125 µM | Yes (MK-7) | Co-treatment with 10 µM MK-7 nanoparticles significantly rescued the reduction in inclusion number caused by 125 µM DHA.[2] |
| Aplasmomycin (B1261144) | Helicobacter pylori | Not specified | MIC: 0.78-6.25 µg/mL (against Gram-positive bacteria)[3] | Data not available | Data not available |
| Boromycin (B606316) | Bacillus halodurans | Growth inhibition | MIC: 10 ng/mL[4] | Data not available | Data not available |
| Tirandamycin | Not specified | Not specified | Data not available | Data not available | Data not available |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Data and Protocols
Docosahexaenoic Acid (DHA) Inhibition and Menaquinone-7 (MK-7) Rescue in Chlamydia trachomatis
A key study by Dudiak et al. (2021) demonstrated the specific inhibition of the C. trachomatis this compound pathway by DHA and its subsequent rescue by MK-7.[2]
Quantitative Data Summary:
| Treatment | Inclusion Number (% of control) | Inclusion Size (% of control) | Infectious Progeny (% of control) |
| 125 µM DHA | 17.0% | 59.4% | 0.579% |
| 125 µM DHA + 10 µM MK-7 | Significantly increased relative to DHA alone (not significantly different from control) | Not reported | Not reported |
Experimental Protocols:
1. Immunofluorescence Assay for Chlamydia trachomatis Inclusion Bodies:
-
Cell Culture: HeLa cells are cultured to confluence in 96-well plates.
-
Infection: Cells are infected with C. trachomatis at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, cells are treated with the inhibitor (e.g., 125 µM DHA), menaquinone (e.g., 10 µM MK-7 nanoparticles), a combination of both, or a vehicle control.
-
Incubation: Plates are incubated for a set period (e.g., 40 hours) to allow for chlamydial inclusion development.
-
Fixation and Permeabilization: Cells are fixed with methanol (B129727) and permeabilized.
-
Staining: Inclusions are stained with a primary antibody against a chlamydial protein (e.g., major outer membrane protein - MOMP) followed by a fluorescently labeled secondary antibody. Host cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are acquired using a high-content imaging system, and the number and size of inclusions are quantified automatically.
2. LC-MS/MS for Menaquinone-7 (MK-7) Identification and Quantification:
-
Extraction: Lipids, including menaquinones, are extracted from bacterial cell pellets using a solvent system like a mixture of chloroform (B151607) and methanol.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography (LC).
-
Mass Spectrometry (MS/MS) Analysis: The separated molecules are ionized and fragmented. The mass-to-charge ratio of the parent ion and its characteristic fragment ions are measured to specifically identify and quantify MK-7.
Visualizing the this compound Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the this compound pathway and a typical experimental workflow for its validation.
Caption: The this compound pathway, its inhibition, and rescue.
Caption: Experimental workflow for validation.
Conclusion
The inhibition of the this compound pathway by DHA and its subsequent rescue by MK-7 in Chlamydia trachomatis provides a robust model for validating pathway-specific inhibitors. While other compounds like aplasmomycin and boromycin have been identified as inhibitors of this pathway, the crucial menaquinone rescue data is not yet available, highlighting a gap in the current research landscape. The experimental protocols and workflows detailed in this guide offer a framework for researchers to rigorously validate novel inhibitors of the this compound pathway, a promising avenue for the development of new and targeted antibacterial therapies.
References
A Comparative Guide to the Substrate Specificity of Futalosine Pathway Enzymes Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of menaquinone (Vitamin K2), an essential component of the electron transport chain in many bacteria, proceeds through two distinct routes: the canonical menaquinone (Men) pathway and the alternative futalosine (Mqn) pathway. The this compound pathway, present in a range of bacteria, including several pathogenic species, represents a promising target for novel antimicrobial agents. A key to unlocking this potential lies in understanding the substrate specificities of its constituent enzymes, designated MqnA, MqnB (also referred to as MqnC in some literature), MqnC (a deaminase in some species), and MqnD.
This guide provides a comparative analysis of the substrate specificity of enzymes in the this compound pathway from different bacterial species, based on available experimental data. While comprehensive quantitative kinetic data across multiple species and substrates remains limited in the scientific literature, this document synthesizes the current understanding of the qualitative differences in substrate recognition and provides detailed experimental protocols for the characterization of these enzymes.
Comparative Analysis of Substrate Specificity
The most significant variations in substrate specificity within the this compound pathway have been observed for the enzyme responsible for the conversion of this compound or its amino-derivative to dehypoxanthinyl this compound (DHFL). This enzyme is often referred to as MqnB or this compound hydrolase.
Qualitative Comparison of MqnB (this compound Hydrolase) Substrate Specificity
| Bacterial Species | Substrate(s) Utilized | Substrate(s) Not Utilized | Key Findings |
| Thermus thermophilus | This compound (FL) | Aminodeoxythis compound (AFL), other structurally related nucleotides and nucleosides | Exhibits very narrow substrate specificity, reacting only with this compound.[1] |
| Helicobacter pylori | Aminodeoxythis compound (AFL) | Not explicitly stated, but implied to be more specific for AFL. | Can directly convert AFL to DHFL, indicating a distinct substrate preference compared to the T. thermophilus enzyme.[1] |
| Acidothermus cellulolyticus | This compound (FL) | Aminodeoxythis compound (AFL) | Similar to T. thermophilus, does not directly utilize AFL. The pathway in this organism involves a deaminase that converts AFL to FL first.[1] |
| Streptomyces coelicolor | This compound (FL) | Aminodeoxythis compound (AFL) | Follows a similar route to A. cellulolyticus, where AFL is first deaminated to FL before being processed by the this compound hydrolase.[1] |
Quantitative Kinetic Parameters
Detailed comparative kinetic data is sparse. However, for the this compound hydrolase from Thermus thermophilus , the following kinetic parameters have been determined for the substrate This compound :
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| This compound Hydrolase (T. thermophilus) | This compound | 154.0 ± 5.3 | 1.02 |
Data from Hiratsuka et al., 2009.[1]
Signaling and Metabolic Pathways
The this compound pathway represents a branch of the shikimate pathway, diverging at chorismate. The subsequent steps and substrate specificities of the Mqn enzymes determine the precise route to menaquinone biosynthesis in different bacterial species.
Figure 1. Comparative overview of the early steps of the this compound pathway in different bacterial species, highlighting the divergence in substrate utilization by the MqnB (this compound hydrolase) enzyme.
Experimental Protocols
The following methodologies are based on protocols described in the cited literature for the expression, purification, and characterization of this compound pathway enzymes.
1. Recombinant Enzyme Expression and Purification
-
Gene Cloning: The gene encoding the Mqn enzyme of interest is amplified by PCR from the genomic DNA of the target bacterium and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable host strain (e.g., Escherichia coli BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) at an appropriate temperature (e.g., 37°C) to a specific optical density (e.g., OD600 of 0.6). Protein expression is then induced with an inducing agent (e.g., IPTG) and the culture is incubated for a further period at a lower temperature (e.g., 16-25°C).
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a chromatography column specific for the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the protein is eluted with a buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole). The purified protein is then dialyzed against a storage buffer.
2. Enzyme Activity Assays
-
Reaction Mixture: The standard reaction mixture typically contains a buffer at the optimal pH for the enzyme, the purified enzyme, and the substrate.
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme or substrate and incubated at the optimal temperature for a specific period.
-
Reaction Termination: The reaction is terminated by methods such as heat inactivation or the addition of an acid.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC). The products are separated on a suitable column (e.g., C18 reverse-phase) and detected by UV absorbance at a specific wavelength. The amount of product formed is quantified by comparing the peak area to a standard curve.
3. Determination of Kinetic Parameters
-
To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), initial reaction velocities are measured at various substrate concentrations.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software.
Figure 2. A generalized experimental workflow for the biochemical characterization of this compound pathway enzymes.
Conclusion
The available data, though limited, clearly indicates that the substrate specificity of enzymes within the this compound pathway, particularly MqnB (this compound hydrolase), varies across different bacterial species. This variation presents an opportunity for the development of narrow-spectrum antibiotics targeting specific pathogens. Further research focusing on the detailed kinetic characterization of Mqn enzymes from a wider range of bacteria is crucial to fully exploit this potential. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
Futalosine Pathway: A Validated Selective Target for Novel Antibacterials
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The futalosine pathway, an alternative route for menaquinone (Vitamin K2) biosynthesis present in several pathogenic bacteria but absent in humans and most commensal gut flora, presents a promising and selective target for the development of novel antibacterial agents. This guide provides a comprehensive comparison of inhibitors targeting this pathway, supported by experimental data and detailed protocols to facilitate further research and development.
The this compound Pathway: A Selective Achilles' Heel
Menaquinone is an essential component of the bacterial electron transport chain. While most bacteria utilize the canonical menaquinone biosynthesis pathway, a number of significant pathogens, including Helicobacter pylori and Chlamydia trachomatis, rely exclusively on the this compound pathway.[1][2] This metabolic distinction provides a clear window for selective therapeutic intervention, minimizing the risk of off-target effects on the host and disruption of the beneficial gut microbiome.
Below is a diagram illustrating the key steps of the this compound pathway.
Performance of this compound Pathway Inhibitors: A Comparative Analysis
Several compounds have been identified as inhibitors of the this compound pathway, demonstrating potent antibacterial activity against susceptible pathogens. The following tables summarize key quantitative data for some of these inhibitors.
Table 1: Enzyme Inhibition Data for this compound Pathway Inhibitors
| Inhibitor | Target Enzyme | Organism | IC50 | Ki | Reference |
| MTCF | HpAFLDA (Aminothis compound deaminase) | Helicobacter pylori | 14 µM | - | [1] |
| BuT-DADMe-ImmA | MqnB (this compound hydrolase) | Helicobacter pylori | - | 36 pM | [3][4] |
Table 2: Antibacterial Activity of this compound Pathway Inhibitors
| Inhibitor | Bacterial Species | MIC | Reference |
| BuT-DADMe-ImmA | Helicobacter pylori | <8 ng/mL (MIC90) | [3][5] |
| Docosahexaenoic acid (DHA) | Chlamydia trachomatis | Reduces inclusion number, size, and infectious progeny at 125 µM | [4][6] |
| Peptaibols | Bacillus halodurans C-125 | 1 µg/mL |
Table 3: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Helicobacter pylori | Chlamydia trachomatis | Standard Antibiotic(s) | H. pylori MIC | C. trachomatis MIC |
| BuT-DADMe-ImmA | <0.008 | - | Clarithromycin | 0.015-1 | - |
| Docosahexaenoic acid (DHA) | - | Activity demonstrated | Doxycycline | - | 0.05-0.1 |
Experimental Validation: Protocols and Workflows
The validation of the this compound pathway as a selective antibacterial target relies on a series of well-defined experimental procedures. Below are detailed protocols for key assays.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the identification and validation of novel this compound pathway inhibitors.
Detailed Experimental Protocols
1. Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes in the this compound pathway.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific this compound pathway enzyme.
-
Materials:
-
Purified recombinant enzyme (e.g., MqnB)
-
Substrate for the enzyme (e.g., this compound for MqnB)
-
Test inhibitor compound at various concentrations
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the substrate and product.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
2. Bacterial Growth Inhibition (MIC) Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound that prevents the visible growth of a bacterium.[7][8][9][10][11]
-
Materials:
-
Test bacterial strain (e.g., H. pylori)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth for H. pylori)
-
Test inhibitor compound
-
Sterile 96-well microplates
-
Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., to a McFarland standard of 0.5).
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubate the plate under optimal growth conditions for the specific bacterium (e.g., 37°C for 24-48 hours).
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be done visually or by measuring the optical density (OD) with a microplate reader.
-
3. Host Cell Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of a test compound on a mammalian cell line (e.g., HeLa cells).[12][13][14][15][16]
-
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (no compound).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the medium containing the compound and add fresh medium containing MTT solution.
-
Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Comparison with Other Antibacterial Targets
The this compound pathway offers a distinct advantage over many conventional antibiotic targets due to its selective distribution.
Conclusion
The validation of the this compound pathway as a selective antibacterial target is well-supported by a growing body of experimental evidence. The identification of potent inhibitors with demonstrated efficacy against clinically relevant pathogens underscores the therapeutic potential of this approach. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, accelerating the discovery and development of the next generation of antibiotics that are both effective and selective.
References
- 1. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of the Early Step of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of immucillin analogue natural compounds to inhibit Helicobacter pylori MTAN through high throughput virtual screening and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 13. rsc.org [rsc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Futalosine Pathway: A Comparative Guide to its Regulation in Bacteria
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial metabolic pathways is paramount for the discovery of novel antimicrobial targets. The futalosine pathway, an alternative route for menaquinone (Vitamin K2) biosynthesis, presents a compelling case for such exploration. This guide provides a detailed comparison of the this compound pathway's regulation across different bacterial species, supported by experimental data and methodologies, to aid in the development of targeted therapeutics.
The this compound pathway is a vital metabolic route for a broad taxonomic range of prokaryotes, particularly anaerobic bacteria, and stands as a promising target for narrow-spectrum antibiotics due to its absence in humans.[1][2][3][4] Menaquinone, the end product of this pathway, is an essential component of the electron transport chain in many bacteria.[5][6] This guide delves into the key differences in the genetic organization, enzymatic kinetics, and regulatory mechanisms of the this compound pathway across various bacterial species, providing a framework for future research and drug discovery efforts.
Divergence in the Early Steps: A Tale of Two Strategies
A primary point of divergence in the this compound pathway across bacterial species lies in the initial enzymatic steps that process the intermediate aminodeoxythis compound (AFL). Two distinct strategies have been identified:
-
Direct Conversion: In pathogens like Helicobacter pylori and Campylobacter jejuni, AFL is directly converted to dehypoxanthinyl this compound (DHFL) by the enzyme MqnB.[5][7] This single-step conversion is a key feature of the pathway in these organisms.
-
Two-Step Conversion: In contrast, bacteria such as Thermus thermophilus and Streptomyces coelicolor employ a two-step process. AFL is first deaminated to this compound (FL) by an AFL deaminase, and then MqnB catalyzes the conversion of FL to DHFL.[2][7]
This fundamental difference in the initial enzymatic reactions highlights the evolutionary adaptations of the this compound pathway in different bacterial lineages and presents distinct opportunities for the design of species-specific inhibitors.
Genetic Organization: Scattered Genes and Clustered Operons
The genomic arrangement of the this compound pathway genes (mqn genes) also exhibits significant variation among bacteria, suggesting different modes of regulation.
In most microorganisms, the mqn genes are found scattered throughout the genome.[2] This scattered arrangement suggests that the genes may be independently regulated, allowing for a more flexible response to varying metabolic needs.
However, in some bacteria, the mqn genes are organized into clusters or operons. For instance, in the thermophilic actinobacterium Acidothermus cellulolyticus, the mqn genes are clustered in two distinct loci.[2][8] One cluster contains the genes for MqnC and MqnB.[2] In Streptomyces coelicolor, some of the mqn genes are also found in a cluster.[9] The clustering of these genes into operons implies a coordinated transcriptional regulation, ensuring that all the necessary enzymes for the pathway are synthesized together.[10][11][12][13][14] The operonic organization of genes in Helicobacter pylori has also been studied, providing a basis for investigating the co-regulation of mqn genes in this pathogen.[15][16][17][18][19]
Quantitative Comparison of this compound Pathway Enzymes
The kinetic parameters of the enzymes involved in the this compound pathway provide crucial insights into their efficiency and substrate affinity. While comprehensive kinetic data for all enzymes across a wide range of species is still an active area of research, some key findings are summarized below.
| Enzyme | Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MqnB (this compound Hydrolase) | Thermus thermophilus | This compound | 154.0 ± 5.3 | 1.02 | 6.6 x 103 |
| HpAFLDA (AFL Deaminase) | Helicobacter pylori | Aminothis compound (AFL) | - | - | 6.8 x 104 |
Data for MqnB from Thermus thermophilus was obtained from studies on the enzymatic properties of this compound hydrolase.[20] Data for HpAFLDA from Helicobacter pylori was obtained from studies on the aminothis compound deaminase.[2]
The higher catalytic efficiency (kcat/Km) of HpAFLDA for aminothis compound compared to other substrates highlights its specific role in the bifurcated pathway of H. pylori.[2] Further research is needed to populate this table with kinetic data for MqnA, MqnC, and MqnD from various bacterial species to enable a more comprehensive comparative analysis.
Regulatory Mechanisms: A Frontier of Investigation
The regulation of the this compound pathway is a complex process that is not yet fully understood. While the classical menaquinone biosynthesis pathway is known to be regulated by feedback inhibition and transcriptional control, the regulatory mechanisms of the this compound pathway are still being elucidated.[1][3][5][9][21]
In Mycobacterium tuberculosis, the classical menaquinone pathway is allosterically regulated by a downstream metabolite, providing a model for potential feedback inhibition mechanisms that might also be present in the this compound pathway.[21] Studies on Helicobacter pylori have indicated a lack of simple feedback regulation for the enzyme HpAFLDA, suggesting that more complex regulatory networks may be at play. The co-localization of some mqn genes in operons in certain bacteria strongly suggests transcriptional co-regulation, likely in response to specific environmental cues or metabolic states.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are essential.
MqnA (Chorismate Dehydratase) Kinetics Assay using LC-MS/MS
This protocol is adapted from a study on Streptomyces coelicolor MqnA.[21]
Reaction Mixture:
-
Substrate (Chorismate): 0 to 1500 µM
-
Enzyme (MqnA): 0.05 µM
-
Buffer: 100 mM Tris/HCl, pH 7.5
-
Total Reaction Volume: 50 µl
Procedure:
-
Incubate the reaction mixture at room temperature (22 °C) for 5 minutes.
-
Quench the reaction by adding 50 µl of 6 M guanidium chloride.
-
Add 900 µl of 100% methanol (B129727) to the reaction mixture.
-
Centrifuge at 21,100 x g for 30 minutes to remove any precipitate.
-
Take 10 µl of the supernatant for LC-MS/MS analysis to quantify the product, 3-enolpyruvyl-benzoate.
This compound Hydrolase (MqnB) Assay
This protocol is based on the characterization of MqnB from Thermus thermophilus.[20]
Reaction Conditions:
-
Substrate (this compound)
-
Enzyme (Recombinant MqnB)
-
Optimal pH: 4.5
-
Optimal Temperature: 80 °C
Procedure:
-
Prepare a reaction mixture containing the substrate and purified recombinant MqnB in a suitable buffer at pH 4.5.
-
Incubate the reaction at 80 °C for a defined period.
-
Terminate the reaction and analyze the formation of dehypoxanthinyl this compound (DHFL) and the release of hypoxanthine (B114508) using methods such as HPLC.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.
RT-qPCR for mqn Gene Expression Analysis
A general protocol for analyzing the expression of mqn genes in bacteria.
1. RNA Extraction:
-
Grow bacterial cultures to the desired growth phase or under specific experimental conditions.
-
Harvest cells and extract total RNA using a commercially available RNA purification kit or a standard protocol like the Trizol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. qPCR:
-
Perform quantitative PCR using a qPCR instrument and a fluorescent DNA-binding dye (e.g., SYBR Green) or probe-based chemistry.
-
Design and validate primers specific to the mqn genes of interest and one or more stable reference genes for normalization.
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.
-
Run the qPCR with appropriate cycling conditions (denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or other appropriate statistical analyses.
Visualizing the this compound Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reconstitution of the radical SAM enzyme MqnC involved in the biosynthesis of this compound-derived menaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete genome of the cellulolytic thermophile Acidothermus cellulolyticus 11B provides insights into its ecophysiological and evolutionary adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome dynamics-based operon prediction and verification in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Operon mRNAs are organized into ORF-centric structures that predict translation efficiency | eLife [elifesciences.org]
- 12. Analysis of gene expression in operons of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene Regulation in Bacteria: The Operon Model – Microbial Genetics (Dr.B) [open.maricopa.edu]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Identification and characterization of an operon of Helicobacter pylori that is involved in motility and stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-lab.arna.cnrs.fr [d-lab.arna.cnrs.fr]
- 17. researchgate.net [researchgate.net]
- 18. Identification and characterization of an operon of Helicobacter pylori that is involved in motility and stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of transcription in Helicobacter pylori: simple systems or complex circuits? [ouci.dntb.gov.ua]
- 20. Enzymatic properties of this compound hydrolase, an enzyme essential to a newly identified menaquinone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Inhibitor Binding Sites in Menaquinone Biosynthesis Enzymes
A deep dive into the structural nuances of MqnA, MqnB, MqnE, and MqnG inhibitor binding sites offers valuable insights for the development of novel narrow-spectrum antibiotics. This guide provides a comparative analysis of these key enzymes in the menaquinone (MK) biosynthesis pathway, a critical pathway for the survival of many bacterial pathogens.
The rise of antibiotic resistance necessitates the exploration of novel drug targets. The menaquinone (Vitamin K2) biosynthesis pathway, essential for bacterial respiration and absent in humans, presents a promising avenue for the development of new antibacterial agents.[1][2][3][4] This guide focuses on a comparative analysis of the inhibitor binding sites of four key enzymes in this pathway: MqnA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), MqnB (1,4-dihydroxy-2-naphthoyl-CoA synthase), MqnE (o-succinylbenzoate-CoA synthase), and MqnG (demethylmenaquinone methyltransferase). Understanding the similarities and differences in their inhibitor binding sites is crucial for designing potent and selective inhibitors.
Structural Overview of Inhibitor Binding Sites
MqnA (MenA)
MqnA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA). The crystal structure of Deinococcus radiodurans MqnA in complex with the substrate analog 3-hydroxybenzoic acid (PDB ID: 6O9A) reveals a binding pocket located in a deep cleft of the enzyme.[5] The active site is characterized by a mix of hydrophobic and polar residues that accommodate the bicyclic ring of the substrate and interact with its hydroxyl and carboxylate groups.[6] Inhibitors of MqnA, such as 7-methoxy-2-naphthol-based compounds, are thought to mimic the DHNA substrate and bind within this pocket.[2][7]
MqnE
MqnE is an acyl-CoA synthetase that activates o-succinylbenzoate (OSB). The crystal structure of Pedobacter heparinus MqnE in complex with aminofutalosine and methionine (PDB ID: 6XI9) provides a detailed view of its active site.[2] The binding site accommodates the OSB substrate and ATP, with specific residues involved in the adenylation and thioesterification reactions.[4][8] Mechanism-based inhibitors, such as 5'-O-(N-acylsulfamoyl)adenosines (acyl-AMS), have been developed to mimic the acyl-adenylate intermediate and bind tightly to the active site.[4]
MqnB (MenB)
MqnB is a member of the crotonase superfamily and catalyzes the formation of DHNA-CoA.[8] While a crystal structure with a bound inhibitor is not available, the structure of the apo-enzyme reveals a conserved active site architecture typical for this enzyme family. The active site is expected to contain key catalytic residues responsible for the Dieckmann condensation reaction.[8] Inhibitors of MqnB would likely target this active site, interfering with substrate binding or catalysis.
MqnG (MenG)
MqnG is a methyltransferase responsible for the final step in MK biosynthesis, the methylation of demethylmenaquinone (B1232588). As with MqnB, there is a lack of inhibitor-bound crystal structures. However, analysis of the apo-enzyme structure and comparison with other methyltransferases suggest a binding site for the S-adenosylmethionine (SAM) cofactor and the demethylmenaquinone substrate. Inhibitors of MqnG could be designed to be competitive with either SAM or the demethylmenaquinone substrate.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of various compounds against Mqn enzymes have been reported, primarily as half-maximal inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC). A direct comparison of potency is challenging due to variations in assay conditions. However, the available data provides a valuable starting point for understanding structure-activity relationships.
| Enzyme | Inhibitor Class | Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| MqnA (MenA) | 7-methoxy-2-naphthol-based | Mycobacterium tuberculosis | 5 - 6 | 3 - 5 | [2] |
| MqnE | MeOSB-AVSN (vinyl sulfonamide analog) | Mycobacterium tuberculosis | 5.7 | - | [4] |
| MqnA (MenA) | NM-4 | Mycobacterium tuberculosis | - | 4.5 (µM) | [1] |
Note: MIC values are influenced by factors beyond direct enzyme inhibition, such as cell permeability. IC50 values are more indicative of direct enzyme inhibition but can still vary based on experimental conditions. More standardized quantitative data, such as Ki or Kd values, are needed for a more accurate comparison.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of inhibitor potencies. The following outlines a general workflow for an enzyme inhibition assay.
Caption: A generalized workflow for determining the kinetic parameters of an Mqn enzyme inhibitor.
A typical enzyme inhibition assay involves preparing the enzyme, inhibitor, and substrate solutions. The enzyme and inhibitor are pre-incubated before the reaction is initiated by adding the substrate. The reaction progress is monitored over time, and the data is used to calculate the percentage of inhibition and determine the IC50 or Ki value.
Signaling Pathway and Logical Relationships
The menaquinone biosynthesis pathway is a linear sequence of enzymatic reactions. Inhibiting any of the essential enzymes in this pathway will disrupt the production of menaquinone, leading to a collapse of the electron transport chain and ultimately bacterial cell death.
Caption: Simplified menaquinone biosynthesis pathway highlighting the roles of MqnA, MqnB, MqnE, and MqnG.
The logical relationship between the inhibitor binding sites of these enzymes is that they all represent opportunities to disrupt the same essential metabolic pathway. While the specific chemical properties of the binding sites differ, reflecting their distinct substrates and catalytic mechanisms, they all offer pockets that can be targeted by small molecule inhibitors. A comparative analysis of these sites can guide the development of either broad-spectrum inhibitors that target multiple Mqn enzymes or highly selective inhibitors for specific pathogens.
Conclusion
The enzymes of the menaquinone biosynthesis pathway are validated and promising targets for the development of novel antibiotics. A comparative analysis of the inhibitor binding sites of MqnA, MqnB, MqnE, and MqnG reveals both common principles and unique features that can be exploited for structure-based drug design. While structural data for inhibitor-bound MqnB and MqnG is still needed, the available information provides a strong foundation for the rational design of new and effective antibacterial agents. Future work should focus on obtaining these missing structures and generating more comprehensive quantitative data to enable a more robust comparative analysis and accelerate the discovery of new drugs to combat antibiotic resistance.
References
- 1. Aminothis compound Synthase (MqnE): A New Catalytic Motif in Radical SAM Enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of active-site residues in catalysis, substrate binding, cooperativity, and the reaction mechanism of the quinoprotein glycine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Active site - Wikipedia [en.wikipedia.org]
- 7. PDBsum additions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDBsum home page [ebi.ac.uk]
Validating the Futalosine Pathway in Bacterial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the futalosine pathway against the classical menaquinone (MK) biosynthetic pathway, highlighting its crucial role in bacterial respiration. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in drug discovery and microbial physiology.
Introduction: Two Paths to an Essential Electron Carrier
Menaquinone (MK), also known as vitamin K2, is a vital lipid-soluble molecule that functions as an electron carrier in the respiratory chains of most bacteria.[1][2][3][4] It plays a critical role in both aerobic and anaerobic respiration by shuttling electrons between membrane-bound protein complexes, a process essential for generating cellular energy.[3][4][5]
Bacteria have evolved two distinct, non-homologous pathways to synthesize the core naphthoquinone ring of MK, both starting from the precursor chorismate:
-
The Classical Menaquinone Pathway: A well-studied pathway involving a series of enzymes encoded by men genes (e.g., MenA-H).[5][6]
-
The this compound Pathway: A more recently discovered alternative pathway that utilizes a different set of enzymes encoded by mqn genes.[3][6]
The existence of the this compound pathway, particularly its presence in pathogenic bacteria and absence in humans and many commensal gut microbes, makes it a highly attractive target for the development of novel, narrow-spectrum antibiotics.[6][7][8][9]
Comparative Analysis: this compound vs. Classical Pathway
The two pathways differ significantly in their enzymatic machinery, distribution across prokaryotic phyla, and association with different respiratory conditions.
Key Enzymatic and Intermediate Differences
The this compound pathway proceeds through the key intermediate this compound, which is not found in the classical pathway.[6] The initial steps are catalyzed by the Mqn enzyme family, which show no homology to the Men enzymes of the classical pathway.[3][4] While both pathways ultimately produce a dihydroxynaphthoate precursor for prenylation, the this compound pathway generates 1,4-dihydroxy-6-naphthoate, whereas the classical pathway produces 1,4-dihydroxy-2-naphthoate.[1][2]
// Nodes Chorismate [fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [fillcolor="#FBBC05", fontcolor="#202124"]; DHFL [label="Dehypoxanthinyl\nthis compound (DHFL)", fillcolor="#FBBC05", fontcolor="#202124"]; cDHFL [label="Cyclic DHFL", fillcolor="#FBBC05", fontcolor="#202124"]; DHNA [label="1,4-Dihydroxy-\n6-naphthoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMK [label="Demethylmenaquinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK [label="Menaquinone (MK)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Chorismate -> this compound [label=" MqnA"]; this compound -> DHFL [label=" MqnB"]; DHFL -> cDHFL [label=" MqnC"]; cDHFL -> DHNA [label=" MqnD/MqnE"]; DHNA -> DMK [label=" MqnF (MenA)"]; DMK -> MK [label=" MqnG (MenG)"]; } dot Caption: The this compound pathway converting chorismate to menaquinone.
// Nodes Chorismate [fillcolor="#F1F3F4", fontcolor="#202124"]; SEPHCHC [label="SEPHCHC", fillcolor="#FBBC05", fontcolor="#202124"]; DHNA_CoA [label="DHNA-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; DHNA [label="1,4-Dihydroxy-\n2-naphthoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMK [label="Demethylmenaquinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK [label="Menaquinone (MK)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Chorismate -> SEPHCHC [label=" MenF, MenD, MenH, MenC"]; SEPHCHC -> DHNA_CoA [label=" MenE, MenB"]; DHNA_CoA -> DHNA [label=" (Thioesterase)"]; DHNA -> DMK [label=" MenA"]; DMK -> MK [label=" MenG"]; } dot Caption: The classical menaquinone pathway.
Distribution and Environmental Correlation
Bioinformatic analyses reveal distinct distribution patterns and environmental correlations for each pathway.
| Feature | This compound Pathway | Classical Menaquinone Pathway | Reference |
| Phylogenetic Breadth | Wider distribution, found in 18 of 31 prokaryotic phyla. | Narrower distribution, found in 11 of 31 phyla. | [1][2][3][4] |
| Prevalence | Found in ~13.2% of studied prokaryotic genomes. | More prevalent, found in ~32.1% of genomes. | [4] |
| Oxygen Requirement | Diverse; found in aerobic (34.9%), anaerobic (27.3%), facultative (7.6%), and microaerophilic (12.8%) organisms. | Predominantly in aerobic or facultatively anaerobic organisms (73.8%). | [3][4] |
| Co-occurrence | Almost never found in organisms that also have the classical pathway or the ubiquinone pathway. | Can co-occur with the ubiquinone pathway, especially in gamma-proteobacteria. | [3][4] |
| Notable Pathogens | Helicobacter pylori, Campylobacter jejuni, Chlamydia trachomatis, Leptospira borgpetersenii. | Escherichia coli, Mycobacterium tuberculosis. | [5][6][8] |
This data suggests that the this compound pathway may be an earlier, more primordial system for MK biosynthesis, later supplemented or replaced by the classical pathway in certain aerobic lineages.[1][2][3][4] Its prevalence in anaerobic and microaerophilic organisms highlights its importance in diverse respiratory chains.[3][4]
Experimental Validation of the this compound Pathway's Role
Validating the function and essentiality of the this compound pathway involves a multi-step experimental approach, combining genetic manipulation, analytical chemistry, and physiological assays.
// Nodes A [label="Identify mqn genes\nin target bacterium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Create Gene Deletion\nMutant (e.g., ΔmqnA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Culture Wild-Type (WT)\nand Mutant Strains", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Extract Lipids from\nCell Pellets", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analyze Menaquinone\nContent via HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Measure Oxygen\nConsumption Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Compare Results:\nWT vs. Mutant", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Conclusion on Pathway\nEssentiality for Respiration", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges A -> B; B -> C; C -> D; D -> E; C -> F; E -> G; F -> G; G -> H; } dot Caption: A typical experimental workflow for pathway validation.
Evidence for the pathway's function has been established in several bacteria:
-
Chlamydia trachomatis : Menaquinone-7 (MK-7) was identified in chlamydial extracts by LC-MS/MS, confirming a functional this compound pathway.[9][10] Inhibition of the pathway with docosahexaenoic acid (DHA) reduced chlamydial inclusion formation, an effect that was rescued by supplementing with MK-7, directly linking the pathway to bacterial viability.[9][11][12]
-
Helicobacter pylori : This pathogen relies exclusively on the this compound pathway for MK production.[5][6] Studies have shown that inhibiting enzymes in this pathway, such as AFL deaminase, can suppress H. pylori growth.[5]
-
Streptomyces coelicolor : Disruption of mqn genes in S. coelicolor was shown to inhibit bacteriostatic growth, demonstrating the pathway's essentiality.[8][13]
Experimental Protocols
Menaquinone Extraction and Analysis via HPLC
This protocol provides a general method for extracting menaquinones from bacterial cells for quantification.
Objective: To isolate and quantify MK from wild-type and mutant bacterial strains.
Materials:
-
Bacterial cell pellets (wild-type and mutant)
-
Solvents: Chloroform, methanol, n-hexane, 2-propanol (HPLC grade)[14][15]
-
10 mM Tris-HCl buffer (pH 7.4)[15]
-
Centrifuge, rotary evaporator, or vacuum concentrator[15]
-
HPLC system with a C18 reverse-phase column and UV detector[15][16]
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet twice with Tris-HCl buffer to remove media components.[15]
-
Lipid Extraction: Resuspend the cell pellet in a chloroform/methanol (2:1, v/v) mixture. Use approximately 20 mL of solvent mixture per 1 gram of wet cell mass.[15]
-
Agitation: Shake the suspension vigorously overnight at 4°C to ensure complete lipid extraction.[15]
-
Phase Separation: Centrifuge the mixture to pellet cell debris. Carefully collect the supernatant, which contains the lipids.[15]
-
Drying and Reconstitution: Evaporate the solvent from the supernatant using a rotary evaporator at a temperature not exceeding 40°C.[14][15] Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase (e.g., a mixture of 2-propanol and n-hexane).[14][16]
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
-
Quantification: Compare the peak area of the menaquinone from the sample to a standard curve generated from known concentrations of an MK standard (e.g., MK-7).
Measurement of Bacterial Oxygen Consumption Rate (OCR)
This protocol outlines a method for measuring the respiration rate of bacterial cultures, which is indicative of a functional electron transport chain.
Objective: To compare the rate of oxygen consumption between wild-type bacteria and mutants with a disrupted this compound pathway.
Materials:
-
Mid-log phase bacterial cultures (wild-type and mutant)
-
Respirometer with a dissolved oxygen (DO) sensor (e.g., Clark-type electrode or optical sensor).[18][19][20]
-
Sealed, temperature-controlled measurement chamber.[20]
Procedure:
-
Sensor Calibration: Calibrate the DO sensor according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium sulfite (B76179) solution) and an air-saturated water standard.[19]
-
Sample Preparation: Grow wild-type and mutant cultures to a specific optical density (OD) to ensure comparable cell numbers. Harvest and resuspend the cells in a fresh, air-saturated culture medium.
-
Measurement:
-
Transfer a precise volume of the bacterial suspension into the sealed respirometer chamber, ensuring no air bubbles are trapped.[20]
-
Begin recording the dissolved oxygen concentration over time. A steady decrease in oxygen indicates cellular respiration.[20]
-
The slope of the linear portion of the oxygen depletion curve represents the oxygen consumption rate (OCR), typically expressed in μmol O₂/min/OD or μmol O₂/min/cell.
-
-
Data Analysis: Calculate the OCR for both the wild-type and mutant strains. A significantly lower or negligible OCR in the mutant compared to the wild-type validates that the disrupted pathway is essential for aerobic respiration.
Conclusion
The this compound pathway represents a fundamental and widespread mechanism for menaquinone biosynthesis, critical for the respiratory processes of a diverse range of bacteria, including several significant human pathogens. Its distinct enzymology and distribution compared to the classical pathway underscore its potential as a high-value target for novel antimicrobial agents. The experimental framework provided here offers a robust methodology for researchers to further investigate this pathway and validate its role in specific bacterial systems, paving the way for targeted drug development.
References
- 1. [PDF] The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution | Semantic Scholar [semanticscholar.org]
- 2. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel enzymology in this compound-dependent menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxygen Consumption Rates of Bacteria under Nutrient-Limited Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing by measuring bacterial oxygen consumption on an integrated platform - Lab on a Chip (RSC Publishing) DOI:10.1039/D1LC00296A [pubs.rsc.org]
Absence of the Futalosine Pathway in Human Gut Microbiota: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two known menaquinone (vitamin K2) biosynthesis pathways in bacteria—the classical pathway and the futalosine pathway—with a focus on the evidence for the scarcity of the this compound pathway within the human gut microbiota. This information is critical for understanding the metabolic potential of the gut microbiome and for the development of targeted antimicrobial therapies.
Executive Summary
Menaquinone (MK or vitamin K2) is an essential electron carrier in the respiratory chains of most anaerobic bacteria, which are abundant in the human gut. Bacteria primarily utilize two distinct pathways for the de novo synthesis of the menaquinone headgroup: the well-characterized classical menaquinone biosynthesis (Men) pathway and the more recently discovered this compound (Mqn) pathway. While both pathways start from chorismate, they proceed through different intermediates and are catalyzed by distinct sets of enzymes.
Genomic and metagenomic analyses of the human gut microbiome have revealed a striking disparity in the prevalence of these two pathways. The classical pathway is widespread among gut commensals, whereas the this compound pathway is notably rare. This differential distribution presents a unique opportunity for the development of narrow-spectrum antibiotics targeting pathogenic bacteria that rely on the this compound pathway, such as Helicobacter pylori, with minimal impact on the beneficial gut microbiota.
Comparative Analysis of Menaquinone Biosynthesis Pathways
The following table summarizes the key differences between the classical and this compound pathways for menaquinone biosynthesis.
| Feature | Classical Menaquinone Pathway (Men) | This compound Pathway (Mqn) |
| Prevalence in Human Gut Microbiota | High (present in approximately 47.6% of analyzed genomes)[1] | Low (present in approximately 5% of analyzed genomes)[1] |
| Key Genes | menA, menB, menC, menD, menE, menF, menG, menH | mqnA, mqnB, mqnC, mqnD |
| Initial Substrate | Chorismate | Chorismate |
| Key Intermediates | Isochorismate, o-succinylbenzoate (OSB), 1,4-dihydroxy-2-naphthoate (DHNA) | This compound, dehypoxanthinylthis compound (DHFL), 1,4-dihydroxy-6-naphthoate |
| Final Product (before prenylation) | 1,4-dihydroxy-2-naphthoate | 1,4-dihydroxy-6-naphthoate |
| Oxygen Requirement | Primarily found in aerobic and facultative anaerobic bacteria.[2] | Found in a broader range of bacteria including aerobes, facultative anaerobes, and anaerobes.[2] |
| Common Gut Inhabitants Utilizing Pathway | Bacteroides, Escherichia, Prevotella | Rare in common gut commensals. |
| Pathogens Utilizing Pathway | Some pathogenic strains of E. coli | Helicobacter pylori, Campylobacter jejuni, Chlamydia trachomatis[3][4] |
Quantitative Evidence from Metagenomic Studies
A comparative genomic analysis of 254 genomes from the human gut microbiome provided quantitative evidence for the low prevalence of the this compound pathway. The study revealed that the complete this compound pathway was present in only 10 of the analyzed genomes, accounting for approximately 5% of the total. In contrast, the complete classical menaquinone pathway was identified in 121 genomes, representing nearly half of the studied microbial genomes.[1] This significant difference underscores the limited role of the this compound pathway in menaquinone biosynthesis within the healthy human gut ecosystem.
Experimental Protocols
The following section outlines a representative experimental workflow for the comparative metagenomic analysis of menaquinone biosynthesis pathways in the human gut microbiota. This protocol is a composite based on established methodologies in the field.
Sample Collection and DNA Extraction
-
Fecal Sample Collection: Collect fecal samples from healthy human subjects. Samples should be immediately stored at -80°C to preserve the integrity of the microbial DNA.
-
DNA Extraction: Extract total microbial DNA from fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen), following the manufacturer's instructions. This typically involves mechanical lysis (bead beating) to ensure efficient disruption of bacterial cell walls, followed by purification of the DNA.
Metagenomic Sequencing
-
Library Preparation: Prepare shotgun metagenomic sequencing libraries from the extracted DNA using a library preparation kit, such as the Nextera XT DNA Library Preparation Kit (Illumina).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of high-quality reads for each sample (typically >10 million reads per sample).
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using a tool like Trimmomatic.
-
Host DNA Removal: Align the quality-filtered reads to the human reference genome (e.g., GRCh38) using a tool like Bowtie2 to identify and remove any contaminating host DNA sequences.
-
Metagenomic Assembly (Optional but Recommended): Assemble the microbial reads into longer contiguous sequences (contigs) using a metagenome assembler such as MEGAHIT or metaSPAdes.
-
Gene Prediction: Predict protein-coding genes from the assembled contigs or directly from the quality-filtered reads using a gene prediction tool like Prodigal in metagenomic mode.
-
Functional Annotation:
-
Create a custom protein database containing the key enzymes of both the classical menaquinone (MenA-H) and this compound (MqnA-D) biosynthesis pathways. Protein sequences can be obtained from databases like UniProt or KEGG.
-
Use a sequence alignment tool like DIAMOND or BLASTp to align the predicted protein sequences against the custom database.
-
Identify genes encoding enzymes of the this compound and classical menaquinone pathways based on significant sequence similarity (e.g., E-value < 1e-5, identity > 30%).
-
-
Pathway Abundance Calculation:
-
Quantify the abundance of each identified gene by mapping the quality-filtered reads back to the predicted genes using a tool like Salmon or by counting the number of reads aligning to each gene.
-
Normalize the gene abundances by gene length and sequencing depth to calculate metrics such as Transcripts Per Million (TPM) or Reads Per Kilobase of transcript per Million mapped reads (RPKM).
-
Determine the presence and abundance of each pathway in a given metagenome. A pathway can be considered present if a certain threshold of its core genes is detected.
-
Signaling Pathway and Experimental Workflow Diagrams
Menaquinone Biosynthesis Pathways
Caption: Comparison of the Classical and this compound Menaquinone Biosynthesis Pathways.
Metagenomic Analysis Workflow
Caption: High-level workflow for comparative metagenomic analysis.
Conclusion
The evidence from comparative genomic and metagenomic studies strongly indicates that the this compound pathway for menaquinone biosynthesis is rare within the human gut microbiota. The dominant route for vitamin K2 production in this environment is the classical menaquinone pathway. This clear distinction in pathway prevalence has significant implications for drug development, suggesting that the enzymes of the this compound pathway are promising targets for novel antibiotics aimed at specific pathogens without disrupting the broader gut microbial community. Further research into the regulation and distribution of these pathways will continue to enhance our understanding of host-microbe interactions and open new avenues for therapeutic intervention.
References
Unveiling Off-Target Effects: A Comparative Guide to Futalosine Pathway Inhibitor Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of off-target effects of known futalosine pathway inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid in the development of specific and safe therapeutics.
The this compound pathway represents a promising target for novel antibiotics, as it is essential for menaquinone biosynthesis in several pathogenic bacteria but absent in humans.[1][2] However, ensuring the specificity of inhibitors targeting this pathway is paramount to prevent unintended physiological consequences. This guide explores the validation of off-target effects for a selection of this compound pathway inhibitors, providing a framework for their comprehensive evaluation.
Comparative Analysis of this compound Pathway Inhibitors
The following table summarizes the known on-target and off-target effects of several classes of this compound pathway inhibitors. While direct comparative studies on off-target profiles are limited, this compilation of existing data provides a valuable starting point for researchers.
| Inhibitor Class | Example(s) | On-Target Activity (this compound Pathway) | Known/Potential Off-Target Effects | Supporting Experimental Data (Cell Line) |
| Polyunsaturated Fatty Acids | Docosahexaenoic Acid (DHA) | Inhibition of Chlamydia trachomatis growth, rescued by menaquinone-7 (B21479) (MK-7) supplementation.[3][4] | Modulation of multiple signaling pathways (Raf-1, PKC, Akt, cAMP/PKA/CREB, Ras); anti-inflammatory effects.[5][6][7][8] | No significant cytotoxicity observed in HeLa cells at effective concentrations against C. trachomatis.[4] Altered expression of 49 proteins in LPS-stimulated microglial cells.[9] |
| Polyether Macrolides | Boromycin (B606316), Aplasmomycin | Specific inhibitors of the this compound pathway.[3][10] | Ionophoric activity (potassium ionophore); induction of parasite swelling and disruption; potential for DNA damage.[11][12] | Boromycin: CC50 = 30 µM (HepG2), 25 µM (Vero); HC50 = 40 µM (hemolytic).[12] EC50 = 2.27 nM (T. gondii), 4.99 nM (C. parvum).[13] IC50 = 8.5 ± 3.6 nM (P. falciparum gametocytes).[14][15][16] |
| Peptaibols | Alamethicin, Trichogin analogs | Specific inhibitors of the this compound pathway.[17] | Membrane disruption; formation of ion channels.[9][18] | Trichokonin VI: Non-toxic to normal liver cells at concentrations effective against hepatocellular carcinoma cells.[18] Trichogin analogs: IC50 < 12 µM in breast cancer cells (MDA-MB-231), with lower toxicity to normal breast epithelial cells (MCF-10A).[19] Peptaibol extracts: IC50 = 18.4 µg/mL (HOC), < 5.5 µg/mL (HOC/ADR), 21.9 µg/mL (MCF-7), 24.5 µg/mL (MCF-7/PAC).[18] |
Experimental Protocols for Off-Target Validation
A robust assessment of off-target effects requires a multi-pronged approach. Here, we detail two powerful and widely used methodologies: Thermal Proteome Profiling (TPP) and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Thermal Proteome Profiling (TPP)
TPP is a method used to identify direct and indirect targets of a compound in an unbiased manner by measuring changes in protein thermal stability upon ligand binding.[5][6][20]
Principle: The binding of a small molecule inhibitor to its protein target generally increases the thermal stability of the protein. TPP leverages this by subjecting cell lysates or intact cells treated with the inhibitor to a temperature gradient. The aggregated proteins are then separated from the soluble ones, and the soluble fraction is analyzed by quantitative mass spectrometry to determine the melting profiles of thousands of proteins simultaneously. An increase in the melting temperature of a protein in the presence of the inhibitor suggests a direct or indirect interaction.
Detailed Protocol:
-
Cell Culture and Treatment: Culture the target cells to the desired confluence. Treat the cells with the this compound pathway inhibitor at various concentrations or with a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a short period (e.g., 3 minutes) using a PCR cycler.
-
Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Digestion and Labeling: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Normalize the protein abundance data and fit melting curves for each protein. Identify proteins with a significant shift in their melting temperature in the inhibitor-treated samples compared to the control.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a technique used to identify proteins that interact with a specific molecule of interest (the "bait"), such as an inhibitor.[21]
Principle: The inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the inhibitor (potential targets and off-targets) are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Detailed Protocol:
-
Inhibitor Immobilization: Chemically couple the this compound pathway inhibitor to a solid support (e.g., agarose (B213101) or magnetic beads). Ensure the inhibitor's binding site for its target is not sterically hindered by the linkage.
-
Cell Lysis: Prepare a whole-cell lysate from the cells of interest under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow for binding.
-
Washing: Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the inhibitor.
-
Elution: Elute the bound proteins from the affinity matrix. This can be done by changing the pH, using a high salt concentration, or by competing with a soluble form of the inhibitor.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by LC-MS/MS for identification.
-
Data Analysis: Identify the proteins in the eluate. Compare the identified proteins with those from a control experiment using beads without the immobilized inhibitor to distinguish specific binders from non-specific background proteins.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential biological consequences of off-target effects, the following diagrams have been generated.
Conclusion
The validation of off-target effects is a critical step in the development of safe and effective this compound pathway inhibitors. This guide provides a framework for comparing known inhibitors and outlines robust experimental methodologies for identifying unintended molecular interactions. By employing techniques such as Thermal Proteome Profiling and Affinity Purification-Mass Spectrometry, researchers can gain a comprehensive understanding of the specificity of their compounds. The provided visualizations of experimental workflows and a key signaling pathway serve to illustrate the practical application of these methods and the potential biological ramifications of off-target effects. A thorough investigation into off-target profiles will ultimately pave the way for the development of highly selective this compound pathway inhibitors with minimal side effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aplasmomycin and boromycin are specific inhibitors of the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 8. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 9. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics Study Reveals That Docosahexaenoic and Arachidonic Acids Exert Different In Vitro Anticancer Activities in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Boromycin Kills Mycobacterial Persisters without Detectable Resistance [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Boromycin has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Boromycin has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs of a Natural Peptide from Trichoderma longibrachiatum and Related Peptide-Decorated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 21. Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Futalosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of futalosine, a nucleoside analog utilized in research.
Hazard and Safety Information
A summary of the known and potential hazards associated with this compound and its class of compounds is presented below.
| Hazard Category | Description | Source |
| Acute Toxicity | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |
| Chronic Toxicity | Nucleoside analogs as a class have been associated with mitochondrial toxicity and potential mutagenic properties.[6][7][8][9] | General, based on class |
| Environmental Hazard | Some nucleoside analogs are classified as very toxic to aquatic life with long-lasting effects. The specific ecotoxicity of this compound is not detailed in available resources. | [10] |
Experimental Protocols for Disposal
The following protocols outline the recommended procedures for the disposal of this compound waste in a laboratory setting. These are based on general best practices for hazardous chemical waste management in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.
Small Quantities of this compound Waste (e.g., from experimental use)
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected separately at the point of generation.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for solid or liquid this compound waste. The container must be in good condition and have a secure screw-top cap.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
-
Disposal Request: Once the container is full, or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Decontamination of Labware and Surfaces
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and decontaminating surfaces.
-
Decontamination Solution: Prepare a decontamination solution known to be effective against similar organic compounds. A common approach is to use a solution that can hydrolyze or oxidize the compound. Given that the thermal decomposition of some nucleoside analogs involves the fracture of the N-glycosidic bond, a chemical hydrolysis approach may be effective. However, without specific data for this compound, a conservative approach is recommended.
-
Decontamination Procedure:
-
For glassware and equipment: Immerse in the decontamination solution for a sufficient period (e.g., 24 hours).
-
For surfaces: Wipe the contaminated area thoroughly with the decontamination solution.
-
-
Rinsate Disposal: All rinsate and cleaning materials (e.g., paper towels) from the decontamination process must be collected and disposed of as hazardous waste in the designated this compound waste container.
-
Final Cleaning: After decontamination, wash the labware and surfaces with a standard laboratory detergent and water.
Disposal Workflow and Logic
The decision-making process for the proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance.
Signaling Pathway for Hazard Communication
Effective hazard communication is a critical component of laboratory safety. The following diagram illustrates the flow of information regarding the hazards of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS department for any additional requirements.
References
- 1. Aminothis compound Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the this compound pathway for menaquinone biosynthesis suppresses Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 4. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebody.com [thebody.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of Futalosine: A Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Futalosine, based on standard laboratory safety protocols.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will further mitigate risks. This includes the use of engineering controls, adherence to strict personal hygiene, and proper storage.
| Procedure | Guideline |
| Engineering Controls | Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.[5] |
| Personal Hygiene | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container. |
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial. The following table outlines the necessary steps for common laboratory emergencies.
| Incident | Procedure |
| Minor Spill | Alert people in the immediate area. Wear appropriate PPE. Cover the spill with absorbent material. Clean the area and dispose of waste in a sealed container.[6] |
| Major Spill | Evacuate the area and alert others. Contact your institution's emergency response team. |
| Skin Contact | Remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, absorbent paper) | Collect in a designated, sealed container for hazardous waste and dispose of according to institutional guidelines. |
PPE Selection and Safe Handling Workflow
The following diagram illustrates the logical workflow for selecting appropriate PPE and ensuring the safe handling of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. The this compound pathway played an important role in menaquinone biosynthesis during early prokaryote evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cmu.edu [cmu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
